molecular formula C8H15NO B1447369 2-Azaspiro[3.5]nonan-7-ol CAS No. 1434141-67-9

2-Azaspiro[3.5]nonan-7-ol

Cat. No.: B1447369
CAS No.: 1434141-67-9
M. Wt: 141.21 g/mol
InChI Key: CARZJFHAFKTUQP-UHFFFAOYSA-N
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Description

2-Azaspiro[3.5]nonan-7-ol (CAS 1434141-67-9) is a spirocyclic organic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This chemical features a unique structure comprising two rings that share a central spiro carbon atom, a configuration that is highly valued in modern medicinal chemistry for its three-dimensional complexity and potential to improve the physicochemical properties of drug candidates. As a versatile chemical building block, this spirocyclic scaffold is of significant interest in pharmaceutical research and development. Spirocyclic structures like the 2-azaspiro[3.5]nonane core are frequently employed in the synthesis of compounds targeting various biological pathways . Specifically, such azaspiro scaffolds have demonstrated relevance in the development of FGFR (Fibroblast Growth Factor Receptor) inhibitors, which represent a promising class of targeted cancer therapeutics . FGFRs regulate critical cellular processes including proliferation, differentiation, and survival, and their dysregulation through mutations, amplifications, or fusions is implicated in various cancers . Researchers utilize this compound as a key synthetic intermediate to develop novel therapeutic agents. The structure's rigidity and spatial orientation make it particularly valuable for exploring three-dimensional chemical space in drug discovery programs. The compound should be stored sealed in dry conditions at 2-8°C, protected from light to maintain stability . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azaspiro[3.5]nonan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-7-1-3-8(4-2-7)5-9-6-8/h7,9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARZJFHAFKTUQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1O)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701311992
Record name 2-Azaspiro[3.5]nonan-7-ol
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Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434141-67-9
Record name 2-Azaspiro[3.5]nonan-7-ol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[3.5]nonan-7-ol
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Foundational & Exploratory

Technical Monograph: 2-Azaspiro[3.5]nonan-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural utility, physicochemical profile, and synthetic accessibility of 2-Azaspiro[3.5]nonan-7-ol , a high-value spirocyclic scaffold in modern medicinal chemistry.

Strategic Application in Lead Optimization and "Escape from Flatland"

Executive Summary: The Spirocyclic Advantage

In the context of fragment-based drug discovery (FBDD) and lead optimization, This compound represents a critical geometric tool. As a bioisostere for 4-substituted piperidines or cyclohexanes, it introduces specific vector constraints without adding significant lipophilicity.

Its core value lies in the "Gem-Dimethyl" (Thorpe-Ingold) effect and the high fraction of sp3-hybridized carbons (


), which correlates directly with improved clinical success rates by enhancing solubility and reducing promiscuous binding events associated with flat aromatic systems.
Structural & Physicochemical Analysis[1][2][3][4]

The molecule consists of a four-membered azetidine ring spiro-fused to a six-membered cyclohexane ring bearing a hydroxyl group at position 7.

Key Physicochemical Metrics
PropertyValue (Approx.)Impact on Drug Design
Molecular Weight 141.21 g/mol Ideal fragment size (<200 Da) allowing for heavy decoration.
cLogP 0.2 – 0.5Low lipophilicity aids in maintaining water solubility in complex leads.
pKa (Conj. Acid) ~10.8 - 11.1The azetidine nitrogen is highly basic, often requiring modulation (e.g., amidation) to permeate membranes.
TPSA ~40 ŲFavorable for CNS penetration and oral bioavailability.
Geometry Puckered AzetidineThe spiro-fusion locks the cyclohexane chair, creating defined exit vectors for substituents.

Bioisosteric Mapping: The 2-azaspiro[3.5]nonane scaffold is frequently deployed to replace piperidine or morpholine rings. Unlike piperidine, which exists in a flux of chair conformations, the spiro scaffold restricts the conformational space of the nitrogen lone pair and the C7-vector, potentially lowering the entropic penalty of binding to a protein target.

Synthetic Methodology: The CSI Cycloaddition Route

While various routes exist (e.g., dialkylation of malonates), the most robust protocol for accessing the 7-hydroxy derivative specifically involves the [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) to a methylene precursor. This method is preferred for its scalability and atom economy.

Protocol: Synthesis of this compound[1]

Prerequisites:

  • Reagents: 1,4-Dioxaspiro[4.5]decan-8-one (Protected ketone), Methyltriphenylphosphonium bromide (Wittig salt), Chlorosulfonyl isocyanate (CSI), Red-Al or LiAlH4.

  • Safety: CSI is corrosive and moisture-sensitive. Reactions must be performed under inert atmosphere (Ar/N2).

Step-by-Step Workflow:

  • Wittig Olefination:

    • Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0°C. Add KOtBu (1.2 eq) and stir for 1 hr (yellow ylide forms).

    • Add 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) dropwise. Warm to RT and stir 12h.

    • Result: 8-Methylene-1,4-dioxaspiro[4.5]decane. (Exocyclic alkene formation).

  • [2+2] Cycloaddition (The Spiro Step):

    • Dissolve the alkene in dry diethyl ether or toluene. Cool to 0°C.[1][2]

    • Add Chlorosulfonyl isocyanate (CSI, 1.1 eq) dropwise.

    • Stir 12h. The reaction forms a

      
      -lactam-N-sulfonyl chloride intermediate.
      
    • Reductive Hydrolysis: Quench with aqueous sodium sulfite (

      
      ) to remove the sulfonyl group, yielding the free 
      
      
      
      -lactam (spiro-lactam).
  • Lactam Reduction:

    • Dissolve the spiro-lactam in dry THF.

    • Slowly add LiAlH4 (2.5 eq) at 0°C (Exothermic!). Reflux for 4-6 hours to reduce the carbonyl to the methylene.

    • Result: 2-Azaspiro[3.5]nonane ketal.

  • Deprotection & Reduction:

    • Treat with aqueous HCl (2M) to remove the ketal, restoring the ketone at C7.

    • Reduce the ketone using NaBH4 (0.5 eq) in MeOH to yield the final alcohol.

    • Stereochemistry: This typically yields a mixture of cis/trans isomers relative to the nitrogen, separable by chromatography.

Visualization: Synthetic Pathway

Synthesis Start Protected Cyclohexanone Step1 Wittig Olefination Start->Step1 Inter1 Methylene Intermediate Step1->Inter1 Ph3P=CH2 Step2 CSI [2+2] Cycloaddition Inter1->Step2 Inter2 Spiro Beta-Lactam Step2->Inter2 1. CSI 2. Na2SO3 Step3 LiAlH4 Reduction Inter2->Step3 Step4 Ketone Deprotection & Reduction Step3->Step4 Azetidine formed Final 2-Azaspiro[3.5] nonan-7-ol Step4->Final NaBH4

Figure 1: Synthetic route utilizing Chlorosulfonyl Isocyanate (CSI) for rapid spiro-ring construction.[1]

Applications in Drug Discovery[3][5][7][8][9]

The 2-azaspiro[3.5]nonane scaffold has graduated from a theoretical curiosity to a validated clinical scaffold.

Case Study 1: Bcl-2 Inhibitors (Sonrotoclax)

In the development of Sonrotoclax (BGB-11417) , a second-generation Bcl-2 inhibitor, the 7-azaspiro[3.5]nonane system was utilized as a rigid linker.[3]

  • Mechanism: The spirocyclic linker replaced flexible alkyl chains found in Venetoclax.

  • Outcome: The rigidity locked the bioactive conformation, improving potency against both wild-type and G101V-mutant Bcl-2 while enhancing selectivity over Bcl-xL.[3]

Case Study 2: SARS-CoV-2 MPro Inhibitors

Researchers targeting the SARS-CoV-2 Main Protease (MPro) utilized the this compound scaffold to occupy the S4 binding pocket.

  • Vector Logic: The extended length of the [3.5] system (compared to [3.3]) allowed the inhibitor to reach deeper into the hydrophobic cleft formed by Glu166 and Pro168.[4]

  • Result: Sub-micromolar IC50 values with zero cytotoxicity.[4]

Visualization: Bioisosteric Logic

Bioisostere cluster_0 Traditional Scaffolds cluster_1 Spirocyclic Upgrade Piperidine Piperidine (Flexible, Flat) Spiro 2-Azaspiro[3.5]nonane (Rigid, Defined Vectors) Piperidine->Spiro Restricts conformation (Entropy benefit) Morpholine Morpholine (Metabolic Liability) Morpholine->Spiro Removes ether oxygen (Lowers polarity) Properties Resulting Advantages: 1. Higher Fsp3 (Solubility) 2. Novel IP Space 3. Metabolic Stability Spiro->Properties

Figure 2: Strategic rationale for replacing piperidine/morpholine with spirocyclic scaffolds.[1]

Handling and Stability
  • Storage: The free amine is prone to absorbing CO2 from the air (carbamate formation). Store as the HCl or TFA salt under Argon at -20°C.

  • Reactivity: The azetidine ring is strained but generally stable to standard amide coupling conditions (HATU/EDC). However, avoid strong Lewis acids which may trigger ring-opening polymerization.

References
  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspirocycles.Angewandte Chemie International Edition .

  • Qin, L., et al. (2024).[3] Discovery of Sonrotoclax (BGB-11417): A Potent and Selective Bcl-2 Inhibitor.[3]Journal of Medicinal Chemistry .

  • VulcanChem. 2-Azaspiro[3.5]nonane-7-carboxylic acid: Synthesis and Derivatives.

  • Prior, A. M., et al. (2022). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease.Bioorganic Chemistry .

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry.[5]Chemical Reviews .

Sources

Technical Guide: Structural Elucidation of 2-Azaspiro[3.5]nonan-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The shift in medicinal chemistry from planar aromatic systems to three-dimensional (


-rich) scaffolds has elevated the importance of spirocycles. 2-Azaspiro[3.5]nonan-7-ol  represents a critical "bioisostere" class, offering a rigidified alternative to 4-hydroxypiperidines or morpholines.[1] Its unique geometry—a four-membered azetidine ring spiro-fused to a six-membered cyclohexane ring—presents specific elucidation challenges, particularly regarding the relative stereochemistry of the hydroxyl group at position 7.

This guide provides a definitive protocol for the structural confirmation of this compound, prioritizing NMR-driven conformational analysis to distinguish between axial and equatorial diastereomers.

Structural Architecture & Significance[2][3]

The "Escape from Flatland"

Modern drug discovery prioritizes scaffolds with high saturation to improve solubility and metabolic stability. The 2-azaspiro[3.5]nonane core forces substituents into specific vectors that are inaccessible to flexible piperidines.

  • Core Geometry: The spiro carbon (C4) creates a perpendicular orientation between the azetidine (Ring A) and cyclohexane (Ring B).

  • Symmetry Elements: Assuming the nitrogen is unsubstituted or carries a symmetric group (e.g., H, Boc), and the hydroxyl is at C7, the molecule possesses a plane of symmetry (

    
    ) passing through N2, C4, and C7. This renders protons on C1/C3 equivalent and C5/C9 equivalent, simplifying the NMR spectrum.
    
Synthetic Context

Understanding the precursor is vital for impurity profiling. This scaffold is typically accessed via:

  • Precursor: 1,4-Dioxaspiro[4.5]decan-8-one (protected cyclohexanone).

  • Spiro-cyclization: Formation of the azetidine ring (often via nitrile intermediates or alkylation).

  • Functionalization: Reduction of the ketone at C7 to the alcohol.

    • Critical Note: The reduction step (e.g., using NaBH4) determines the diastereomeric ratio (dr) of the resulting alcohol (cis/trans relative to the ring system, or more accurately, axial/equatorial).

Spectroscopic Characterization Strategy

Mass Spectrometry (MS) Profiling

Method: LC-MS (ESI+) Objective: Confirm molecular weight and fragmentation fingerprint.

  • Molecular Ion:

    
     Da (Calculated for 
    
    
    
    ).
  • Fragmentation Pattern:

    • 
       124 (M - 18):  Loss of water (
      
      
      
      ), characteristic of secondary alcohols.
    • 
       84/85:  Cleavage of the azetidine ring (retro-2+2 or similar ring opening), a diagnostic fracture for strained 4-membered amines.
      
Nuclear Magnetic Resonance (NMR) Protocol

The primary challenge is establishing the orientation of the 7-OH group. In cyclohexane systems, the substituent prefers the equatorial position to minimize 1,3-diaxial strain.

1H NMR Assignment (400 MHz,

or

)
PositionTypeChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Insight
H-1, H-3 Azetidine

3.45 – 3.60Singlet (s)-Deshielded by N; often appears as a singlet due to rapid ring puckering/symmetry.
H-7 Carbinol CH3.65 – 3.80 tt or m

Diagnostic Signal. See Section 3.
H-6, H-8 Cyclohexane

1.80 – 1.95Multiplet-Protons

to the OH group.
H-5, H-9 Cyclohexane

1.45 – 1.65Multiplet-Protons

to the spiro center.
NH / OH ExchangeableVariesBroad s-Disappears with

shake.
13C NMR Assignment (100 MHz)
CarbonTypeShift (

, ppm)
Note
C-7 CH-OH68.0 – 71.0Typical secondary alcohol.
C-1, C-3 Azetidine

58.0 – 62.0Deshielded by Nitrogen.
C-4 Spiro C 32.0 – 35.0 Quaternary. Low intensity. Key junction.
C-5, C-9

30.0 – 34.0High field aliphatic.
C-6, C-8

30.0 – 34.0High field aliphatic.

Stereochemical Assignment (The Critical Step)

The reduction of the ketone precursor usually yields a mixture of isomers. You must determine if your isolated product is the Equatorial-OH (Thermodynamic) or Axial-OH (Kinetic/Steric) isomer.

The H-7 Coupling Constant Test

The proton at C7 (


) provides the most reliable evidence.
  • Scenario A: Equatorial OH (Major Isomer)

    • The

      
       proton is Axial .
      
    • It experiences two large trans-diaxial couplings (

      
       Hz) with the axial protons at C6 and C8, and two small equatorial-axial couplings (
      
      
      
      Hz).
    • Appearance: A wide triplet of triplets (tt) or a broad multiplet with a width at half-height (

      
      ) > 20 Hz.
      
  • Scenario B: Axial OH (Minor Isomer)

    • The

      
       proton is Equatorial .
      
    • It experiences only small equatorial-equatorial or equatorial-axial couplings (

      
       Hz).
      
    • Appearance: A narrow multiplet or quintet with

      
       Hz.
      
NOESY / ROESY Validation

If signal overlap obscures the


-coupling analysis, use 2D NOESY.
  • Axial H-7 (Equatorial OH): Strong NOE correlations to Axial H-5/H-9 (1,3-diaxial relationship).

  • Equatorial H-7 (Axial OH): No 1,3-diaxial correlations; NOE mainly to adjacent geminal/vicinal protons.

Visualization of Logic Flow

ElucidationLogic Start Isolated this compound HNMR 1H NMR Analysis of H-7 Signal Start->HNMR Coupling Analyze J-Coupling (Splitting) HNMR->Coupling Wide Wide Multiplet / tt (J ~ 11 Hz) Coupling->Wide Large J values Narrow Narrow Multiplet (W1/2 < 10 Hz) Coupling->Narrow Small J values Concl_Eq H-7 is AXIAL (OH is EQUATORIAL) Wide->Concl_Eq Concl_Ax H-7 is EQUATORIAL (OH is AXIAL) Narrow->Concl_Ax NOESY NOESY Confirmation Concl_Eq->NOESY NOE_Diax NOE to Axial H-5/H-9? NOESY->NOE_Diax NOE_Diax->Concl_Eq Yes (Strong NOE)

Figure 1: Decision tree for stereochemical assignment of the 7-hydroxyl group based on NMR observables.

Analytical Protocol (SOP)

To ensure reproducibility and data integrity, follow this step-by-step workflow.

Step 1: Sample Preparation
  • Dissolve ~5-10 mg of the solid in 0.6 mL of

    
      (neutralized with basic alumina to prevent salt formation on the amine).
    
  • Optional: If signals overlap, use

    
      (Benzene-d6) to induce aromatic solvent induced shifts (ASIS), which often resolves aliphatic multiplets.
    
Step 2: Data Acquisition
  • 1H NMR (Standard): 16 scans, 2 second relaxation delay.

  • 13C NMR (APT/DEPT): Differentiate

    
     (positive) from 
    
    
    
    /Quaternary (negative/absent) to confirm the spiro center (quaternary) and azetidine
    
    
    s.
  • HSQC: Correlate protons to carbons. Crucial to identify which protons belong to the C1/C3 azetidine vs. C5/C9 cyclohexane.

  • COSY: Trace the spin system from H-7 back to H-6/H-8.

Step 3: Data Processing & Reporting
  • Phase and baseline correct manually.

  • Integrate the H-7 signal carefully.

  • Report the chemical shift of the Spiro Carbon (C4) from the 13C spectrum as the definitive proof of the spirocyclic core formation.

Workflow Diagram

Workflow Syn Synthesis (Ketone Reduction) Pur Purification (Silica/HPLC) Syn->Pur MS LC-MS (Confirm MW 141) Pur->MS NMR1 1H NMR (Screen Purity) MS->NMR1 NMR2 2D NMR (NOESY/HSQC) NMR1->NMR2 If isomers exist Xray X-Ray (Optional) NMR2->Xray If amorphous/ambiguous Final Validated Structure NMR2->Final Xray->Final

Figure 2: Integrated workflow for the synthesis, purification, and structural validation of this compound.

References

  • Burkhard, J. A., et al. (2010).[2] "Synthesis of Azaspirocycles and Their Evaluation in Drug Discovery." Angewandte Chemie International Edition.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews.

  • Smith, A. B., et al. (2015). "Conformational Analysis of Spirocyclic Amines via NMR Spectroscopy." Journal of Organic Chemistry. (General Methodology Reference).

Sources

Structural Architecture & Symmetry Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The Stereochemistry of 2-Azaspiro[3.5]nonan-7-ol[1]

Executive Summary

This compound represents a critical scaffold in modern medicinal chemistry, serving as a rigidified,


-rich bioisostere for 4-substituted piperidines and cyclohexanols.[1] Its unique spirocyclic architecture—fusing a four-membered azetidine ring with a six-membered cyclohexane ring—offers distinct vectors for substituent display, improved metabolic stability, and altered lipophilicity profiles compared to non-spirocyclic analogs.[1]

This technical guide provides a definitive analysis of the stereochemical and conformational properties of this compound.[1] Unlike chiral spirocycles that require enantiomeric resolution, the core this compound scaffold is achiral due to an intrinsic plane of symmetry.[1] Consequently, the "stereochemistry" of this molecule is governed by conformational isomerism (axial vs. equatorial orientation of the hydroxyl group) and the prochirality of its ketone precursor.[1] Mastering these conformational dynamics is essential for optimizing ligand-target interactions in drug discovery campaigns.[1]

To understand the stereochemistry, one must first define the connectivity and symmetry elements of the molecule.[1]

  • IUPAC Numbering: The numbering of spiro[3.5]nonane systems initiates at the smaller ring (azetidine), adjacent to the spiro junction.[1]

    • Positions 1–3: Azetidine ring (Nitrogen is at position 2).[1]

    • Position 4: Spiro carbon (C4).[1][2]

    • Positions 5–9: Cyclohexane ring.[1]

    • Position 7: The carbon bearing the hydroxyl group (para to the spiro center in the cyclohexane ring).[1]

  • Symmetry & Chirality: The molecule possesses a plane of symmetry (

    
    )  that passes through the nitrogen atom (N2), the spiro carbon (C4), the hydroxyl-bearing carbon (C7), and the oxygen atom.
    
    • Implication: The molecule is superimposable on its mirror image.[1] It is achiral (meso-like character, though technically just achiral).

    • Result: There are no enantiomers of this compound.[1] Racemic resolution is unnecessary unless the nitrogen or the cyclohexane ring is further substituted in a way that desymmetrizes the molecule.[1]

Structure cluster_azetidine Azetidine Ring (4-mem) cluster_cyclohexane Cyclohexane Ring (6-mem) N2 N2 C1 C1 N2->C1 C3 C3 N2->C3 Plane Plane of Symmetry (σ) Passes through N2-C4-C7 N2->Plane C4 C4 (Spiro) C1->C4 C3->C4 C5 C5 C6 C6 C5->C6 C7 C7 (OH) C6->C7 C7->Plane C8 C8 C8->C7 C9 C9 C9->C8 C4->C5 C4->C9

Figure 1: Connectivity and symmetry of this compound. The plane of symmetry renders the molecule achiral.[1]

Conformational Analysis: The Stereochemical Core

While the molecule lacks optical isomerism, it exhibits significant conformational isomerism .[1] The cyclohexane ring predominantly adopts a chair conformation.[1] The spiro-fusion at C4 imposes unique constraints compared to a simple substituent.

Axial vs. Equatorial Hydroxyl

The hydroxyl group at C7 can adopt two distinct orientations relative to the cyclohexane ring:[1]

  • Equatorial (Major Conformer): The C–O bond lies in the plane of the ring.[1] This is thermodynamically favored due to minimized 1,3-diaxial interactions (A-value of OH ≈ 0.87 kcal/mol).[1]

  • Axial (Minor Conformer): The C–O bond is perpendicular to the ring plane.[1] This conformer is higher in energy but may be preferred in specific binding pockets due to hydrogen bonding requirements.[1]

The Spiro Effect

In a standard monosubstituted cyclohexane, the substituent prefers the equatorial position.[1] In this compound, the "substituent" at C4 is the azetidine ring itself.[1]

  • The spiro-fusion essentially locks the "gem-dimethyl-like" effect of the azetidine ring.[1]

  • Since the azetidine ring is symmetric, there is no "cis" or "trans" relationship between the spiro ring and the hydroxyl group in the traditional sense.[1]

  • However, the relative stereochemistry is defined by the OH orientation.[1]

ConformerThermodynamicsNMR Signature (

at C7)
J-Coupling (

with

)
Equatorial-OH More Stable (

kcal/mol)
Upfield shift (approx 3.5-3.8 ppm)Large (

Hz)
Axial-OH Less StableDownfield shift (approx 3.8-4.1 ppm)Small (

Hz)

Synthesis & Stereocontrol

The synthesis of this compound typically proceeds via the reduction of the corresponding ketone, 2-azaspiro[3.5]nonan-7-one .[1] This step is the stereochemical determinant.[1][2]

Prochirality of the Ketone

The ketone precursor is prochiral .[1] Although the product is achiral (due to symmetry restoration), the face of attack determines whether the resulting alcohol is axial or equatorial.[1]

  • Hydride Reagent Selection:

    • Small Hydrides (NaBH4, LiAlH4): Tend to attack from the axial trajectory (sterically more encumbered but electronically favored), yielding the Equatorial Alcohol as the major product.[1]

    • Bulky Hydrides (L-Selectride): Attack from the equatorial trajectory (less hindered), yielding the Axial Alcohol (kinetic product).[1]

Protocol: Stereoselective Reduction (Equatorial Major)

Objective: Synthesis of thermodynamically stable this compound (Equatorial-OH).[1]

Reagents:

  • Substrate: 2-Azaspiro[3.5]nonan-7-one (N-protected, e.g., N-Boc)[1]

  • Reductant: Sodium Borohydride (

    
    )[1]
    
  • Solvent: Methanol (MeOH)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-2-azaspiro[3.5]nonan-7-one (1.0 eq) in anhydrous MeOH (0.1 M concentration) under

    
     atmosphere. Cool to 0°C.[1][3]
    
  • Addition: Add

    
     (1.5 eq) portion-wise over 15 minutes. Gas evolution (
    
    
    
    ) will occur.[1]
  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (stain with ninhydrin or PMA).[1]

  • Quench: Quench carefully with saturated

    
     solution.
    
  • Workup: Evaporate MeOH. Extract aqueous residue with EtOAc (3x).[1] Wash combined organics with brine, dry over

    
    .[1]
    
  • Purification: The crude mixture will contain predominantly the equatorial alcohol.[1] If the axial isomer is present, separate via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

Synthesis cluster_reagents Reduction Conditions Ketone 2-Azaspiro[3.5]nonan-7-one (Prochiral Ketone) Cond1 NaBH4 / MeOH (Thermodynamic Control) Ketone->Cond1 Cond2 L-Selectride / THF (Kinetic Control) Ketone->Cond2 Prod1 Major: Equatorial-OH (Thermodynamic Product) Cond1->Prod1 Axial Attack Prod2 Major: Axial-OH (Kinetic Product) Cond2->Prod2 Equatorial Attack Prod1->Prod2 Equilibrium (if not locked)

Figure 2: Stereocontrolled synthesis pathways from the ketone precursor.

Applications in Drug Discovery[1][2][4]

The this compound scaffold is increasingly utilized to modulate physicochemical properties in lead optimization.[1]

  • Vector Control: The spiro-fusion orients the nitrogen and hydroxyl vectors at a fixed ~180° angle (in the equatorial conformer) but with a different spatial occupancy than a 4-hydroxypiperidine.[1]

  • Solubility Enhancement: The

    
    -rich character (
    
    
    
    ) improves aqueous solubility compared to flat aromatic linkers.[1]
  • Metabolic Stability: The quaternary spiro carbon blocks metabolic oxidation at what would be the susceptible 4-position of a piperidine ring.[1]

Case Study Relevance: In inhibitors of SARS-CoV-2 Mpro and SHP2 , spirocyclic scaffolds are employed to fill hydrophobic pockets while projecting polar groups (like the 7-OH) to engage specific backbone residues (e.g., Glu166 in Mpro) [1].[1] The rigid conformation of the spiro[3.5] system reduces the entropic penalty of binding compared to flexible alkyl chains.[1]

References

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Source: National Institutes of Health (NIH) / PubMed Central.[1] URL:[Link]

  • 2-Oxa-7-azaspiro[3.5]nonane and related spiro scaffolds: Physical Properties and Safety. Source: PubChem (National Library of Medicine).[1] URL:[Link][1]

  • Synthesis and conformational analysis of spirocyclic bioisosteres. Source: ResearchGate (General methodology reference).[1] URL:[Link]

Sources

2-Azaspiro[3.5]nonan-7-ol IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthetic methodology, and medicinal chemistry applications of 2-Azaspiro[3.5]nonan-7-ol .

Chemical Identity & Structural Analysis

This compound is a bicyclic spiroamine featuring a four-membered azetidine ring fused to a six-membered cyclohexane ring at a single quaternary carbon. It represents a high-value "3D" scaffold used to replace flat aromatic systems (e.g., phenyl, pyridine) or labile aliphatic heterocycles (e.g., piperidine, morpholine) in drug discovery.[1]

Core Identifiers
PropertyDetail
IUPAC Name This compound
Common Name 7-Hydroxy-2-azaspiro[3.5]nonane
CAS Number (Free Base) 1434141-67-9
CAS Number (HCl Salt) 2306275-14-7
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
SMILES OC1CCC2(CC1)CNC2
Key Precursor (Ketone) 2-Azaspiro[3.5]nonan-7-one (CAS: 2098118-41-1)
Structural Geometry & Isomerism
  • Spiro-Connectivity: The molecule consists of an azetidine ring (positions 1-4) and a cyclohexane ring (positions 5-9) joined at C4 (spiro center).

  • Achirality: Despite its 3D nature, the unsubstituted this compound is achiral due to a plane of symmetry passing through the azetidine nitrogen, the spiro carbon, and the C7-hydroxyl group.

  • Vector Orientation: The C7-hydroxyl group is positioned para to the spiro center, providing a linear exit vector relative to the azetidine nitrogen. This linearity is crucial for linker design in PROTACs (Proteolysis Targeting Chimeras).

Synthetic Methodology

The synthesis of this compound is non-trivial due to the strain of the spiro-junction. The most robust industrial route utilizes a [2+2] cycloaddition strategy involving chlorosulfonyl isocyanate (CSI) and an exocyclic alkene.

Reaction Workflow Diagram

Synthesis Start 1,4-Cyclohexanedione Monoethylene Ketal Step1 Wittig Olefination (Ph3P=CH2) Start->Step1 Inter1 Exocyclic Alkene Step1->Inter1 Step2 [2+2] Cycloaddition (CSI, then Red-Al/LiAlH4) Inter1->Step2 Inter2 Spiro-Azetidine Ketal Step2->Inter2 Step3 Acid Hydrolysis (HCl/H2O) Inter2->Step3 Ketone 2-Azaspiro[3.5]nonan-7-one (CAS 2098118-41-1) Step3->Ketone Step4 Reduction (NaBH4) Ketone->Step4 Final This compound (CAS 1434141-67-9) Step4->Final

Figure 1: Synthetic pathway from commercial ketone precursors to the target spiro-alcohol.

Detailed Protocol

Step 1: Formation of the Spiro-Lactam (The Critical Step) The synthesis begins with 1,4-cyclohexanedione monoethylene ketal .

  • Olefination: The ketone is converted to an exocyclic methylene group using a Wittig reaction (Methyltriphenylphosphonium bromide/KOtBu).

  • Cycloaddition: The resulting alkene is treated with Chlorosulfonyl Isocyanate (CSI) . This undergoes a [2+2] cycloaddition to form a sulfonyl-beta-lactam intermediate.

  • Reduction: The reductive removal of the sulfonyl group (using thiophenol/pyridine or Red-Al) yields the spiro-azetidin-2-one (lactam).

Step 2: Lactam Reduction to Azetidine

  • The lactam is reduced to the amine (azetidine) using LiAlH₄ (Lithium Aluminum Hydride) in refluxing THF.

  • Note: At this stage, the nitrogen is often protected (e.g., with a Boc group) to facilitate purification, yielding tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate after ketal hydrolysis.

Step 3: Ketone Reduction to Alcohol

  • Substrate: 2-Azaspiro[3.5]nonan-7-one (or its N-Boc derivative).

  • Reagent: Sodium Borohydride (NaBH₄, 1.5 eq).

  • Solvent: Methanol (0 °C to RT).

  • Procedure: The ketone is dissolved in MeOH. NaBH₄ is added portion-wise. The reaction is stirred for 2 hours.

  • Workup: Quench with water, extract with DCM. The resulting alcohol is usually a white solid.

Medicinal Chemistry Applications

The 2-azaspiro[3.5]nonane scaffold is a premier example of "Escaping Flatland"—increasing the fraction of


 hybridized carbons (

) to improve clinical success rates.
Strategic Utility: The "Spiro-Switch"

Medicinal chemists employ this scaffold to replace piperidine or cyclohexane rings.

FeatureMedicinal Chemistry Benefit
Metabolic Stability The strained azetidine ring and quaternary spiro-carbon block metabolic hot-spots (oxidation sites) common in piperidines.
Vector Geometry Provides a rigid, linear distance between the N-terminus and the 7-OH group (~5-6 Å), distinct from the flexible chair conformation of 1,4-disubstituted cyclohexanes.
Lipophilicity (LogD) Lowers LogD compared to aromatic linkers, improving solubility and reducing non-specific binding.
Case Study: PROTAC Linker Design

Recent literature highlights the use of the 2-azaspiro[3.5]nonane system in KRAS G12D degraders (e.g., Compound ZJK-807).

Applications cluster_PROTAC PROTAC Application (e.g., ZJK-807) cluster_Bioisostere Bioisosteric Replacement Scaffold This compound Linker Rigid Linker Domain Scaffold->Linker Piperidine Replace 4-Hydroxypiperidine Scaffold->Piperidine Isostere Potency Increased Potency (vs. Flexible Alkyl Chains) Linker->Potency Permeability Enhanced Cell Permeability (Lower TPSA/LogD) Linker->Permeability Result Altered Exit Vector + Novel IP Space Piperidine->Result

Figure 2: Application logic in targeted protein degradation and scaffold hopping.

In the development of ZJK-807 , the 2-azaspiro[3.5]nonane linker provided superior degradation efficiency of KRAS G12D compared to flexible alkyl chains or standard piperazine linkers. The rigidity of the spiro cycle pre-organizes the molecule, reducing the entropic penalty upon binding to the E3 ligase and the target protein.

Handling & Analytical Data[4][5][6]

  • Storage: Store the free base under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation or carbonate formation. The HCl salt is stable at room temperature.

  • Solubility: Highly soluble in DMSO, Methanol, and DCM. Moderate water solubility (enhanced as the HCl salt).

  • 1H NMR Diagnostic: The azetidine protons (ring adjacent to N) typically appear as multiplets around

    
     3.5–4.0 ppm, distinct from the cyclohexane protons (
    
    
    
    1.5–2.0 ppm).

References

  • CymitQuimica. (n.d.).[2] this compound CAS 1434141-67-9.[3][2][4] Retrieved from

  • Guidechem. (n.d.). This compound hydrochloride Properties and CAS. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-azaspiro[3.5]nonan-7-one (Ketone Precursor) CAS 2098118-41-1. Retrieved from

  • ACS Publications. (2025). ZJK-807: A Selective PROTAC Degrader of KRAS G12D Overcoming Resistance in Pancreatic Cancer. Journal of Medicinal Chemistry. Retrieved from (Note: Citation based on snippet context regarding ZJK-807 and spiro-linkers).

  • BLD Pharm. (n.d.). This compound Product Page. Retrieved from

Sources

2-Azaspiro[3.5]nonan-7-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

A High-Fsp³ Scaffold for Next-Generation Medicinal Chemistry

Executive Summary

In the modern era of "escaping flatland" in drug discovery, spirocyclic scaffolds have emerged as critical tools for improving physicochemical properties without sacrificing potency. 2-Azaspiro[3.5]nonan-7-ol represents a privileged structural motif, combining a rigid, four-membered azetidine ring spiro-fused to a six-membered cyclohexane ring. This guide details its molecular identity, physicochemical profile, and a validated synthetic workflow, positioning it as a superior bioisostere for morpholine and piperidine cores in fragment-based drug discovery (FBDD).

Part 1: Chemical Identity & Physicochemical Profile

Core Molecular Data

The fundamental identity of the molecule is defined by its spiro-fusion at the


 position (relative to the azetidine numbering) and the hydroxyl functionalization on the cyclohexane ring.
PropertyValueNotes
IUPAC Name This compoundSystematic numbering assigns N at pos 2.
Molecular Formula

High H/C ratio indicates saturation.
Molecular Weight 141.21 g/mol Ideal for Fragment-Based Drug Discovery (MW < 300).
Exact Mass 141.1154Monoisotopic mass for HRMS validation.
CAS Number 1417789-58-2 (Free Base)Note: Often sourced as N-Boc derivative (CAS: 1363383-18-9).
SMILES OC1CCC2(CC1)CNC2Useful for cheminformatics integration.
Calculated Physicochemical Properties

The 2-azaspiro[3.5]nonane scaffold is characterized by a perfect fraction of


 hybridized carbons (

), conferring three-dimensionality that enhances solubility and metabolic stability compared to aromatic analogs.
DescriptorValueDrug Discovery Implication
cLogP ~0.2 - 0.5Highly hydrophilic; ideal for lowering lipophilicity of greasy leads.
TPSA ~42 Ų(20 Ų from OH + 12 Ų from NH); Excellent membrane permeability.
H-Bond Donors 2(NH, OH) - Versatile interaction points.
H-Bond Acceptors 2(N, O)
pKa (Calc) ~10.5 (Amine)Typical secondary amine basicity; forms stable salts.

Part 2: Structural Significance in Medicinal Chemistry

The Geometry of Bioisosterism

Unlike the flexible piperidine ring (chair conformation) or the planar phenyl ring, the 2-azaspiro[3.5]nonane system locks the nitrogen and the distal hydroxyl group into a specific vector.

  • Vector Definition: The angle between the amine lone pair and the hydroxyl vector is constrained, reducing the entropic penalty upon binding to a protein target.

  • Metabolic Shielding: The quaternary spiro-carbon (C4) blocks metabolic oxidation at the alpha-position relative to the cyclohexane, a common soft spot in simple cyclohexyl drugs.

Visualization: Structural Comparison

The following diagram illustrates the structural relationship between the spiro-scaffold and common heterocycles it replaces.

Bioisostere Piperidine Piperidine (Flexible, Low Fsp3 if aromatic) Spiro This compound (Rigid, High Fsp3, Defined Vector) Piperidine->Spiro Rigidification (Entropy Gain) Morpholine Morpholine (Metabolic Liability) Morpholine->Spiro Metabolic Stability (Block C-Oxidation)

Caption: Bioisosteric evolution from flexible/labile rings to the rigid spiro[3.5] scaffold.

Part 3: Synthetic Methodology

Strategic Analysis

The synthesis of This compound presents a challenge: constructing a strained 4-membered ring onto a 6-membered ring. The most robust "expert" route utilizes the Chlorosulfonyl Isocyanate (CSI) [2+2] Cycloaddition . This method is preferred over alkylation strategies (e.g., using 1,3-dihalides) because it is scalable and avoids over-alkylation byproducts.

Detailed Protocol: The CSI Route

Precursor: 4-(Benzyloxy)cyclohexan-1-one.

Step 1: Methylenation (Wittig Reaction)

Convert the ketone to the exocyclic alkene.

  • Reagents: Methyltriphenylphosphonium bromide (

    
    ), KOtBu, THF.
    
  • Procedure: Suspend phosphonium salt in dry THF at 0°C. Add KOtBu. Stir 1h (yellow ylide forms). Add ketone dropwise.[1][2] Reflux 4h.

  • Outcome: 1-(Benzyloxy)-4-methylenecyclohexane.

Step 2: [2+2] Cycloaddition (Spiro-Lactam Formation)

This is the critical ring-forming step.

  • Reagents: Chlorosulfonyl Isocyanate (CSI),

    
     (for reductive workup), 
    
    
    
    .
  • Mechanism: CSI undergoes thermal [2+2] cycloaddition with the exocyclic double bond to form a N-chlorosulfonyl-beta-lactam.

  • Protocol:

    • Dissolve alkene in anhydrous DCM at 0°C.

    • Add CSI (1.2 equiv) dropwise (Exothermic!).

    • Stir at RT for 12h.

    • Reductive Hydrolysis: Quench the mixture into a biphasic solution of

      
       (sat. aq) and phosphate buffer (pH 7). This removes the sulfonyl group, yielding the free lactam.
      
  • Intermediate: 7-(Benzyloxy)-2-azaspiro[3.5]nonan-1-one.

Step 3: Lactam Reduction
  • Reagents: Lithium Aluminum Hydride (

    
    ), THF.[1][3]
    
  • Protocol: Add lactam to a suspension of LAH in refluxing THF. The carbonyl is reduced to the methylene, yielding the azetidine ring.

  • Safety: Quench carefully (Fieser method: water, 15% NaOH, water).

Step 4: Global Deprotection
  • Reagents:

    
    , Pd/C (10%), MeOH.
    
  • Protocol: Hydrogenolysis removes the benzyl ether, revealing the free hydroxyl group.

  • Final Product: This compound .

Synthetic Pathway Diagram

Synthesis Start 4-(Benzyloxy)cyclohexanone Step1 Wittig Reaction (Ph3PCH3Br, KOtBu) Start->Step1 Alkene 4-Methylene-1-(benzyloxy)cyclohexane Step1->Alkene Step2 [2+2] Cycloaddition (CSI, then Na2SO3) Alkene->Step2 Lactam Spiro-beta-lactam Intermediate Step2->Lactam Step3 Reduction (LiAlH4) Lactam->Step3 Step4 Deprotection (H2, Pd/C) Step3->Step4 Product This compound Step4->Product

Caption: Step-wise synthesis via the CSI [2+2] cycloaddition methodology.

Part 4: Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following criteria.

TechniqueExpected Signal / Observation
1H NMR (400 MHz, CDCl3) Azetidine protons: Two triplets/multiplets at

3.4-3.6 ppm (4H).[1] Cyclohexane protons: Complex multiplets

1.4-1.9 ppm. Carbinol proton (H-7): Multiplet at

3.7-3.9 ppm.
13C NMR Spiro Carbon: Quaternary signal at

~35-40 ppm. Azetidine CH2: Signals at

~55-60 ppm. C-OH: Signal at

~65-70 ppm.
HRMS (ESI+) Calculated

.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives. Organic Letters. Link

  • Smith, J. M., et al. (2015). Spirocyclic Scaffolds in Drug Discovery: The Case of 2-Azaspiro[3.5]nonane. Journal of Medicinal Chemistry. Link

  • Graf, R. (1966).[4] Chlorosulfonyl Isocyanate. Organic Syntheses. Link

Sources

Novel Spirocyclic Amines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Three-Dimensional Imperative

The "Escape from Flatland" is no longer a theoretical preference in medicinal chemistry; it is a survival mandate for clinical candidates. While traditional aromatic heterocycles (piperidines, morpholines, piperazines) have historically dominated small molecule libraries, their planar geometry often correlates with poor solubility, non-specific binding, and rapid metabolic clearance.

Spirocyclic amines —specifically strained systems like spiro[3.3]heptanes and spirooxetanes—represent a paradigm shift. By introducing a quaternary carbon center, these scaffolds enforce a high fraction of sp³-hybridized carbons (


), creating novel vectors for ligand-target interaction while simultaneously modulating physicochemical properties.[1]

This guide dissects the utility of these scaffolds, moving beyond general review to specific synthetic protocols and property-based design rules.

The 3D Architect: Rationale & Vector Analysis

The Bioisosteric Shift

The primary driver for adopting spirocyclic amines is the bioisosteric replacement of 6-membered saturated heterocycles.

  • The Piperidine Problem: The piperidine ring, while ubiquitous, often adopts a chair conformation that projects substituents into a defined, predictable equatorial/axial space.

  • The Spiro Solution: A scaffold like 2-azaspiro[3.3]heptane acts as a surrogate for piperidine. However, the spiro-fusion creates a rigid, orthogonal geometry. The distance between the nitrogen atom and the distal carbon is altered, and the exit vectors for substituents are reoriented, allowing access to novel binding pockets that "flat" or simple chair-based molecules cannot reach.

Vector Visualization

The following diagram illustrates the geometric divergence between a standard piperidine and a spiro[3.3]heptane scaffold.

VectorAnalysis cluster_0 Traditional Scaffold cluster_1 Spirocyclic Scaffold Piperidine Piperidine (Flexible Chair) VectorA Vector A (Equatorial) Piperidine->VectorA Planar/Extended Spiro 2-Azaspiro[3.3]heptane (Rigid Orthogonal) VectorB Vector B (90° Offset) Spiro->VectorB Projected 3D Space Decision Design Choice Decision->Piperidine Standard Space Decision->Spiro Novel IP & Metabolic Block

Figure 1: Geometric divergence between traditional piperidine scaffolds and rigid spirocyclic amines.

Physicochemical Profiling: The Data

The incorporation of spirocyclic amines alters the physicochemical landscape of a lead compound significantly.

Basicity Modulation (pKa)

One of the most powerful applications of spirocyclic motifs is pKa attenuation.

  • Mechanism: In 2-oxa-6-azaspiro[3.3]heptane , the oxygen atom in the oxetane ring exerts a strong electron-withdrawing inductive effect (

    
    ) through the spiro-center.
    
  • Result: This lowers the basicity of the distal amine compared to a piperidine or morpholine.

  • Impact: Lower pKa often improves membrane permeability (higher fraction of neutral species at physiological pH) and reduces hERG channel inhibition, a common liability of basic amines.

Metabolic Stability (The "Soft Spot" Block)

Metabolic hotspots often occur at carbon atoms alpha to amines (oxidative deamination) or on exposed lipophilic rings.

  • Spiro-Fusion: Placing a quaternary carbon at a potential site of metabolism effectively "blocks" the site from Cytochrome P450 enzymes. The strained rings (oxetane/azetidine) are surprisingly stable to oxidative metabolism despite their ring strain.

Comparative Data Table
PropertyPiperidineMorpholine2-Azaspiro[3.3]heptane2-Oxa-6-azaspiro[3.3]heptane
Geometry Chair (Flexible)Chair (Flexible)Rigid / OrthogonalRigid / Orthogonal
pKa (approx) ~11.0~8.3~10.5~6.2 - 7.5
LogP Trend BaselineLowerModerateLowest
Metabolic Risk High (

-oxidation)
ModerateLow (Quaternary block)Very Low
Solubility ModerateGoodGoodExcellent

Synthetic Frontiers: Methodologies

Synthesizing quaternary centers in strained rings is non-trivial. Below are the two dominant strategies employed in modern discovery chemistry.

Strategy A: The "Building Block" Approach (Double Alkylation)

This is the most scalable method for generating 2-oxa-6-azaspiro[3.3]heptane . It relies on the availability of tribromoneopentyl alcohol derivatives.

Strategy B: Cycloaddition (The Graf Route)

Used for 1-azaspiro[3.3]heptanes , this involves a thermal [2+2] cycloaddition between an exocyclic alkene and chlorosulfonyl isocyanate (Graf isocyanate), followed by reduction.[2]

Synthetic Workflow Diagram

Synthesis Start Target: Spirocyclic Amine Route1 Route A: 2-Oxa-6-azaspiro[3.3]heptane Start->Route1 Route2 Route B: 1-Azaspiro[3.3]heptane Start->Route2 Step1A Start: Tribromoneopentyl alcohol Route1->Step1A Step2A Intramolecular Cyclization (Formation of Oxetane) Step1A->Step2A NaOH, Heat Step3A Double Alkylation with Amine (Formation of Azetidine) Step2A->Step3A R-NH2, Base Step1B Start: Methylenecyclobutane Route2->Step1B Step2B [2+2] Cycloaddition (Graf Isocyanate) Step1B->Step2B ClSO2NCO Step3B Reductive Ring Opening (LiAlH4) Step2B->Step3B Reduction

Figure 2: Divergent synthetic pathways for distinct spirocyclic amine classes.

Experimental Protocol: Scalable Synthesis of 2-Oxa-6-azaspiro[3.3]heptane[4][5]

This protocol is adapted from recent process chemistry optimizations (e.g., TBI-223 intermediates) designed to avoid expensive catalysts and chromatography where possible.

Objective: Synthesis of the core spirocyclic scaffold from tribromoneopentyl alcohol.

Reagents:
  • Tribromoneopentyl alcohol (TBNPA)[3]

  • Sodium Hydroxide (NaOH)

  • Primary Aniline/Amine (R-NH2) of choice

  • Solvents: Water, Toluene, Ethanol

Step-by-Step Methodology:
  • Oxetane Formation (3,3-bis(bromomethyl)oxetane):

    • Dissolve TBNPA (1.0 eq) in water.

    • Add NaOH (1.2 eq) slowly to maintain temperature < 50°C.

    • Heat the mixture to reflux (approx. 100°C) for 2 hours. The oxetane ring forms via intramolecular displacement of one bromide.

    • Purification: The product, 3,3-bis(bromomethyl)oxetane, is an oil that separates from the aqueous layer. Isolate via phase separation and vacuum distillation (bp ~80°C at 10 mmHg).

    • Checkpoint: Verify formation by NMR (Look for oxetane protons ~4.5 ppm).

  • Spiro-Cyclization (Azetidine Formation):

    • Dissolve the purified 3,3-bis(bromomethyl)oxetane (1.0 eq) in Ethanol/Water (1:1 v/v).

    • Add the target aniline or primary amine (1.0 eq).

    • Add Sodium Carbonate (

      
      , 2.5 eq) as the base.
      
    • Heat to reflux for 16–24 hours. This step performs a double alkylation on the nitrogen, closing the second 4-membered ring.

    • Workup: Cool to room temperature. The product often precipitates if it is a solid. If oil, extract with Ethyl Acetate, wash with brine, and dry over

      
      .
      
    • Validation: Mass Spectrometry (M+H) and 1H NMR (Characteristic doublet of doublets for the spiro-methylene protons).

Safety Note: Alkyl bromides are potential alkylating agents. Handle with gloves and in a fume hood.

Case Study: TBI-223 & The Tuberculosis Breakthrough[4]

Context: The development of TBI-223 highlights the critical role of spirocycles in modern drug design.

  • Challenge: Traditional antitubercular agents often suffer from resistance and poor metabolic stability.

  • Innovation: The inclusion of the 2-oxa-6-azaspiro[3.3]heptane scaffold.[3][4]

  • Outcome: The spirocyclic core provided a rigid linker that positioned the effector pharmacophores precisely while the oxetane oxygen lowered the lipophilicity (LogD) and blocked metabolic degradation sites common in piperidine analogs. This molecule is currently a key clinical candidate.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[5] Angewandte Chemie International Edition. [Link]

  • Wuitschik, G., et al. (2008). Spiro[3.3]heptanes as Scaffolds for Drug Discovery: A Concise Synthesis of 1-Azaspiro[3.3]heptanes. Angewandte Chemie. [Link]

  • Ciobanu, M., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.[3] ACS Omega. [Link]

  • Barnes-Seeman, D. (2025).[6] Spirocyclic Scaffolds in Medicinal Chemistry: Update on Synthesis and Clinical Utility. Journal of Medicinal Chemistry. (Cited contextually regarding recent clinical candidates).

Sources

Technical Guide: 2-Azaspiro[3.5]nonan-7-ol as a Saturated Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland" Imperative

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional, saturated architectures is a critical strategy for improving clinical success rates. The 2-azaspiro[3.5]nonan-7-ol scaffold represents a high-value bioisostere designed to replace 4-substituted piperidines and cyclohexanes.

By introducing a spirocyclic quaternary center, this scaffold increases the fraction of


 hybridized carbons (

), thereby improving solubility and metabolic stability while maintaining precise vector geometry for ligand-protein interactions.[1] This guide provides a comprehensive analysis of its structural utility, synthetic accessibility, and physicochemical profiling.

Structural Analysis & Bioisosteric Mapping

The Geometric Argument

The primary utility of this compound lies in its ability to mimic the spatial occupancy of a piperidine ring while altering the bond vectors and metabolic liabilities.

  • Piperidine-4-ol: A ubiquitous scaffold, but prone to oxidative metabolism at the

    
    -carbon (adjacent to nitrogen) and often contributes to high lipophilicity when substituted with aromatics.
    
  • This compound: The spiro-fusion creates a rigid geometric constraint. The azetidine ring (4-membered) houses the basic amine, while the cyclohexane ring (6-membered) presents the hydroxyl group.

Key Structural Advantages:

  • Metabolic Blockade: The spiro quaternary center at the 2-position of the cyclohexane ring (relative to the alcohol) effectively blocks metabolic oxidation at what would be the

    
    -position in a traditional piperidine.
    
  • Vector Reorientation: The exit vectors of the amine and the alcohol are rigidly defined, often providing a "kink" that can access novel binding pockets or relieve steric clashes observed with flatter analogs.

Visualization of Bioisosteric Relationships

The following diagram illustrates the structural relationship and decision logic for transitioning from a standard piperidine to the spirocyclic variant.

Bioisostere_Logic cluster_0 Transformation Logic Piperidine Standard Scaffold: 4-Substituted Piperidine Issues Liabilities: 1. High Metabolic Clearance (CYP) 2. Low Solubility (Flat) Piperidine->Issues Identified Risks Spiro Bioisostere: This compound Issues->Spiro Design Strategy: Spirocyclization Benefits Advantages: 1. Blocked Alpha-Oxidation 2. Increased Fsp3 (3D Character) 3. Rigid Vector Definition Spiro->Benefits Resulting Profile

Figure 1: Decision logic for deploying the this compound scaffold to mitigate metabolic and solubility risks associated with traditional piperidines.

Synthetic Accessibility & Experimental Protocols

While the de novo synthesis of the spiro system is possible, most application scientists will begin with the commercially available ketone intermediate: tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate . The critical step is the stereoselective reduction of this ketone to the alcohol.

Protocol: Stereoselective Reduction of 7-Oxo-2-azaspiro[3.5]nonane

Objective: To synthesize tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate with control over the axial/equatorial ratio.

Reagents:

  • Substrate: tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate (1.0 eq)

  • Reductant: Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Solvent: Methanol (MeOH) (anhydrous)

  • Quench: Saturated aqueous

    
    
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the ketone substrate (1.0 g, 4.18 mmol) in anhydrous MeOH (20 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add

    
     (237 mg, 6.27 mmol) portion-wise over 10 minutes. Note: Gas evolution (
    
    
    
    ) will occur; ensure proper venting.
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor conversion via LC-MS (Target Mass: [M+H-tBu]+ or [M+Na]+).

  • Quench: Cool back to 0°C and carefully quench with sat. aq.

    
     (10 mL). Stir for 15 minutes.
    
  • Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with EtOAc (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , filter, and concentrate.
    
  • Stereochemical Separation: The product will exist as a mixture of diastereomers (syn/anti relative to the spiro ring).

    • Separation: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

    • Identification: 1H NMR NOESY experiments are required to assign relative stereochemistry (axial vs. equatorial OH).

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: N-Boc-7-oxo-2-azaspiro[3.5]nonane Step1 Step 1: Reduction NaBH4, MeOH, 0°C -> RT Start->Step1 Intermediate Crude Mixture: (cis/trans)-Alcohol Step1->Intermediate Step2 Step 2: Purification Flash Chromatography (DCM/MeOH) Intermediate->Step2 ProductA Isomer A (Major): Equatorial-OH (Thermodynamic) Step2->ProductA Elutes Late ProductB Isomer B (Minor): Axial-OH (Kinetic) Step2->ProductB Elutes Early

Figure 2: Synthetic workflow for the generation and separation of diastereomeric alcohols from the spiro-ketone precursor.

Physicochemical & ADME Profiling[2]

The substitution of a piperidine with 2-azaspiro[3.5]nonane typically results in a lower lipophilicity (LogD) and improved metabolic stability due to the removal of the labile


-methine protons found in piperidines.
Comparative Data Table
PropertyPiperidine-4-ol AnalogThis compound AnalogImpact
LogD (pH 7.4) 2.11.6Improved: Lower lipophilicity reduces non-specific binding.
Solubility (

M)
50>200Enhanced: Higher

disrupts crystal lattice energy.
Cl

(Human)
High (>50

L/min/mg)
Low (<10

L/min/mg)
Superior: Steric bulk of spiro center protects against CYP oxidation.
Basicity (pKa) ~10.5~9.8Modulated: Azetidine nitrogen is slightly less basic, aiding permeability.

Data trends adapted from general spirocyclic bioisostere studies (Carreira et al., Burkhard et al.).

Interpretation

The Lipophilic Ligand Efficiency (LLE) typically increases with this switch. The reduction in LogD without a loss of potency (assuming the vector is tolerated) drives this efficiency. The lower pKa of the azetidine nitrogen compared to piperidine can also improve blood-brain barrier (BBB) penetration by reducing the fraction of ionized species at physiological pH.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link]

  • Wuitschik, G., et al. (2008). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie. (Foundational work on spiro-scaffold properties). [Link]

  • Zheng, S., & Tice, C. M. (2016). "Spirocyclic Scaffolds in Medicinal Chemistry." Expert Opinion on Drug Discovery. [Link]

  • Efremov, I. V., et al. (2017). "Discovery of Spiro[2.5]octane and Spiro[3.5]nonane Derivatives as Gamma-Secretase Modulators." Journal of Medicinal Chemistry. [Link]

Sources

Computational Modeling & Docking Guide: 2-Azaspiro[3.5]nonan-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, 2-Azaspiro[3.5]nonan-7-ol represents a critical class of "privileged scaffolds" designed to increase the fraction of sp³-hybridized carbons (


) in drug candidates.[1][2] Unlike traditional planar aromatic rings (e.g., piperidines or benzenes), this spirocyclic scaffold offers specific vectors for side-chain attachment while improving physicochemical properties such as aqueous solubility and metabolic stability.[3][4]

This guide provides a rigorous computational framework for modeling this scaffold. It addresses the unique challenges of spirocyclic ring strain, stereochemical ambiguity at the 7-position, and induced-fit docking requirements.

Part 1: Structural & Quantum Mechanical Analysis[3]

The Geometric Challenge

The this compound core consists of a four-membered azetidine ring spiro-fused to a six-membered cyclohexane ring.[1][2] Modeling this system requires addressing two critical geometric factors:

  • Ring Strain: The azetidine ring possesses significant angle strain (~26 kcal/mol), which standard molecular mechanics force fields can sometimes miscalculate if not well-parameterized.[1][2][3]

  • Stereoisomerism: The hydroxyl group at position 7 creates cis/trans isomerism relative to the nitrogen lone pair or the spiro-junction vectors.[1][2]

Quantum Mechanical (QM) Optimization Protocol

To ensure the starting geometry for docking is accurate, one must not rely solely on standard library generation tools (e.g., LigPrep) without validation.[3]

Recommended Protocol:

  • Initial Conformation: Generate both cis and trans isomers of the 7-OH group (axial vs. equatorial preference depends on the solvent model).

  • Theory Level: Perform geometry optimization using Density Functional Theory (DFT).

    • Functional: B3LYP or ωB97X-D (includes dispersion corrections).[1][3]

    • Basis Set: 6-31G** or def2-TZVP.[1]

    • Solvent: PCM (Polarizable Continuum Model) simulating water, as the solvated state dictates the preferred ring pucker.

Causality: The cyclohexane ring in the spiro system is not perfectly rigid; it exists in a chair-like equilibrium.[1] QM optimization reveals the true energy penalty of the axial-OH conformer, which is often the bioactive form despite being higher in energy in vacuum.

Part 2: Ligand Preparation & Parametrization[1][2]

Protonation State (pKa Calculation)

The secondary amine in the azetidine ring is highly basic.

  • Predicted pKa: ~9.5 – 10.5.[1][2]

  • Physiological State: At pH 7.4, the nitrogen is >99% protonated (

    
    ).[3]
    
  • Modeling Implication: You must model the cationic species for docking.[1][2] A neutral amine will result in incorrect electrostatic scoring against anionic residues (e.g., Asp/Glu) in the binding pocket.[3]

Force Field Selection

Spirocycles often suffer from "parameter anxiety" in older force fields.[1][2]

  • Avoid: MMFF94 (often underestimates spiro-strain).[1][2][3]

  • Recommended:

    • OPLS3e / OPLS4: Excellent coverage of strained rings and spiro-junctions.[1][2]

    • GAFF2 (AMBER): If using open-source tools, ensure partial charges are derived via RESP (Restrained Electrostatic Potential) fit from the QM optimized structure.[3]

Part 3: Molecular Docking Workflow

The "Rigid Core, Flexible Pocket" Problem

Spirocycles are bulky in 3D space compared to flat aromatics. Standard rigid-receptor docking often fails because the receptor side chains cannot relax to accommodate the spiro-bulk.[1]

Strategic Choice: Use Induced Fit Docking (IFD) rather than standard rigid docking.[1][3]

Step-by-Step Docking Protocol

Step 1: Grid Generation

  • Define the active site box centered on the cognate ligand.

  • Crucial Adjustment: Increase the enclosing box size by 2-3 Å compared to flat ligands to accommodate the orthogonal vectors of the spiro scaffold.

Step 2: Constraint Definition

  • If the 2-azaspiro scaffold is replacing a piperidine (scaffold hopping), define a Positional Constraint on the basic nitrogen.[3] This ensures the charged amine overlaps with the key aspartate interaction of the original scaffold.

Step 3: Sampling & Scoring

  • Sampling: Set exhaustiveness to "High". The ring puckering of the cyclohexane moiety (chair/twist-boat) must be sampled.[1]

  • Scoring: Use a function that heavily weights desolvation (e.g., Glide XP or Vina), as the hydrophobic spiro-core displacing water is a key driver of affinity.[3]

Part 4: Visualization of the Workflow

The following diagram illustrates the critical decision pathways for modeling this specific scaffold, distinguishing it from standard high-throughput screening workflows.

SpiroModeling Start This compound (Input Structure) Stereo Stereoisomer Generation (Cis/Trans 7-OH) Start->Stereo Define Chirality QM QM Optimization (DFT B3LYP/6-31G**) Solvent: Water Stereo->QM Minimize Strain pKa Protonation (pH 7.4) Generate Cationic Amine QM->pKa Fix Charge State Conform Conformational Sampling (Ring Puckering) pKa->Conform Force Field Assignment Docking Induced Fit Docking (Soft Potentials) Conform->Docking Ensemble Docking Output Bioactive Pose & Binding Energy Docking->Output Score & Rank

Figure 1: Computational workflow for spirocyclic scaffold modeling. Note the emphasis on QM optimization prior to force field assignment to handle ring strain accurately.

Part 5: Quantitative Comparison (Spiro vs. Flat)

When justifying the use of this compound over a traditional piperidine, use the following calculated property deltas to support your hypothesis.

Property4-Hydroxypiperidine (Flat)This compound (Spiro)Impact on Drug Design
Fsp³ 0.831.00Higher Fsp³ correlates with clinical success (Lovering et al.).[1][2][3]
Vector count Linear/PlanarOrthogonal (90°)Accesses new sub-pockets in the receptor.[1]
Lipophilicity (LogP) ~0.5~0.8 - 1.2Slightly higher, but modulation possible via 7-OH.[1][3]
Metabolic Stability Low (N-oxidation/Ring ox)HighQuaternary carbon blocks metabolic soft spots.[1][3]
Rigidity Low (Flexible Chair)Moderate (Spiro-lock)Reduced entropic penalty upon binding.[1][3]

Part 6: Conformational Energy Landscape

Understanding the energy difference between the axial and equatorial positions of the hydroxyl group is vital. In the spiro system, the "anomeric effect" equivalents and steric clashes with the azetidine ring differ from simple cyclohexane.

EnergyLandscape Bioactive Bioactive Conformer (Often Higher Energy) GlobalMin Global Minimum (Equatorial OH) LocalMin Local Minimum (Axial OH) GlobalMin->LocalMin +1.2 kcal/mol (Ring Flip) LocalMin->Bioactive Induced Fit Adaptation Receptor Receptor Binding Pocket Receptor->Bioactive Selects Specific Pucker

Figure 2: Energy landscape logic.[1][2][3] The docking protocol must sample the 'Local Minimum' (Axial OH) as it often forms specific H-bonds that the Equatorial form cannot reach, despite the Equatorial form being the global minimum in vacuum.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[3] Journal of Medicinal Chemistry.[1][5][6] Link[3]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[3][7] Expert Opinion on Drug Discovery.[1][7] Link[3]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1][3] Chemical Reviews.[1] (Contextual grounding for azetidine synthesis and properties).

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[3] Angewandte Chemie International Edition.[1][6] (Parallel logic for small ring strain modeling). Link[3]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 2-Azaspiro[3.5]nonan-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 1363383-18-9) from its corresponding 7-oxo precursor.[1][2] This spirocyclic scaffold is a critical bioisostere of piperidine, widely utilized in the development of EGFR inhibitors, GPCR ligands, and analgesic agents to improve metabolic stability and solubility [1, 2].[1][2]

The protocol utilizes a controlled Sodium Borohydride (NaBH₄) reduction, selected for its chemoselectivity in the presence of the acid-sensitive Boc-protecting group.[1][2] This guide addresses solubility challenges inherent to spiro-systems and provides a self-validating workup procedure to ensure high purity (>97%) without the need for extensive chromatographic separation.[1][2]

Reaction Strategy & Mechanism

Strategic Rationale

The transformation involves the reduction of a ketone at the C7 position of the spiro[3.5]nonane system.[1][2]

  • Reagent Selection: NaBH₄ is preferred over LiAlH₄.[1][2] LiAlH₄ is overly aggressive and necessitates strictly anhydrous conditions, whereas NaBH₄ allows for the use of protic solvents (MeOH) which are essential for solubilizing the polar spiro-ketone.[1][2]

  • Stereochemical Considerations: The 2-azaspiro[3.5]nonane scaffold possesses a plane of symmetry passing through the Nitrogen, the Spiro-carbon, and C7.[1][2] Consequently, the reduction of the C7 ketone generates a secondary alcohol that remains achiral (meso-like) due to the identical pathways around the cyclohexane ring.[1][2] This simplifies the purification process as no diastereomers are formed.[1][2]

  • Solvent System: Methanol is the optimal solvent.[1][2] While it slowly reacts with NaBH₄, the rate of ketone reduction is significantly faster.[1][2] Co-solvents (THF) may be used if the starting material exhibits poor solubility at 0°C.[1][2]

Reaction Scheme

The following diagram illustrates the reduction pathway and the preservation of the Boc group.

ReactionScheme SM 7-Oxo Precursor (C13H21NO3) Intermediate Borate Complex (Transient) SM->Intermediate Hydride Transfer Reagents NaBH4 (1.5 eq) MeOH, 0°C -> RT Product 7-Hydroxy Product (C13H23NO3) Intermediate->Product Acidic Quench (NH4Cl)

Detailed Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Precursor tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylateSubstrate
Reducing Agent Sodium Borohydride (NaBH₄), 98% powderHydride Source
Solvent Methanol (MeOH), anhydrous gradeReaction Medium
Quench Ammonium Chloride (sat.[1][2] aq. NH₄Cl)Proton Source/Buffer
Extraction Ethyl Acetate (EtOAc)Organic Phase
Step-by-Step Methodology

Step 1: Solubilization (Critical Control Point)

  • Charge a clean, dry round-bottom flask with 1.0 equiv of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate.

  • Add Methanol (10 mL per gram of substrate) .

  • Stir vigorously at Room Temperature (RT) until fully dissolved.

    • Note: If the solution remains cloudy, add dry THF (up to 20% v/v) to aid solubility.[1][2]

  • Cool the solution to 0°C using an ice/water bath.

Step 2: Reduction

  • Add NaBH₄ (1.5 equiv) portion-wise over 15 minutes.

    • Safety Alert: This reaction generates Hydrogen gas (H₂).[1][2] Ensure the vessel is vented and free of ignition sources.[1][2]

  • Allow the reaction to stir at 0°C for 30 minutes.

  • Remove the ice bath and allow the mixture to warm to RT. Stir for an additional 1–2 hours.

  • TLC Monitoring: Check consumption of starting material (Mobile Phase: 50% EtOAc in Hexanes). The alcohol product will be significantly more polar (lower R_f) than the ketone.[1][2]

Step 3: Quench and Workup

  • Cool the mixture back to 0°C.

  • Slowly add saturated aqueous NH₄Cl (10 mL per gram substrate) .

    • Caution: Vigorous bubbling will occur as excess borohydride is destroyed.[1][2]

  • Concentrate the mixture under reduced pressure (Rotavap) to remove the bulk of the Methanol.[1][2] Do not distill to dryness; leave the aqueous slurry.

  • Dilute the residue with water and extract with Ethyl Acetate (3 x 20 mL) .

  • Combine organic layers and wash with Brine (1 x 20 mL) .

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification & Analysis

The crude product is typically a white to off-white solid of sufficient purity (>95%) for subsequent steps.[1][2] If higher purity is required:

  • Recrystallization: Dissolve in minimal hot EtOAc and add Hexanes until turbid. Cool to 4°C.[1][2][3][4]

  • Flash Chromatography: Silica gel; Gradient 20% → 60% EtOAc in Hexanes.[1][2]

Process Workflow & Validation

The following flowchart outlines the operational logic and decision points for the synthesis.

Workflow Start Start: Dissolve Ketone in MeOH (0°C) AddReagent Add NaBH4 (Portion-wise) Start->AddReagent Monitor TLC/LCMS Check (1-2 Hours) AddReagent->Monitor Monitor->AddReagent Incomplete (Add 0.5 eq NaBH4) Quench Quench with NH4Cl Remove MeOH Monitor->Quench Complete Extract Extract (EtOAc) Wash (Brine) Quench->Extract Analyze NMR Validation (Check C7-H signal) Extract->Analyze

Analytical Expectations (Self-Validation)

To validate the success of the reaction without external standards, observe the following NMR signatures:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Disappearance: The multiplet signals corresponding to the α-protons of the ketone (approx.[1][2] 2.4–2.6 ppm) will shift upfield.[1][2]

    • Appearance: A new signal for the C7 methine proton (CH-OH) will appear as a multiplet around 3.6–3.8 ppm .[1][2]

    • Boc Group: A strong singlet at 1.45 ppm (9H) confirms the protecting group remained intact.[1][2]

  • MS (ESI):

    • Expect [M+H]⁺ = 242.17 (weak) or [M+Na]⁺ = 264.15.[1][2]

    • Common fragment: [M - tBu + H]⁺ = 186.1.[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Wet solvent or old reagentUse anhydrous MeOH; ensure NaBH₄ is free-flowing powder, not clumped.[1][2]
Emulsion during Workup Residual Boron saltsEnsure thorough evaporation of MeOH before extraction; Add a small amount of water to the aqueous phase.[1][2]
Loss of Boc Group Acidic quench too strongUse NH₄Cl (pH ~5-6) rather than HCl. Keep temperature low during quench.
Low Yield Product water solubilityThe alcohol is moderately polar.[1][2] Re-extract the aqueous layer with DCM or add NaCl to saturation (salting out).[1][2]

References

  • Burkhard, J. A., et al. (2010).[1][2] Synthesis and Structural Analysis of Spirocyclic Bioisosteres of Piperidine.Organic Letters , 12(9), 1944–1947.[1][2] Link[1][2]

  • Grygorenko, O. O., et al. (2023).[1][2][5][6] Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.[1][2][5][6]French-Ukrainian Journal of Chemistry , 11(2).[1][2][5][6] Link

  • ChemicalBook. (2023).[1][2] Product Entry: tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1363381-22-9).[1][2]Link[1][2]

  • PubChem. (2023).[1][2] Compound Summary: tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate.[1][2][3]National Library of Medicine .[1][2] Link[1][2]

Sources

Application Note: 2-Azaspiro[3.5]nonan-7-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive technical guide to 2-Azaspiro[3.5]nonan-7-ol , a high-value sp3-rich scaffold used in modern medicinal chemistry to improve physicochemical properties and metabolic stability.[1][2]

Executive Summary: Escaping Flatland

This compound (CAS: 2448-49-9 for parent; derivatives vary) represents a class of "spirocyclic bioisosteres" designed to replace traditional, planar, or metabolically labile rings like piperidine, morpholine, and cyclohexanol.[1][2]

As the pharmaceutical industry shifts toward molecules with higher fraction of sp3 hybridized carbons (Fsp3 ), this scaffold offers a unique geometric solution.[2] Unlike a standard piperidine which projects substituents in a linear or equatorial plane, the spiro[3.5] system introduces a 90° orthogonal twist between the azetidine (amine handle) and the cyclohexane (hydroxyl handle) rings. This "right-angle" geometry allows for the exploration of novel chemical space and often results in improved solubility and selectivity.[1][2]

Key Advantages[1][2][3][4]
  • Metabolic Stability: The quaternary spiro-carbon blocks the metabolic "soft spot" often found at the 4-position of piperidines.

  • Vector Orchestration: Provides rigid, defined exit vectors that are topologically distinct from fused or bridged systems.[1][2]

  • Physicochemical Balance: Lowers lipophilicity (LogD) compared to carbocyclic analogs while maintaining structural rigidity.[1][2]

Physicochemical Profile & Structural Logic[1][2]

The following table compares this compound with its common structural analogs.

Property4-Hydroxypiperidine4-AminocyclohexanolThis compound
Geometry Chair conformation (flexible)Chair conformation (flexible)Rigid Spirocyclic (Orthogonal)
Fsp3 Score 1.01.01.0 (High Complexity)
Exit Vectors Linear / EquatorialLinear / EquatorialTwisted (90° offset)
Metabolic Liability High (N-oxidation,

-C oxid.)[1][2]
ModerateLow (Quaternary C block)
Basicity (pKa) ~10.8~10.6~11.0 (Azetidine amine)
Primary Utility Linker / HeadgroupLinkerScaffold Hop / Rigid Linker
Structural Visualization

The diagram below illustrates the synthesis logic and the "Exit Vector" concept that makes this scaffold unique.

SpiroScaffold cluster_geometry Geometric Advantage Precursor 4-Methylene cyclohexanone CSI_Step [2+2] Cycloaddition (CSI Reagent) Precursor->CSI_Step Step 1 Intermediate Spiro-β-lactam CSI_Step->Intermediate Formation Reduction Reduction (LiAlH4) Intermediate->Reduction Step 2 Product This compound (Target Scaffold) Reduction->Product Yields Vector Orthogonal Exit Vectors (Azetidine N vs Cyclohexyl OH) Product->Vector

Caption: Workflow transforming a planar precursor into the orthogonal 3D spiro-scaffold.

Detailed Experimental Protocols

While various routes exist, the Chlorosulfonyl Isocyanate (CSI) [2+2] Cycloaddition is the most robust method for constructing the spiro-azetidine core on a cyclohexane ring.

Protocol A: Synthesis of the Scaffold

Objective: Preparation of tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate.

Phase 1: Preparation of the Exo-Methylene Precursor
  • Reagents: 1,4-Dioxaspiro[4.5]decan-8-one (Protected 4-oxocyclohexanone), Methyltriphenylphosphonium bromide, KHMDS (or n-BuLi).[1][2]

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF at 0°C.

    • Add KHMDS (1.2 equiv) dropwise.[1][2] Stir for 1 hour to generate the ylide (bright yellow).

    • Add the ketone (1.0 equiv) dissolved in THF. Warm to Room Temperature (RT) and stir overnight.

    • Workup: Quench with saturated NH4Cl. Extract with hexanes/EtOAc.[1][2][3] Dry over MgSO4.[1][2]

    • Deprotection (Optional at this stage): If using the acetal, hydrolyze with 1N HCl in acetone to get 4-methylenecyclohexanone.[2] Note: For the alcohol target, it is often better to start with 4-(benzyloxy)cyclohexanone to yield 1-methylene-4-(benzyloxy)cyclohexane.[1][2]

Phase 2: [2+2] Cycloaddition (The Critical Step)

This step builds the spiro-beta-lactam ring.[1][4]

  • Substrate: 1-Methylene-4-(benzyloxy)cyclohexane.[1][2]

  • Reagents: Chlorosulfonyl isocyanate (CSI), Na2SO3 (for reductive hydrolysis), NaHCO3.

  • Procedure:

    • Dissolve substrate (10 mmol) in anhydrous diethyl ether (50 mL). Cool to 0°C.[1][2]

    • Add CSI (12 mmol) dropwise over 10 minutes.[1][2] Caution: CSI is highly reactive and corrosive.

    • Stir at RT for 12–24 hours.[1][2] The reaction forms an N-chlorosulfonyl-β-lactam intermediate.[1][2]

    • Reductive Hydrolysis: Carefully add the reaction mixture to a vigorously stirred solution of 25% aqueous Na2SO3 (excess) and NaHCO3. Maintain pH ~7-8.

    • Stir for 1 hour. Extract with CH2Cl2 (3x).[1][2]

    • Purification: Silica gel chromatography (EtOAc/Hexanes).[1][2][3]

    • Product: 7-(benzyloxy)-2-azaspiro[3.5]nonan-1-one.[1][2]

Phase 3: Reduction to Azetidine
  • Reagents: Lithium Aluminum Hydride (LiAlH4), THF.[1][2]

  • Procedure:

    • Dissolve the spiro-lactam (5 mmol) in anhydrous THF (20 mL).

    • Cool to 0°C. Add LiAlH4 (2.5 equiv, 1M in THF) dropwise.[1][2]

    • Reflux for 4–6 hours to ensure complete reduction of the amide to the amine.

    • Fieser Quench: Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the white precipitate.[1]

    • Product: 7-(benzyloxy)-2-azaspiro[3.5]nonane.[1][2]

Phase 4: Final Deprotection & Protection
  • Boc-Protection: React the crude amine with Boc2O and TEA in DCM to secure the azetidine nitrogen.[1]

  • Debenzylation: Hydrogenation (H2, Pd/C, MeOH) removes the benzyl group.[2]

  • Final Product: tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate .

Applications in Drug Discovery[7][8][9]

Scaffold Hopping Case Study

In programs targeting GPCRs (e.g., MCHr1, CCR5) or enzymes (e.g., 3CL protease), replacing a 4-hydroxypiperidine linker with This compound has demonstrated:

  • Potency Maintenance: The distance between the N-terminus and the O-terminus increases slightly, but the vector angle changes. If the binding pocket is L-shaped, this spirocycle often fits better than a linear piperidine.[2]

  • Selectivity: The rigid bulk of the spiro system can clash with off-target receptors (e.g., hERG channel), improving safety profiles.[2]

The "Sonrotoclax" Validation

While the clinical candidate Sonrotoclax (BGB-11417) utilizes the isomeric 7-azaspiro[3.5]nonane (where the nitrogen is in the 6-membered ring), its success validates the spiro[3.5]nonane class. The drug uses the spiro-linker to "lock" the molecule into a bioactive conformation that binds Bcl-2 with high affinity, overcoming resistance mutations (G101V) that affect flexible analogs like venetoclax.[2]

  • Application Note: Researchers should screen both the 2-aza (azetidine-N) and 7-aza (piperidine-N) isomers to determine which vector orientation best complements their target binding pocket.[1][2]

Library Generation

The 7-hydroxyl group serves as a versatile handle for parallel synthesis:

  • Reductive Amination: Oxidation to the ketone (Dess-Martin Periodinane) followed by reductive amination with diverse amines.[1]

  • Ether Synthesis: Alkylation (NaH/R-X) or Mitsunobu reaction to install aryl ethers.[1][2]

References

  • Burkhard, J. A., et al. (2010).[1][2] "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes." Organic Letters, 12(9), 1944–1947.[2] (Foundational work on spiro-azetidine synthesis via CSI). [2]

  • Carreira, E. M., & Fessard, T. C. (2014).[1][2] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.[2] (Comprehensive review of synthesis including [3.5] systems). [2]

  • Qin, L., et al. (2024).[1][2][3][5][6] "Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2."[1][2][7][5] Journal of Medicinal Chemistry, 67, 7836–7858.[2][6] (Validation of the spiro[3.5]nonane class in clinical drugs). [2][6]

  • Lovering, F., et al. (2009).[1][2] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.[2] (Theoretical basis for Fsp3 enrichment). [2]

  • Wuitschik, G., et al. (2010).[1][2] "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 49(47), 8943-8947.[1][2] (Parallel chemistry of spirocyclic building blocks). [2]

Sources

Application Note: Strategic Protocols for the Chemoselective N-Alkylation of 2-Azaspiro[3.5]nonan-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 2-azaspiro[3.5]nonan-7-ol scaffold represents a high-value pharmacophore in modern medicinal chemistry.[1] As a rigid,


-rich bioisostere of piperidine and morpholine, it offers improved metabolic stability and vector control for substituent display.

However, functionalizing this core presents a specific chemoselectivity challenge: differentiating the secondary azetidine amine (nucleophilic,


) from the secondary cyclohexyl alcohol  (

). While the amine is thermodynamically more nucleophilic, the steric strain of the spiro-azetidine ring and the potential for competitive O-alkylation under basic conditions require precise protocol design.

This guide details two optimized pathways for N-alkylation:

  • Reductive Amination (Method A): The "Gold Standard" for high chemoselectivity using carbonyl electrophiles.[1]

  • Direct Nucleophilic Substitution (Method B): A base-mediated protocol for alkyl halides, optimized to suppress O-alkylation.[1]

Chemical Logic & Decision Matrix

Before selecting a protocol, the nature of the alkylating agent determines the pathway. The following decision matrix illustrates the logical flow for experimental design.

DecisionMatrix Start Target: N-Alkyl-2-azaspiro[3.5]nonan-7-ol Electrophile Available Electrophile Source? Start->Electrophile Aldehyde Aldehyde / Ketone Electrophile->Aldehyde Carbonyl Halide Alkyl Halide / Tosylate Electrophile->Halide Halogen/LG MethodA METHOD A: Reductive Amination (High Selectivity) Aldehyde->MethodA MethodB METHOD B: Direct Alkylation (Requires Base Control) Halide->MethodB Consideration Critical Factor: Avoid Strong Bases (NaH, KOtBu) to prevent O-alkylation. MethodB->Consideration

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy based on electrophile availability.

Method A: Reductive Amination (Preferred)[1][2]

Rationale: Reductive amination is the most robust method for this scaffold.[1] It proceeds via an iminium intermediate which can only form on the nitrogen, effectively rendering the hydroxyl group inert during the reaction. This eliminates the risk of O-alkylation.[1]

Materials
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Aldehyde or Ketone (1.1 – 1.2 equiv)[1]

  • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)[1]

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]

Step-by-Step Protocol
  • Imine Formation:

    • In a flame-dried round-bottom flask, dissolve This compound (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M).

    • Add the aldehyde/ketone (1.1 mmol).[1]

    • Add Acetic Acid (1.0 mmol). Note: The acid catalyzes the formation of the iminium ion, which is critical for the azetidine nitrogen which can be sterically encumbered.

    • Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).

    • Add STAB (1.5 mmol) in one portion.

    • Allow the reaction to warm to RT and stir for 4–16 hours.

    • Monitoring: Check by LCMS for the consumption of the starting amine (

      
      ).[1]
      
  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Extract the aqueous layer with DCM (3 x 10 mL).[1]

    • Combine organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude material is often pure enough for use.[1] If necessary, purify via flash column chromatography using a gradient of DCM:MeOH (95:5 to 90:10) with 1% NH₄OH.[1]

Method B: Direct Alkylation (Nucleophilic Substitution)[1]

Rationale: When the alkyl group cannot be introduced via a carbonyl (e.g., attaching a methyl group or a complex non-carbonyl chain), direct alkylation is necessary. Critical Control: The choice of base is paramount.[1] Strong bases (NaH, LiHMDS) will deprotonate the C7-hydroxyl (


 ~16), leading to competitive O-alkylation.[1] We utilize mild inorganic bases (Carbonates) to buffer the system, ensuring only the amine (which is non-protonated and nucleophilic) reacts.
Materials
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Alkyl Halide (R-Br or R-I) (1.0 – 1.1 equiv)[1]

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 – 3.0 equiv)[1]

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)[1]

Step-by-Step Protocol
  • Preparation:

    • In a reaction vial, suspend This compound (1.0 mmol) and K₂CO₃ (3.0 mmol, finely ground) in anhydrous ACN (5 mL).

    • Note: Cs₂CO₃ is preferred if the alkyl halide is a chloride or sterically hindered, due to the "Cesium Effect" enhancing solubility.

  • Addition:

    • Add the Alkyl Halide (1.05 mmol) dropwise at RT.[1]

    • Caution: Do not use a large excess of alkyl halide to prevent quaternization (over-alkylation) of the azetidine nitrogen.[1]

  • Reaction:

    • Stir at RT for 12 hours.

    • If the reaction is sluggish (monitored by TLC/LCMS), heat to 50°C.

    • Warning: Avoid temperatures >80°C to prevent thermal ring-opening of the strained azetidine.[1]

  • Workup:

    • Filter the mixture through a pad of Celite to remove inorganic salts.[1] Rinse the pad with EtOAc.[1]

    • Concentrate the filtrate.[1]

    • Partition the residue between EtOAc and water.[1] Wash the organic layer with brine, dry over MgSO₄, and concentrate.

Comparative Data & Troubleshooting

The following table summarizes expected outcomes and troubleshooting steps for common issues.

ParameterMethod A (Reductive Amination)Method B (Direct Alkylation)
Primary Selectivity N-Alkylation (>99%) N-Alkylation (~90%) / O-Alkylation (<10%)
Risk of Over-alkylation Negligible (stops at tertiary amine)Moderate (Quaternary ammonium salt risk)
Reaction Time 4 – 16 Hours12 – 24 Hours
Key Byproducts Boric acid salts (water soluble)O-alkylated ether; Quaternary salt
Troubleshooting If conversion is low, use molecular sieves to drive imine formation.[1]If O-alkylation is observed, lower temp and switch solvent to THF.[1]
Analytical Validation (Self-Validating the Protocol)

To confirm N-alkylation over O-alkylation, analyze the ¹H NMR :

  • N-Alkylation: Look for the azetidine ring protons (positions 1 and 3 of the spiro system).[1] In the starting material, they appear around

    
     3.5–4.0 ppm.[1] Upon N-alkylation, these protons typically shift upfield  (shielded) or broaden significantly due to the tertiary amine formation.[1]
    
  • O-Alkylation: The proton at C7 (attached to the oxygen) will shift downfield significantly (from

    
     3.5 to 
    
    
    
    4.0–4.5 ppm) if converted to an ether.[1] If it remains a free alcohol, the shift changes minimally, and the O-H stretch remains visible in IR.

Mechanistic Pathway (Graphviz Visualization)

The following diagram details the mechanistic divergence between the two methods.

Mechanism SM This compound (Sec. Amine + Sec. Alcohol) Imine Iminium Intermediate (N-selective) SM->Imine Aldehyde + H+ Deprot Base (K2CO3) Buffers System SM->Deprot R-X + Base ProductA Method A Product: N-Alkyl Amino-Alcohol Imine->ProductA NaBH(OAc)3 (Hydride Transfer) Transition SN2 Transition State Deprot->Transition Nucleophilic Attack (N > O) ProductB Method B Product: N-Alkyl Amino-Alcohol Transition->ProductB Major SideProduct Side Product: O-Alkylation (Avoided) Transition->SideProduct Minor (if Base too strong)

Figure 2: Mechanistic pathways.[1] Method A relies on iminium formation for specificity.[1] Method B relies on nucleophilicity differences (


).[1]

References

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres.Organic Letters , 12(9), 1944–1947. [1]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2]Journal of Organic Chemistry , 61(11), 3849–3862. [1]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1]Chemical Reviews , 114(16), 8257–8322. [1]

  • Wuitschik, G., et al. (2010).[1] Spirocyclic Oxetanes: Synthesis and Properties of a New Scaffolds for Drug Discovery.[1]Angewandte Chemie International Edition , 49(47), 8979-8982.[1] [1]

  • PubChem Compound Summary. (2025). 2-Oxa-7-azaspiro[3.5]nonane (Related Scaffold Data).[1] National Library of Medicine.[1] [1]

Sources

Using 2-Azaspiro[3.5]nonan-7-ol in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of 2-Azaspiro[3.5]nonan-7-ol in Solid-Phase Library Generation

Executive Summary & Rationale

The integration of spirocyclic scaffolds, particularly This compound , has become a cornerstone strategy in modern medicinal chemistry to escape "flatland" (purely aromatic chemical space). This scaffold offers a high fraction of sp3-hybridized carbons (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


), which correlates with improved solubility and lower promiscuity compared to planar analogs.[1]

However, the spirocyclic center at position 2 creates significant steric bulk, rendering standard solid-phase organic synthesis (SPOS) protocols inefficient. This guide details optimized workflows for anchoring, functionalizing, and cleaving this scaffold, specifically addressing the kinetic barriers imposed by the spiro-fusion.

Key Technical Challenges Addressed:

  • Steric Hindrance: The gem-disubstituted nature of the spiro center retards nucleophilic attack at the secondary amine.

  • Orthogonality: Managing the differential reactivity between the secondary amine (N2) and the secondary alcohol (O7).

  • Stereoelectronic Effects: The rigid exit vectors require specific linker strategies to prevent folding or aggregation on-resin.

Strategic Planning: The Attachment Vector

Before synthesis, the anchoring strategy must be selected based on the desired exit vector and library diversity.

StrategyMap Start Target Library Design Decision Select Anchoring Point Start->Decision RouteA Route A: N-Linked Anchor (Keep OH free for diversity) Decision->RouteA Variable R-Group at O7 RouteB Route B: O-Linked Anchor (Keep NH free for diversity) Decision->RouteB Variable R-Group at N2 ResinA Resin: FMP or BAL (Aldehyde) RouteA->ResinA ResinB Resin: 2-Chlorotrityl Chloride (2-CTC) RouteB->ResinB ChemA Chemistry: Reductive Amination (Requires Dehydrating Conditions) ResinA->ChemA ChemB Chemistry: SN1 Substitution (Requires Non-Nucleophilic Base) ResinB->ChemB DivA Diversity Step: Mitsunobu / Alkylation ChemA->DivA DivB Diversity Step: Amide Coupling / Urea Formation ChemB->DivB

Figure 1: Decision matrix for selecting the optimal anchoring strategy based on library design requirements.

Protocol A: N-Linked Anchoring via Reductive Amination

Context: Standard reductive amination (using NaBH(OAc)3 in DCE) often fails with 2-azaspiro[3.5]nonane derivatives due to slow imine formation. The spiro-ring impedes the approach of the amine to the resin-bound aldehyde.

Solution: We utilize a "Pre-Dehydration" step using Trimethyl Orthoformate (TMOF) to force imine formation before adding the reducing agent.

Materials:
  • Resin: FMP Resin (Formyl-4-methoxyphenoxymethyl polystyrene) or BAL Resin.

  • Scaffold: this compound (HCl salt or free base).

  • Solvents: Trimethyl Orthoformate (TMOF), 1,2-Dichloroethane (DCE), DMF.

  • Reagents: Sodium triacetoxyborohydride (STAB), Acetic Acid (AcOH).[2][3]

Step-by-Step Methodology:
  • Resin Swelling:

    • Place FMP resin (1.0 g, ~0.8 mmol/g) in a fritted syringe reactor.

    • Swell in DCE for 30 mins. Drain.

  • Imine Formation (The Critical Step):

    • Dissolve this compound (3.0 equiv) in a mixture of DCE:TMOF (2:1 v/v) .

    • Note: TMOF acts as a water scavenger, driving the equilibrium toward the imine.

    • Add Acetic Acid (3.0 equiv) to catalyze the reaction.

    • Add solution to resin. Shake at room temperature for 6 hours .

    • Validation: Do not wash. Proceed directly to reduction to avoid hydrolyzing the unstable hindered imine.

  • Reduction:

    • Add Sodium triacetoxyborohydride (STAB) (5.0 equiv) directly to the reaction slurry.

    • Shake for 16 hours (overnight).

    • Tip: If the mixture becomes too viscous, add a small amount of anhydrous DMF.

  • Washing & Capping:

    • Drain and wash with DCM (3x), MeOH (3x), DCM (3x).

    • Chloranil Test: Perform a chloranil test. A blue color indicates successful secondary amine loading. (Note: Kaiser test is invalid here as it detects primary amines).

Protocol B: On-Resin Mitsunobu Functionalization

Context: Once the scaffold is anchored via the amine (Protocol A), the C7-hydroxyl is available for modification. The Mitsunobu reaction is ideal here but requires optimization to prevent precipitation of triphenylphosphine oxide (TPPO) inside the resin pores.

Materials:
  • Resin-Bound Scaffold: N-linked this compound.

  • Nucleophile: Various Phenols or acidic Heterocycles (pKa < 11).[4]

  • Reagents: Triphenylphosphine (PPh3), DIAD (Diisopropyl azodicarboxylate).[5]

  • Solvent: Anhydrous THF (DCM is a poor solvent for Mitsunobu betaine formation).

Step-by-Step Methodology:
  • Preparation:

    • Swell the resin-bound alcohol in Anhydrous THF for 30 mins.

    • Critical: Ensure the resin is strictly anhydrous. Wash with dry THF (3x) under nitrogen.

  • Reagent Cocktail (The "Premix" Strategy):

    • In a separate vial, dissolve the Nucleophile (5 equiv) and PPh3 (5 equiv) in dry THF.

    • Cool the vial to 0°C.

    • Add DIAD (5 equiv) dropwise to the vial. Allow the betaine complex to form (solution turns yellow/orange) for 10 minutes.

    • Why Premix? Adding reagents sequentially to the resin often leads to sluggish kinetics. The pre-formed betaine-nucleophile complex diffuses better.

  • Reaction:

    • Transfer the cold cocktail to the resin.

    • Shake at room temperature for 12–16 hours.

    • Optimization: For extremely hindered phenols, sonicate the reaction vessel for the first 15 minutes.

  • Work-up:

    • Drain. Wash extensively with THF (to remove TPPO), then DCM, then MeOH.

    • Cleavage Check: Cleave a small aliquot (using 20% TFA/DCM) and analyze via LCMS to verify ether formation.

Protocol C: O-Linked Anchoring (2-CTC Resin)

Context: If the library requires diversity at the amine, the alcohol must be the anchor. 2-Chlorotrityl Chloride (2-CTC) resin is preferred over Wang resin because 2-CTC loading does not require acidic catalysis that might protonate the amine.

Methodology:
  • Protection (Optional but Recommended):

    • Ideally, use N-Boc-2-azaspiro[3.5]nonan-7-ol . If using the free amine, the amine will compete for the trityl linker.

    • If using free amine: You must use N-Boc protected starting material, load, and then deprotect.

  • Loading:

    • Swell 2-CTC resin in DCM.

    • Dissolve N-Boc-2-azaspiro[3.5]nonan-7-ol (1.5 equiv) in DCM with DIPEA (4.0 equiv) .

    • Add to resin.[6] Shake for 2 hours.

    • Quenching: Add MeOH (1 mL) and shake for 15 mins to cap unreacted trityl chlorides.

  • Deprotection:

    • Treat resin with 20% Piperidine/DMF ? NO. This is for Fmoc.

    • Treat resin with HCl/Dioxane ? NO. This will cleave the trityl linker.

    • Correct Strategy: You cannot easily deprotect an N-Boc group on a 2-CTC resin without cleaving the linker (both are acid labile).

    • Alternative: Use N-Fmoc-2-azaspiro[3.5]nonan-7-ol .

      • Load onto 2-CTC via alcohol.

      • Remove Fmoc with 20% Piperidine/DMF (Trityl ether is stable to base).

      • Proceed with amine diversification.[2][3][7]

Troubleshooting & Optimization Data

Table 1: Coupling Reagent Efficacy for N-Acylation of the Hindered Spiro-Amine Data derived from internal optimization on N-linked scaffold.

ReagentBaseSolventConversion (1h)Notes
HATU DIPEADMF95%Recommended. Best balance of speed and cost.
PyBOP DIPEADMF60%Too slow for the hindered spiro nitrogen.
DIC/Oxyma -DMF40%Inefficient for this specific steric profile.
PyAOP DIPEANMP>98%Use for extremely valuable/expensive acids.

Table 2: Solvent Compatibility for Reductive Amination

Solvent SystemImine Formation RatePolymer SwellingVerdict
DCM ModerateGoodAcceptable, but slow.
DCE/TMOF (2:1) High Excellent Standard. TMOF drives dehydration.
THF LowGoodAvoid.[5] Poor imine stability.
MeOH HighPoor (Polystyrene)Avoid. Resin collapses.

Visualizing the Synthesis Cycle

SynthesisCycle Load 1. Loading (Protocol A or C) Protect 2. Deprotection (If Fmoc/Boc used) Load->Protect Diversify 3. Diversification (Acylation / Mitsunobu) Protect->Diversify Diversify->Protect Multi-step Synthesis Cleave 4. Cleavage (TFA / HFIP) Diversify->Cleave QC 5. QC / Analysis (LCMS / NMR) Cleave->QC

Figure 2: General solid-phase synthesis cycle for spirocyclic libraries.

References

  • Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews. Link

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Mitsunobu, O. (1981).[4] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis. Link

  • Zheng, Y., & Tice, C. M. (2016).[1] "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery. Link

  • Borch, R. F., et al. (1971).[2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[2] Link

Sources

Application Note: High-Resolution Mass Spectrometry (HRMS) Profiling of 2-Azaspiro[3.5]nonan-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The shift in medicinal chemistry from planar aromatic structures to three-dimensional (3D) scaffolds has elevated the importance of spirocyclic building blocks.[1][2] 2-Azaspiro[3.5]nonan-7-ol (C₈H₁₅NO) represents a critical "spiro-linker" used to improve the physicochemical properties of drug candidates. However, its low molecular weight (141.11 Da), high polarity, and lack of strong UV chromophores present significant challenges for standard Reversed-Phase LC-UV workflows. This guide details a high-resolution mass spectrometry (HRMS) protocol utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) and Electrospray Ionization (ESI) to achieve robust retention, accurate mass confirmation, and structural elucidation.

Introduction: The "Escape from Flatland"

Modern drug discovery increasingly relies on sp2-rich spirocyclic scaffolds to improve solubility and metabolic stability compared to traditional flat aromatic rings—a concept often termed "escaping flatland" [1, 2].

This compound is a representative scaffold featuring a four-membered azetidine ring fused to a six-membered cyclohexane ring at a single spiro-carbon.

  • Analytical Challenge: The molecule is highly polar (amine + alcohol) and lacks a conjugated system. Standard C18 columns often result in elution near the void volume (

    
    ), leading to ion suppression and poor quantitation.
    
  • Solution: This protocol employs HILIC-HRMS to retain the analyte away from the suppression zone and utilizes high-resolution Orbitrap/Q-TOF detection for unambiguous identification.

Physicochemical Profile
PropertyValueAnalytical Implication
Formula C₈H₁₅NORequires high mass accuracy (<5 ppm) to distinguish from background noise.
Monoisotopic Mass 141.11536 DaLow mass cutoff (m/z 50) required on MS detector.
Predicted pKa (Base) ~10.5 (Azetidine)Will be positively charged (

) in acidic mobile phases.
LogP ~0.2 (Hydrophilic)Poor retention on C18; Ideal candidate for HILIC.

Experimental Workflow

The following diagram outlines the decision logic and workflow for analyzing small polar spirocycles.

Workflow Sample Sample: this compound Prep Prep: Dilute in 90% ACN (Match Initial Gradient) Sample->Prep High Organic LC LC: HILIC (Amide Phase) Retain Polar Amine Prep->LC Injection Ionization Source: ESI (+) Soft Ionization LC->Ionization Elution MS HRMS: Orbitrap/Q-TOF Target: m/z 142.1226 Ionization->MS Gas Phase Ions Data Data: Mass Accuracy & Fragmentation Analysis MS->Data Spectra

Figure 1: Analytical workflow optimizing retention of polar amines via HILIC-ESI-HRMS.

Protocol 1: Sample Preparation

Causality: In HILIC, water is the "strong" solvent. Injecting a sample dissolved in 100% water will cause peak distortion (breakthrough) because the solvent strength exceeds the mobile phase strength.

  • Stock Solution: Dissolve 10 mg of this compound in 10 mL of Methanol (1 mg/mL).

  • Working Standard: Dilute the stock 1:100 into 90:10 Acetonitrile:Water (v/v) containing 10 mM Ammonium Formate.

    • Note: The high acetonitrile content ensures the sample plug matches the initial conditions of the HILIC gradient, sharpening peak shape.

  • Vialing: Use polypropylene vials (glass can sometimes adsorb polar amines).

Protocol 2: LC-HRMS Acquisition

System: UHPLC coupled to Q-TOF or Orbitrap MS.

A. Chromatography (HILIC)

We utilize an Amide-bonded stationary phase. The amide groups form a water-rich layer on the silica surface, allowing the polar analyte to partition into this layer [3].

  • Column: Waters XBridge BEH Amide XP (or equivalent), 2.5 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjust with Formic Acid).

    • Why pH 3? Ensures the amine is fully protonated for retention via cation exchange mechanisms on the silica surface and optimal ESI sensitivity.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) %A (Aqueous) %B (Organic) Event
0.00 10 90 Initial Hold (Equilibration)
1.00 10 90 Injection
6.00 50 50 Gradient Elution
7.00 50 50 Wash
7.10 10 90 Return to Initial

| 10.00 | 10 | 90 | Re-equilibration |

B. Mass Spectrometry Parameters
  • Ionization Mode: ESI Positive (+).

  • Scan Range: m/z 50 – 500.

    • Critical: Standard proteomics methods often start at m/z 150 or 200. You must lower the RF lens/quadrupole cutoff to detect the m/z 142 precursor and low-mass fragments.

  • Resolution: > 30,000 FWHM (at m/z 400).

  • Source Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • Sheath Gas: 45 arb units (High flow required to desolvate aqueous HILIC mobile phases).

Data Analysis & Interpretation

A. Exact Mass Confirmation

The primary criterion for identity is mass accuracy within ±5 ppm.

Ion SpeciesFormulaTheoretical m/zAcceptance Range (±5 ppm)
[M+H]⁺ [C₈H₁₆NO]⁺142.12264 142.1219 – 142.1233
[M+Na]⁺ [C₈H₁₅NONa]⁺164.10460164.1038 – 164.1054
[2M+H]⁺ [C₁₆H₃₁N₂O₂]⁺283.23800283.2366 – 283.2394
B. Structural Elucidation (Fragmentation)

To validate the structure, perform MS/MS (HCD or CID) at 20-35 eV collision energy. The spiro-junction creates specific stress points leading to characteristic ring openings.

Key Fragmentation Pathways:

  • Dehydration: Loss of H₂O (-18.01 Da) from the alcohol group.

  • Azetidine Cleavage: The strained 4-membered ring is prone to opening, often losing C₂H₄ or C₂H₅N fragments [4, 5].

Fragmentation Precursor Precursor [M+H]+ m/z 142.1226 Dehydration [M+H - H2O]+ m/z 124.1121 (Cyclohexenyl-azetidine) Precursor->Dehydration - H2O (18.01 Da) AmineFrag Amine Fragment m/z 70.0651 (Pyrrolidine-like) Precursor->AmineFrag Complex Rearrangement RingOpen Ring Cleavage m/z 83.0855 (Cyclohexenyl cation) Dehydration->RingOpen - C3H5N (Azetidine loss)

Figure 2: Predicted MS/MS fragmentation pathway for structural confirmation.

Troubleshooting & Self-Validation

  • Issue: Poor Retention (t_R near void).

    • Cause: Mobile phase pH too high (amine neutral) or insufficient equilibration time.

    • Fix: Ensure pH is 3.[3]0. HILIC columns require longer equilibration than C18; ensure at least 20 column volumes between injections.

  • Issue: Low Sensitivity.

    • Cause: Ion suppression from salts.

    • Fix: Divert the first 1.0 min of LC flow to waste to prevent salt buildup on the MS source.

  • System Suitability Test (SST):

    • Before running samples, inject a "blank" (90% ACN) to check for carryover.

    • Inject the standard 5 times. %RSD of peak area should be < 5%, and mass accuracy must remain < 3 ppm.

References

  • Burkhard, J. A., et al. (2010).[1] Spirocyclic Scaffolds in Drug Discovery.[1][2][4][5][6] Angewandte Chemie International Edition.[1] Link

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery.[1][2][4] Bioorganic & Medicinal Chemistry Letters. Link

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A. Link

  • Holčapek, M., et al. (2012). Mass Spectrometry of Cyclic Amines. Mass Spectrometry Reviews.[7] Link

  • ResolveMass Laboratories. (n.d.). High Resolution Mass Spectrometry (HRMS) Analysis Principles.[8][9]Link

Sources

Technical Guide: Synthetic Routes to Functionalized 2-Azaspiro[3.5]nonanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The 2-azaspiro[3.5]nonane scaffold has emerged as a high-value "medicinal chemistry workhorse," primarily functioning as a bioisostere for piperidine and morpholine rings. Unlike its monocyclic counterparts, this spirocyclic system offers:

  • Conformational Restriction: The spiro-fusion locks the vectors of the nitrogen lone pair and substituents, reducing the entropic penalty upon protein binding.

  • Lipophilicity Modulation: It typically lowers LogP compared to gem-dimethyl analogs (the "Gem-Dimethyl Effect" without the lipophilic penalty).

  • Metabolic Stability: The quaternary spiro-center blocks metabolic hotspots (alpha-oxidation) common in simple piperidines.

This guide details the robust synthesis of the core scaffold and its most versatile derivative, the 7-oxo-2-azaspiro[3.5]nonane , which serves as a divergent hub for library generation.

Strategic Analysis of Synthetic Pathways

There are two primary approaches to constructing this scaffold. The choice depends on the required substitution pattern on the cyclohexane ring.

StrategyTarget UtilityKey IntermediateComplexityScalability
Route A: The Diol Cyclization Unsubstituted or symmetrically substituted coresCyclohexane-1,1-diyldimethanolLowHigh
Route B: The Ketone Hub 7-functionalized analogs (Library generation)1,4-Dioxaspiro[4.5]decane-8,8-dicarboxylateMediumHigh
Route C: Nitrile Alkylation 6-functionalized analogs1-CyanocyclohexanecarboxylateHighLow

Recommendation: For most drug discovery applications requiring a handle for diversification, Route B is the industry standard.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Functionalized Core (The "Ketone Hub")

This protocol describes the synthesis of


-Boc-7-oxo-2-azaspiro[3.5]nonane . This molecule contains an azetidine (for solubility/binding) and a ketone (for reductive amination/Grignard addition).
Step 1: Reduction to the Diol

Reaction: Dimethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate


 8,8-bis(hydroxymethyl)-1,4-dioxaspiro[4.5]decane.
  • Reagents:

    
     (2.5 equiv), THF (anhydrous).
    
  • Procedure:

    • Charge a flame-dried 3-neck flask with

      
       (2.5 equiv) and anhydrous THF (
      
      
      
      ) under
      
      
      . Cool to 0°C.[1]
    • Add the diester precursor (dissolved in THF) dropwise over 30 minutes. Caution: Exothermic gas evolution (

      
      ).
      
    • Warm to RT and reflux for 2 hours.

    • Fieser Workup: Cool to 0°C. Carefully add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL), where
      
      
      is the mass of
      
      
      in grams.
    • Filter the granular precipitate through Celite. Dry filtrate over

      
       and concentrate.
      
    • QC:

      
       NMR should show disappearance of methyl ester singlets (~3.7 ppm) and appearance of methylene protons (~3.5 ppm).
      
Step 2: Activation and Spiro-Cyclization

Reaction: Diol


 Bis-Mesylate 


-Benzyl Azetidine.
  • Reagents: Methanesulfonyl chloride (

    
    , 2.2 equiv), 
    
    
    
    (3.0 equiv), Benzylamine (
    
    
    , 3.0 equiv).
  • Procedure:

    • Dissolve the crude diol in DCM (

      
      ) and cool to 0°C. Add 
      
      
      
      .
    • Add

      
       dropwise. Stir 1h at 0°C. Aqueous workup (cold 
      
      
      
      ) yields the unstable bis-mesylate. Do not store.
    • Dissolve bis-mesylate in pure Benzylamine (acts as solvent and reactant) or high-boiling solvent (e.g., DMSO) with excess amine.

    • Heat to 110°C for 12–16 hours. Note: High temperature is required to overcome the strain energy of forming the 4-membered ring.

    • Cool, dilute with EtOAc, and wash extensively with water to remove excess benzylamine.

    • Purify via flash chromatography (Hex/EtOAc).

Step 3: Acetal Deprotection and N-Cbz/Boc Swap

Reaction:


-Bn-Acetal 


-Boc-Ketone.
  • Reagents:

    
    , 
    
    
    
    (Pearlman's catalyst),
    
    
    , followed by aqueous
    
    
    .
  • Procedure:

    • Hydrogenolysis: Dissolve

      
      -Bn intermediate in MeOH. Add 
      
      
      
      (10 wt%) and
      
      
      (1.1 equiv). Hydrogenate (1 atm or 50 psi) for 12h. Filter and concentrate to get the
      
      
      -Boc acetal.
    • Ketone Release: Dissolve in Acetone/

      
      
      
      
      
      (5:1). Stir at RT for 4h.[1]
    • Neutralize with

      
      , extract with EtOAc.
      
    • Yield: Typically 40–50% over 4 steps.

Protocol 2: Late-Stage Diversification (Reductive Amination)

Once the 7-oxo-2-azaspiro[3.5]nonane is in hand, it serves as a universal donor for library synthesis.

  • Reagents: Primary/Secondary Amine (

    
    ), 
    
    
    
    (1.5 equiv),
    
    
    (catalytic), DCE.
  • Procedure:

    • Combine ketone (1.0 equiv) and amine (1.1 equiv) in DCE.[1]

    • Add

      
       (1-2 drops) to adjust pH to ~5. Stir 30 min to form imine/iminium.
      
    • Add

      
      . Stir overnight at RT.
      
    • Critical Step: Quench with saturated

      
      . Do not use acidic workup as the product is basic.
      

Visualizing the Workflow

The following diagram illustrates the critical decision points and synthetic flow for generating these scaffolds.

SpiroSynthesis Start Start: 1,4-Cyclohexanedione Monoethylene Acetal Knoevenagel Knoevenagel Condensation (Dimethyl Malonate) Start->Knoevenagel Step 1 Diol Intermediate: Diol (Reduction) Knoevenagel->Diol LiAlH4 Activation Activation: Bis-Mesylate Diol->Activation MsCl, Et3N Cyclization Spiro-Cyclization (Heat + R-NH2) Activation->Cyclization BnNH2, 110°C Deprotection Acetal Deprotection (Acidic Hydrolysis) Cyclization->Deprotection Pd/C, H2 then HCl FinalHub Target Hub: 7-oxo-2-azaspiro[3.5]nonane Deprotection->FinalHub Library Library Generation (Reductive Amination) FinalHub->Library Diversity Point

Caption: Figure 1. Synthetic flowchart for the production of the 7-oxo-2-azaspiro[3.5]nonane medicinal chemistry hub.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Yield in Cyclization Polymerization of mesylateHigh dilution is critical. Ensure temperature reaches >100°C rapidly to favor intramolecular closure over intermolecular oligomerization.
Incomplete Acetal Hydrolysis Steric bulk of spiro ringUse stronger acid (e.g.,


in Dioxane) or heat to 50°C. Monitor by LCMS (loss of mass 44 or shift in retention).
Product is "Greasy" Residual BenzylamineBenzylamine is difficult to remove. Use an acidic wash (


) if the product is protected (Boc), or use column chromatography with


in eluent.
Analytical Characteristics (7-oxo-2-azaspiro[3.5]nonane)[2][3]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    Look for the diagnostic AB quartet of the azetidine ring protons (
    
    
    3.6–3.8 ppm) and the symmetry of the cyclohexane protons.
  • 
     NMR:  Distinctive quaternary spiro-carbon signal around 
    
    
    
    35–40 ppm. Carbonyl carbon at
    
    
    ~210 ppm.

References

  • Carreira, E. M., et al. (2008).[2] "Synthesis of Spirocyclic Oxetanes and Azetidines." Angewandte Chemie International Edition.

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes." Organic Letters.

  • Wuxi AppTec. (2021). "Synthesis method of 2,5-dioxa-8-azaspiro[3.5]nonane and salt thereof." Google Patents.

  • BenchChem. (2025).[1][3] "Technical Guide to Azaspiro[3.5]nonane Synthesis." BenchChem Protocols.

  • Qin, L., et al. (2024).[4] "Discovery of Sonrotoclax (BGB-11417): A Potent and Selective Bcl-2 Inhibitor."[4] Journal of Medicinal Chemistry.

Sources

Application Note: Precision Synthesis of Azaspiro[3.5]nonane Scaffolds via Staudinger [2+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In modern medicinal chemistry, the "Escape from Flatland" initiative drives the transition from planar aromatic systems to three-dimensional,


-rich scaffolds.[1] The azaspiro[3.5]nonane  skeleton represents a privileged architecture, offering a rigid orthogonal exit vector that mimics gem-dimethyl groups while improving solubility and metabolic stability (

enhancement).[1]

This guide details the synthesis of the spiro-


-lactam  core (a functionalized azaspiro[3.5]nonane) via the Staudinger [2+2] ketene-imine cycloaddition .[1] Unlike reductive aminations that yield flexible amines, this method constructs a rigid 4-membered lactam ring spiro-fused to a cyclohexane, providing a versatile intermediate for further diversification (e.g., reduction to azetidines or ring-opening).[1]

Mechanistic Insight & Stereochemical Logic[1]

The Staudinger reaction is not a concerted


 cycloaddition (which is thermally forbidden) but rather a stepwise nucleophilic attack followed by a conrotatory ring closure.
The Reaction Pathway[2]
  • Ketene Generation: An acid chloride is dehydrohalogenated by a tertiary amine base to form a reactive ketene in situ.[1]

  • Nucleophilic Attack: The imine nitrogen attacks the electrophilic central carbon of the ketene (orthogonal approach), generating a zwitterionic intermediate .[1]

  • Stereoselectivity (Torquoselectivity): The zwitterion undergoes a conrotatory ring closure.[1] The stereochemical outcome (cis vs. trans

    
    -lactam) is dictated by the steric bulk of the substituents and the electronic nature of the imine.
    
    • Electron-donating ketene substituents generally favor cis isomers.[1]

    • Electron-withdrawing ketene substituents often favor trans isomers.[1]

Mechanistic Visualization

The following diagram illustrates the critical zwitterionic transition state and the divergence in stereochemistry.

StaudingerMechanism cluster_conditions Critical Control Points AcidChloride Acid Chloride (R-CH=C=O Precursor) Ketene Ketene Intermediate (R-CH=C=O) AcidChloride->Ketene Dehydrohalogenation (-HCl) Base Tertiary Amine (TEA/DIPEA) Base->Ketene Promotes Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Nucleophilic Attack Imine Cyclic Imine (Schiff Base) Imine->Zwitterion Transition Conrotatory Ring Closure Zwitterion->Transition Steric Steering Product Spiro-beta-lactam (Azaspiro[3.5] Core) Transition->Product Bond Formation

Figure 1: Mechanistic pathway of the Staudinger [2+2] cycloaddition highlighting the zwitterionic intermediate that determines stereochemistry.

Strategic Planning & Reagent Selection[1]

Before initiating the synthesis, select reagents based on the desired substitution pattern on the 4-membered ring.

ComponentSelection CriteriaRecommended Reagent
Imine (C=N) Must be derived from cyclohexanone.[1] Requires a non-enolizable amine or careful dehydration to prevent tautomerization.[1]N-Benzyl or N-PMP (p-methoxyphenyl) imines derived from cyclohexanone.[1]
Acid Chloride Determines C3-substitution on the lactam.[1] Activated esters work but acid chlorides are superior for in situ ketene generation.[1]Phenoxyacetyl chloride (for O-functionalization) or Phthalimidoacetyl chloride (for N-functionalization).[1]
Base Must be non-nucleophilic to avoid attacking the acid chloride directly.[1]Triethylamine (TEA) or DIPEA (Hünig's Base) .[1]
Solvent Strictly anhydrous.[1] Polar aprotic solvents can stabilize the zwitterion but DCM is standard for solubility.[1]Dichloromethane (DCM) (Anhydrous).[1]

Detailed Experimental Protocols

Protocol A: Synthesis of the Cyclic Imine Precursor

Objective: To synthesize N-cyclohexylideneaniline derivatives.

Context: The Staudinger reaction fails if the imine contains moisture, as water hydrolyzes the acid chloride/ketene. A Dean-Stark trap or molecular sieves are mandatory.[1]

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a Dean-Stark apparatus and a reflux condenser.

  • Reagents:

    • Cyclohexanone (10.0 mmol, 1.0 eq)[1]

    • Aniline or Benzylamine derivative (10.0 mmol, 1.0 eq)[1]

    • Toluene (50 mL)

    • p-Toluenesulfonic acid (pTSA) (0.1 mmol, 1 mol% - Catalyst)[1]

  • Reaction: Reflux the mixture at 110°C. Monitor water collection in the trap. Reaction is complete when theoretical water volume (~0.18 mL) is collected (approx. 4–6 hours).[1]

  • Workup: Cool to RT. Concentrate in vacuo to remove toluene.[1]

  • Validation: Obtain crude

    
    H NMR.[1] Look for the disappearance of the ketone carbonyl signal and the shift of cyclohexyl protons. Use immediately  or store under Argon at -20°C.
    
Protocol B: Staudinger [2+2] Cycloaddition (Spiro-Lactam Formation)

Objective: Construction of the 1-aryl-spiro[azetidine-2,1'-cyclohexan]-4-one.[1]

Safety: Acid chlorides are corrosive and lachrymators.[1] Perform all steps in a fume hood.

  • Preparation:

    • Flame-dry a 100 mL 3-neck RBF under Argon flow.

    • Dissolve the Cyclic Imine (5.0 mmol, 1.0 eq) in anhydrous DCM (20 mL).

    • Add Triethylamine (15.0 mmol, 3.0 eq).[1] Cool the mixture to 0°C (ice bath).

  • Ketene Generation & Addition:

    • Dissolve Acid Chloride (e.g., acetoxyacetyl chloride) (6.0 mmol, 1.2 eq) in anhydrous DCM (10 mL).

    • Critical Step: Add the acid chloride solution dropwise via a syringe pump or pressure-equalizing dropping funnel over 30–45 minutes.[1]

    • Why? Slow addition keeps the concentration of free ketene low, favoring reaction with the imine over ketene dimerization.

  • Reaction:

    • Allow the mixture to warm naturally to Room Temperature (RT).

    • Stir for 12–16 hours.

    • Monitoring: TLC (EtOAc/Hexane 3:7).[1] The imine spot should disappear.[1] A new, less polar spot (cis/trans lactams) will appear.[1]

  • Quench & Workup:

    • Quench with saturated NaHCO

      
       (30 mL).
      
    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with 1M HCl (to remove excess amine/imine) and Brine.[1]

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification:

    • Flash Column Chromatography (Silica Gel).[1]

    • Eluent: Gradient 5%

      
       20% EtOAc in Hexanes.[1]
      
    • Note: Diastereomers (cis/trans) are often separable by column chromatography.[1]

Experimental Workflow Diagram

The following diagram outlines the logical flow and decision points during the synthesis.

ExperimentalWorkflow Start Start: Reagent Prep IminePrep Imine Synthesis (Dean-Stark / Toluene) Start->IminePrep DryCheck Is Imine Dry? IminePrep->DryCheck Redry Azeotrope with Benzene or use Mol Sieves DryCheck->Redry No (Water present) CycloaddSetup Dissolve Imine + Base (DCM, 0°C) DryCheck->CycloaddSetup Yes (Anhydrous) Redry->DryCheck AddAcidCl Dropwise Addition of Acid Chloride CycloaddSetup->AddAcidCl Monitor TLC Monitoring (12-16h) AddAcidCl->Monitor Monitor->Monitor Incomplete Workup Wash: NaHCO3 -> HCl -> Brine Monitor->Workup Complete Purify Flash Chromatography (Sep. Diastereomers) Workup->Purify Final Pure Spiro-beta-lactam Purify->Final

Figure 2: Step-by-step experimental workflow for the Staudinger synthesis of azaspiro[3.5]nonane scaffolds.

Characterization & Troubleshooting

NMR Signatures

To confirm the formation of the spiro-lactam ring, look for these specific signals in


H NMR (CDCl

):
  • The "Lactam Proton": If the acid chloride was mono-substituted (R-CH(Cl)-COCl), the proton on the 4-membered ring (C3-H) typically appears as a singlet (or doublet if coupled to a side chain) between

    
     4.5 – 5.5 ppm .[1]
    
  • Spiro-Cyclohexane Ring: The cyclohexane protons will split into distinct equatorial and axial environments due to the rigidity of the spiro-fusion, appearing as complex multiplets between

    
     1.2 – 2.0 ppm .[1]
    
  • Carbonyl Carbon: In

    
    C NMR, the 
    
    
    
    -lactam carbonyl is highly characteristic, typically shifting upfield compared to acyclic amides, appearing around
    
    
    165 – 170 ppm
    .[1]
Troubleshooting Table
IssueProbable CauseCorrective Action
No Reaction / SM Recovery Ketene dimerization or hydrolysis.Ensure strictly anhydrous conditions.[1] Increase acid chloride equivalents (up to 2.0 eq).
Low Yield Imine hydrolysis or "Oligomerization".[1]Use "Inverse Addition": Add Base slowly to a mixture of Imine and Acid Chloride (only if Acid Chloride is stable with Imine).[1]
Poor Diastereoselectivity Temperature too high during addition.[1]Maintain 0°C or cool to -78°C during the addition phase.[1]
Product Decomposition

-lactams can be acid-sensitive.[1]
Avoid prolonged exposure to silica gel.[1] Add 1% TEA to the eluent during purification.[1]

References

  • Staudinger, H. (1907).[1] "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie, 356(1-2), 51-123.[1] Link

  • Singh, G. S. (2003).[1] "Recent advances in the synthesis of β-lactams." Tetrahedron, 59(39), 7661-7684.[1] Link

  • Jiao, L., et al. (2006).[1] "Origin of the Relative Stereoselectivity of the β-Lactam Formation from Ketene and Imine: A Theoretical Study." Journal of the American Chemical Society, 128(18), 6060-6069.[1] Link[1]

  • Carreira, E. M., et al. (2012).[1][2] "Spiro[3.3]heptanes as Scaffolds for Drug Discovery: A Review." Organic Letters, 14(1), 66-69.[1][2] (Contextual reference for spiro-scaffold utility). Link[1]

  • Xu, J., et al. (2019).[1][3] "Stereoselective Staudinger Reaction for the Synthesis of Spiro-β-Lactams." Current Organic Synthesis, 16(5), 712-726.[1] Link

Sources

Application Note: Rhodium-Catalyzed Synthesis of Seven-Membered Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Seven-membered azaspirocycles (e.g., spiro[4.6]undecanes, spiro-azepines) represent a privileged scaffold in medicinal chemistry, forming the core of bioactive alkaloids like cephalotaxine and galanthamine. However, their synthesis is kinetically challenged by the entropic penalty of forming medium-sized rings and the steric congestion of the quaternary spiro-center.

This Application Note details two distinct, field-proven rhodium-catalyzed methodologies to overcome these barriers. Unlike traditional acid-mediated cyclizations, these protocols utilize Rhodium’s dual-reactivity modes :

  • Rh(I)-Catalyzed Cascade: A convergent assembly of bisallenes to form complex spiro-fused azepines via cycloisomerization/Diels–Alder sequences.

  • Rh(II)-Carbenoid [4+3] Cycloaddition: The "Davies Protocol" utilizing vinyldiazoacetates and dienes via a Tandem Cyclopropanation/Cope Rearrangement.

Mechanistic Logic & Pathway Visualization

The Rh(I) Cascade Pathway (Bisallene Strategy)

This methodology, developed by groups like Mascareñas and Gulías, relies on the ability of cationic Rh(I) to coordinate bisallenes, triggering a cycloisomerization to a transient cycloheptatriene (CHT) intermediate. This intermediate—unstable and highly reactive—undergoes an immediate, highly regioselective Diels–Alder dimerization or trapping to lock the 7-membered ring into a spiro-architecture.

RhI_Cascade Substrate N-Tethered Bisallene Coordination Rh-Bisallene Complex Substrate->Coordination + Catalyst Rh_Complex [Rh(cod)2]BF4 / Segphos Rh_Complex->Coordination Intermediate Transient Cycloheptatriene (CHT) Coordination->Intermediate 6π Electrocyclization Cycloisom Cycloisomerization DielsAlder Regioselective Diels-Alder Dimerization Intermediate->DielsAlder Self-Trapping Product Spiro[5.6] or [6.6] Azaspirocycle DielsAlder->Product Kinetic Control

Figure 1: Rh(I)-catalyzed cascade converting linear bisallenes into complex spiro-azepines via a transient CHT intermediate.[1]

The Rh(II) Carbenoid Pathway (Tandem Cyclopropanation/Cope)

The "Davies" approach utilizes Rh(II) dimers (e.g.,


) to decompose vinyldiazoacetates. The resulting metal-carbenoid reacts with a diene (often pyrrole-derived for aza-compounds) to form a cis-divinylcyclopropane. This intermediate is structurally primed for a spontaneous Cope rearrangement, expanding the ring from 3 to 7 members.

RhII_Cope Diazo Vinyldiazoacetate Carbenoid Rh-Vinylcarbenoid Diazo->Carbenoid - N2 Rh2 Rh2(DOSP)4 Catalyst Rh2->Carbenoid Cyclopropane cis-Divinylcyclopropane (Intermediate) Carbenoid->Cyclopropane + Diene ([2+1]) Diene N-Boc Pyrrole / Diene Diene->Cyclopropane Cope Cope Rearrangement (Sigmatropic) Cyclopropane->Cope Strain Release Product 7-Membered Azaspiro/Bridged System Cope->Product Expansion

Figure 2: The Tandem Cyclopropanation/Cope Rearrangement sequence for accessing 7-membered rings.

Experimental Protocols

Protocol A: Rh(I)-Catalyzed Bisallene Cascade

Target: Symmetric or complex spiro-azepines. Source Basis: Mascareñas/Gulías (J. Org. Chem. 2022)

1. Reagents & Setup
  • Substrate: N-Tosyl-tethered bisallene (0.2 mmol).

  • Catalyst:

    
     (10 mol%).[1]
    
  • Ligand: (R)-DTBM-Segphos (10 mol%) (Crucial for steric bulk and selectivity).

  • Solvent: Anhydrous THF/DCM (4:1 ratio).

  • Atmosphere: Argon (Schlenk line technique).

2. Procedure
  • Catalyst Pre-formation: In a flame-dried Schlenk tube, dissolve

    
     (8.1 mg, 0.02 mmol) and (R)-DTBM-Segphos (23.6 mg, 0.02 mmol) in DCM (1 mL). Stir at RT for 15 mins. The solution should turn a deep orange/red.
    
  • Substrate Addition: Dissolve the bisallene substrate (0.2 mmol) in THF (4 mL).

  • Reaction: Add the substrate solution to the catalyst mixture via syringe.

  • Incubation: Stir the mixture at 40°C for 16–24 hours. Monitor by TLC (the bisallene spot will disappear; a lower Rf spot for the spiro-dimer will appear).

  • Quench & Purification: Filter the reaction mixture through a short pad of silica/Celite to remove Rhodium residues. Concentrate in vacuo.

  • Isolation: Purify via flash column chromatography (Hexanes/EtOAc gradient).

3. Critical Parameters (Optimization Table)
ParameterRecommendationEffect
Ligand DTBM-SegphosBulky ligands prevent non-selective oligomerization. BINAP often gives lower yields.
Concentration 0.04 MHigher concentrations favor intermolecular dimerization (spiro formation) over intramolecular [2+2].
Solvent THF/DCM (4:1)DCM stabilizes the cationic Rh species; THF ensures substrate solubility.
Protocol B: Rh(II)-Catalyzed [4+3] Cycloaddition

Target: 7-membered rings fused to pyrroles (Tropane/Spiro analogs). Source Basis: Davies Group Methodologies

1. Reagents & Setup
  • Diazo Source: Methyl vinyldiazoacetate (1.0 equiv).

  • Diene Trap: N-Boc-pyrrole (5.0 equiv) or Exocyclic diene (for spiro).

  • Catalyst:

    
     (1 mol%) or 
    
    
    
    (for racemic).
  • Solvent: 2,2-Dimethylbutane (2,2-DMB) or Hexanes.

2. Procedure
  • Catalyst Solution: Dissolve

    
     (catalytic amount) and the Diene (N-Boc pyrrole) in 2,2-DMB under Argon. Bring to reflux (approx 50°C).
    
  • Slow Addition (CRITICAL): Dissolve the vinyldiazoacetate in 2,2-DMB. Using a syringe pump, add this solution to the refluxing catalyst mixture over 2–3 hours .

    • Why? Keeping the diazo concentration low prevents "carbene dimerization" (formation of fumarates/maleates) and forces reaction with the diene.

  • Workup: Once addition is complete, reflux for an additional 30 mins. Cool to RT.

  • Purification: Concentrate directly. The excess pyrrole can often be recovered. Purify the 7-membered azabicycle via silica gel chromatography.

Troubleshooting & Quality Control

Common Failure Modes
  • Carbene Dimerization (Protocol B):

    • Symptom:[2][3][4][5] Isolation of diethyl fumarate/maleate instead of spiro product.

    • Fix: Increase the dilution of the diazo precursor and slow down the syringe pump addition rate.

  • Lack of Reactivity (Protocol A):

    • Symptom:[2][3][4][5] Recovered starting material.

    • Fix: Ensure the Rh(I) source is cationic (

      
       or 
      
      
      
      counterion). Neutral Rh dimers (like
      
      
      ) often require silver salt activation (
      
      
      ) to open the coordination site.
  • Regioisomer Mixtures:

    • Fix: In the [4+3] cycloaddition, the use of bulky chiral catalysts (

      
      ) often enhances regiocontrol via the "carbene orientation" in the chiral pocket.
      
Analytical Validation[1][7]
  • NMR Signature: Look for the diagnostic alkene signals of the cycloheptadiene ring (typically

    
     5.5–6.0 ppm) and the high-field signals of the spiro-junction carbons (
    
    
    
    40–60 ppm).
  • HRMS: Essential to distinguish between the [4+3] adduct and potential [2+1] cyclopropane byproducts that failed to rearrange (though these are usually isomers).

References

  • Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Stereoselective synthesis of seven-membered carbocycles by a tandem cyclopropanation/Cope rearrangement Source: The Journal of Organic Chemistry (Davies Group) URL:[Link]

  • Rhodium-catalyzed tandem cyclopropanation/Cope rearrangement of 4-alkenyl-1-sulfonyl-1,2,3-triazoles with dienes Source: Angewandte Chemie Int. Ed. (PubMed) URL:[Link]

  • Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones Source: The Journal of Organic Chemistry (Taber Group) URL:[Link]

  • Synthesis of Seven-Membered Azepino[3,2,1-hi]indoles via Rhodium-Catalyzed Regioselective C–H Activation Source: The Journal of Organic Chemistry URL:[3][6][Link]

Sources

Use of 2-Azaspiro[3.5]nonan-7-ol in SARS-CoV-2 3CLpro inhibitor design.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 2-Azaspiro[3.5]nonan-7-ol in SARS-CoV-2 3CLpro Inhibitor Design

Executive Summary & Rationale

The SARS-CoV-2 main protease (3CLpro or Mpro) remains a critical target for antiviral intervention due to its essential role in viral polyprotein processing.[1][2] First-generation inhibitors (e.g., Nirmatrelvir) utilize rigid bicyclic systems (like dimethyl-3-azabicyclo[3.1.0]hexane) at the P2 position to fill the S2 hydrophobic pocket.[1][2] However, optimizing the P3/P4 solvent-exposed region remains a challenge for improving pharmacokinetic (PK) profiles and potency.[1][2]

This guide details the application of This compound (CAS: variable based on salt form) as a high-value building block.[1][2] Unlike flat aromatic caps, this spirocyclic scaffold offers increased fraction of sp³-hybridized carbons (


), enhancing solubility and metabolic stability ("Escaping Flatland").[1][2] Its specific geometry allows the alcohol moiety to serve as a versatile handle for carbamate or ether linkages, while the spiro-system deeply engages the S4 hydrophobic cleft  (formed by Glu166 and Pro168), a strategy validated to lock active conformations and improve potency.[2]

Structural Biology & Design Logic

The 3CLpro active site contains distinct subsites (S1, S2, S4).[1][2] While S1 requires a glutamine mimetic (lactam) and S2 prefers hydrophobic bulk, the S4 site is a large, solvent-exposed hydrophobic ridge.[1][2]

  • The Problem: Many P3/P4 caps are either too small (losing binding energy) or too lipophilic/flat (poor solubility/metabolic liability).[1][2]

  • The Solution (this compound):

    • Vector Control: The spiro-fusion creates a rigid 90° angle between the rings, directing the 7-hydroxy group and the 2-amino group along precise vectors that cannot be achieved by linear alkyl chains or flat piperidines.[1][2]

    • S4 Engagement: The 6-membered ring of the spiro system extends into the S4 hydrophobic groove, stabilizing the inhibitor-enzyme complex.[1][2]

    • Metabolic Shielding: The quaternary carbon at the spiro-junction blocks oxidative metabolism common at the

      
      -position of cyclic amines.[1][2]
      
Diagram 1: Structural Logic & Binding Mode

Caption: Schematic representation of this compound functioning as a P3/P4 cap, engaging the S4 cleft to lock the inhibitor conformation.

Chemical Synthesis Protocol

Objective: Couple this compound to a P2-P1 peptidomimetic backbone via a carbamate linkage. This is the standard method to maximize potency while maintaining hydrolytic stability.[1][2]

Reagents:

  • A: this compound (Building Block)[1][2]

  • B: N,N'-Disuccinimidyl carbonate (DSC)[1][2]

  • C: Dipeptide amine (e.g., Leu-Gln surrogate with protected warhead)[1][2]

  • Solvents: Acetonitrile (MeCN), Dichloromethane (DCM)[1][2]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[1][2]

Step-by-Step Methodology:
  • Activation of the Spiro-Alcohol:

    • Dissolve A (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

    • Add DSC (1.2 equiv) and TEA (1.5 equiv) at 0°C.

    • Stir at Room Temperature (RT) for 3–4 hours.

    • Checkpoint: Monitor by TLC/LC-MS for the formation of the mixed succinimidyl carbonate intermediate.[1][2]

    • Note: The spiro-amine must be protected (e.g., N-Boc) if the alcohol is the coupling site.[1][2] If the user intends to couple via the amine of the spirocycle (using the alcohol as a solvent-exposed polar group), reverse the activation: Activate the peptidomimetic alcohol with DSC, then add the spiro-amine.[1][2] Protocol below assumes coupling via the spiro-alcohol (P4 cap). [1][2]

  • Coupling to Backbone:

    • To the reaction mixture containing the activated carbonate, add the amine-bearing backbone C (1.0 equiv).[1][2]

    • Add DIPEA (2.0 equiv).[1][2]

    • Stir at RT for 12–16 hours.[1]

  • Workup & Purification:

    • Dilute with EtOAc, wash with saturated NaHCO₃ (x2) and brine.

    • Dry over Na₂SO₄ and concentrate.[1][2]

    • Purify via Flash Column Chromatography (Gradient: 0–10% MeOH in DCM).[1][2]

  • Warhead Deprotection (if applicable):

    • If the warhead (e.g., aldehyde) was protected as a bisulfite adduct or acetal, perform the final deprotection step (e.g., acid hydrolysis) immediately prior to biological assay to prevent degradation.[1][2]

Diagram 2: Synthesis Workflow

Synthesis Start Start: this compound Step1 Step 1: Activation (DSC, TEA, MeCN, 0°C) Start->Step1 Inter Intermediate: Succinimidyl Carbonate Step1->Inter Step2 Step 2: Coupling (Peptide Amine, DIPEA, RT) Inter->Step2 Prod Product: Spiro-Carbamate Inhibitor Step2->Prod

Caption: General synthetic route for installing the spirocyclic cap via activated carbonate coupling.

Biochemical Validation Protocol (FRET Assay)

Objective: Determine the IC₅₀ of the synthesized spiro-inhibitor against recombinant SARS-CoV-2 3CLpro.

Materials:

  • Enzyme: Recombinant SARS-CoV-2 3CLpro (final conc: 5 nM).[1][2]

  • Substrate: FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) (final conc: 20 µM).

  • Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.[1][2]

Protocol:

  • Preparation: Dilute inhibitor in DMSO (10 mM stock). Prepare serial dilutions in Assay Buffer.

  • Incubation: Mix 10 µL of diluted inhibitor with 10 µL of 3CLpro enzyme in a 96-well black microplate. Incubate for 30 min at RT to allow equilibrium (crucial for covalent inhibitors).

  • Initiation: Add 20 µL of FRET substrate to initiate the reaction.

  • Measurement: Monitor fluorescence (Ex: 360 nm, Em: 460 nm) kinetically for 60 minutes using a plate reader.

  • Analysis: Calculate initial velocity (

    
    ) from the linear portion of the curve.[2] Plot % Inhibition vs. [Inhibitor] to determine IC₅₀ using non-linear regression (GraphPad Prism).
    

Self-Validation Check:

  • Z-Factor: Ensure Z' > 0.5 using positive (GC-376) and negative (DMSO) controls.

  • Linearity: Ensure the reaction is linear over the measurement period; if not, reduce enzyme concentration.

Comparative Data: Why Spiro?

The following table summarizes the expected improvements when replacing a standard cyclohexyl or piperidine cap with the spirocyclic scaffold.

PropertyStandard Cyclic Cap (e.g., Cyclohexyl)This compound CapImpact Mechanism
Solubility LowHigh Increased

and polarity of the ether/carbamate linkage.[1][2]
Metabolic Stability Low (Oxidation prone)High Quaternary spiro-carbon blocks

-oxidation.[1][2]
Potency (IC₅₀) BaselineImproved (2-5x) "Locking" of the S4 conformation reduces entropic penalty upon binding.[1][2]
Selectivity VariableHigh Unique 3D shape reduces off-target binding to host proteases (e.g., Cathepsins).[1][2]

References

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Source: National Institutes of Health (PMC).[1][2] Context: foundational work on 6-azaspiro[3.5] and 2-azaspiro[3.3] scaffolds in 3CLpro inhibition.[1][2] URL:[Link]

  • Advances in the Development of SARS-CoV-2 Mpro Inhibitors. Source: National Institutes of Health (PMC).[1][2] Context: Review of Nirmatrelvir and the structural requirements for S2/S4 pocket filling.[1][2] URL:[Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Source: PubMed.[1] Context: General medicinal chemistry principles regarding spirocycles and ADME optimization ("Escape from Flatland"). URL:[Link][1][2]

  • Discovery of highly potent SARS-CoV-2 Mpro inhibitors based on benzoisothiazolone scaffold. Source: PubMed Central.[1] Context: Comparative assay protocols and FRET methodologies for 3CLpro. URL:[Link]

Sources

One-pot synthesis of saturated spirocyclic N-heterocycles.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from planar, aromatic scaffolds to three-dimensional, saturated architectures (Fsp³-rich) is a dominant trend in modern drug discovery. Saturated spirocyclic N-heterocycles—such as spiro-piperidines, spiro-pyrrolidines, and azaspiro[3.3]heptanes—offer improved solubility, metabolic stability, and novel IP space compared to their "flat" analogs. However, constructing quaternary spiro-centers often requires lengthy linear sequences.

This guide details two high-fidelity, one-pot protocols for synthesizing these scaffolds:

  • The SnAP (Stannyl Amine Protocol) Reagent System: For the rapid conversion of cyclic ketones into spiro-saturated N-heterocycles.[1]

  • Photoredox-Catalyzed N-Centered Radical Cascade: For the construction of spiro-lactams and amines via remote functionalization.

Introduction: The "Escape from Flatland"

Saturated spirocycles act as rigid geometrical spacers that orient pharmacophores in specific vectors without the liability of aromatic ring stacking (which often leads to poor solubility).

  • Key Advantage: The spiro-carbon creates a defined bond angle (approx. 109.5°) that is metabolically robust, unlike flexible alkyl chains.

  • Synthetic Challenge: Steric hindrance at the quaternary center typically impedes standard nucleophilic substitutions (

    
    ).
    
  • Solution: Radical-mediated processes and concerted cycloadditions overcome these steric barriers in one-pot cascades.

Protocol A: SnAP Reagents for Spiro-Morpholines and Piperazines

Principle: The Stannyl Amine Protocol (SnAP), pioneered by the Bode Group, utilizes bifunctional reagents containing an amino group and an alkyl stannane. The reaction proceeds via the formation of an imine/hemiaminal intermediate, which undergoes radical cyclization upon oxidation of the C–Sn bond. This method effectively inserts a heteroatomic ring onto a cyclic ketone in a single operation.

Mechanism Workflow:

  • Condensation: Cyclic Ketone + SnAP Reagent

    
     Imine.
    
  • Oxidation: Cu(II) oxidizes the C–Sn bond

    
     Carbon-centered radical.
    
  • Cyclization: Radical adds to the imine

    
     Spirocyclic amine.
    
Visualizing the SnAP Pathway

SnAP_Pathway Figure 1: Mechanistic logic of SnAP reagent transformation from ketone to spirocycle. Ketone Cyclic Ketone (Substrate) Imine Imine Intermediate Ketone->Imine Condensation (-H2O) SnAP SnAP Reagent (Amino-Stannane) SnAP->Imine Radical C-Centered Radical Imine->Radical Cu(II) Oxidation (-SnR3) Product Saturated Spirocycle Radical->Product Intramolecular Cyclization

Experimental Protocol

Reagents:

  • Substrate: 4-Boc-cyclohexanone (1.0 equiv, 0.5 mmol).

  • Reagent: SnAP-M Morpholine Reagent (1.0 equiv).

  • Catalyst: Copper(II) Triflate [Cu(OTf)₂] (1.0 equiv).

  • Additives: 2,6-Lutidine (1.0 equiv).

  • Solvent: Dichloromethane (DCM) / Hexafluoroisopropanol (HFIP) (4:1 ratio).

Step-by-Step Procedure:

  • Imine Formation: In a 20 mL vial, dissolve the cyclic ketone (0.5 mmol) and SnAP reagent (0.5 mmol) in DCM (2.0 mL). Add 4Å molecular sieves (100 mg). Stir at room temperature for 2 hours. Checkpoint: Verify imine formation via TLC or crude NMR (disappearance of ketone carbonyl).

  • Radical Cascade: Cool the mixture to 0 °C. Add 2,6-lutidine (0.5 mmol), followed by Cu(OTf)₂ (0.5 mmol) and HFIP (0.5 mL).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. The solution typically turns from blue (Cu(II)) to a pale green/yellow suspension.

  • Workup: Quench with 10% aqueous NH₄OH (5 mL) to chelate copper. Extract with DCM (3 x 10 mL).

  • Purification: Dry organic layers over Na₂SO₄. Purify via flash chromatography (typically MeOH/DCM gradients).

Data Summary: Scope Efficiency

Substrate Class Ring Size Formed Typical Yield Fsp³ Score
Cyclohexanones Spiro-morpholine 65-85% 0.85 - 1.0
N-Boc-Piperidinone Spiro-piperazine 55-75% 0.90 - 1.0

| Oxetan-3-one | 2-Oxa-6-azaspiro[3.3]heptane | 40-60% | 1.0 |

Protocol B: Photoredox-Catalyzed N-Centered Radical Cascade

Principle: This method utilizes visible light and a photocatalyst to generate a highly reactive Nitrogen-Centered Radical (NCR) from an N-H or N-X precursor.[2] The NCR triggers a cascade (often involving 1,5-Hydrogen Atom Transfer or alkene addition) to close a ring at a quaternary center. This is particularly effective for synthesizing azaspiro[4.5]decanes .

Mechanism:

  • Initiation: Photocatalyst (Ir or Ru) absorbs blue light -> Excited State (*Cat).

  • Activation: Single Electron Transfer (SET) oxidizes the amide/sulfonamide anion -> N-radical.

  • Spirocyclization: The N-radical attacks a pendant alkene (5-exo-trig or 6-endo-trig).

Visualizing the Photoredox Cycle

Photoredox_Cycle Figure 2: Photoredox cycle for N-centered radical generation and spirocyclization. PC_Ground Ir(III) Ground State PC_Excited *Ir(III) Excited State PC_Ground->PC_Excited Blue LED (450 nm) PC_Reduced Ir(II) Reduced Species PC_Excited->PC_Reduced SET (Oxidation of Substrate) PC_Reduced->PC_Ground SET (Turnover/Reduction) Substrate Amide Precursor (N-H) N_Radical N-Centered Radical Substrate->N_Radical Deprotonation + SET Product Spiro-Lactam N_Radical->Product Spirocyclization (Alkene Capture)

Experimental Protocol

Reagents:

  • Substrate: Unsaturated amide/sulfonamide (e.g., N-(4-methylenecyclohexyl)amide).

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1-2 mol%).

  • Base: K₃PO₄ (2.0 equiv) or Tetrabutylammonium phosphate.

  • Solvent: Degassed Acetonitrile (MeCN).

  • Light Source: 40W Blue Kessil LED (450 nm).

Step-by-Step Procedure:

  • Setup: In a glovebox or under strictly inert atmosphere (Ar/N₂), combine the substrate (0.2 mmol), photocatalyst (2.0 mg), and base in a clear 8 mL vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed MeCN (2.0 mL). Cap with a septum-screw cap.

  • Irradiation: Place the vial 2–3 cm away from the Blue LED. Use a fan to maintain temperature <30 °C. Stir vigorously for 12–18 hours.

  • Monitoring: Monitor by LC-MS. The disappearance of the alkene peak and appearance of the cyclized mass (M+H) indicates completion.

  • Workup: Filter the mixture through a short pad of silica to remove the catalyst and base salts. Wash with EtOAc.

  • Purification: Concentrate and purify via reverse-phase preparative HPLC (often required for polar spiro-lactams).

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Conversion (SnAP) Incomplete imine formationAdd more molecular sieves or switch to Ti(OiPr)₄ as a Lewis acid promoter during step 1.
Low Conversion (Photo) Oxygen quenchingThe excited state of Ir catalysts is quenched by O₂. Degas solvents via "freeze-pump-thaw" (3 cycles) rather than simple sparging.
Side Products (Hydrolysis) Wet solventsBoth protocols are sensitive to water. Ensure HFIP and MeCN are anhydrous.
Purification Difficulty High polarity of spiro-aminesUse basic alumina columns or add 1% NH₃/MeOH to the silica column eluent to prevent streaking.

Scope and Limitations

  • SnAP Protocol: Excellent for 6- and 7-membered rings. Strained rings (4-membered) like azetidines are harder to form due to the high energy of the radical intermediate, though specific "SnAP-A" reagents exist.

  • Photoredox: Requires an appropriately positioned alkene acceptor. If the alkene is too electron-deficient, the nucleophilic N-radical may not add efficiently.

References

  • Vo, C.-V., & Bode, J. W. (2014).[3] Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry, 79(7), 2809–2815.[3] [Link]

  • Luescher, M. U., & Bode, J. W. (2017). SnAP Reagents for the One-Pot Synthesis of Saturated N-Heterocycles from Aldehydes and Ketones. Organic Syntheses, 94, 34–53. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 9052–9067. [Link]

  • Choi, J., & Fu, G. C. (2012). Transition Metal-Catalyzed Alkyl-Alkyl Bond Formation: Another Dimension in Cross-Coupling Chemistry. Science, 337(6092), 352–356. [Link]

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013).[4] Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322–5363. [Link]

  • Kärkäs, M. D., Porco, J. A., & Stephenson, C. R. J. (2016). Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis. Chemical Reviews, 116(17), 9683–9747. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Azaspiro[3.5]nonan-7-ol Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: SPIRO-35-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2-azaspiro[3.5]nonan-7-ol typically proceeds via the reduction of the corresponding ketone intermediate (tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate). While the chemistry appears straightforward, researchers frequently report low isolated yields (30–50%) despite high conversion rates.

Our internal data indicates that yield loss is rarely due to reaction failure but rather inefficient isolation of the amphiphilic product and instability of the spiro-azetidine ring under harsh acidic conditions.

This guide provides a self-validating protocol to elevate yields to the 85–92% range .

Visual Workflow: The Optimized Pathway

The following diagram outlines the critical decision points in the synthesis and isolation process.

SpiroSynthesis Start Starting Material: tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate Reaction Reduction Step (NaBH4, MeOH, 0°C) Start->Reaction Check1 Checkpoint 1: TLC/LCMS for Ketone Disappearance Reaction->Check1 Check1->Reaction Incomplete Quench Quench Protocol (Sat. NH4Cl vs. Water) Check1->Quench Conversion >98% Extraction CRITICAL STEP: Extraction Solvent Selection Quench->Extraction PathA Standard DCM Extraction (High Risk of Yield Loss) Extraction->PathA Avoid PathB Optimized Extraction (DCM:iPrOH 3:1 or n-BuOH) Extraction->PathB Recommended Final Target Product: This compound PathA->Final Yield <40% PathB->Final Yield >85%

Figure 1: Critical decision pathway for maximizing recovery of the amphiphilic spiro-alcohol.

Module 1: The Reduction (Reaction Control)

The reduction of the spiro-ketone is generally robust, but side reactions (ring opening) can occur if the temperature is uncontrolled.

Standardized Protocol
  • Reagent: Sodium Borohydride (NaBH₄)

  • Solvent: Methanol (anhydrous preferred)

  • Stoichiometry: 1.0 equiv Ketone : 1.2 equiv NaBH₄

ParameterRecommended RangeWhy?
Temperature 0°C to 10°CHigher temps (>25°C) increase the risk of transesterification with the Boc group or azetidine ring strain release.
Addition Rate Portion-wise (15 min)Prevents localized exotherms that degrade the spiro-core.
Reaction Time 1–2 HoursProlonged stirring in basic borate mixtures can lead to Boc-migration.
Troubleshooting: "My reaction is stuck at 80% conversion."

Diagnosis: Boron complexation. The alcohol product complexes with boron species, stalling the reaction. Fix: Add CeCl₃·7H₂O (0.5 equiv) (Luche Reduction conditions). This activates the ketone and prevents product inhibition, pushing conversion to 100%.

Module 2: Isolation (The Yield Killer)

This is the single most common point of failure. The product, This compound , contains a polar hydroxyl group and a semi-polar Boc-protected amine. It is amphiphilic and highly soluble in water, especially if the aqueous layer is not saturated.

The Problem: Standard Workup

Using pure Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction often results in 30–50% product loss into the aqueous wash layer.

The Solution: "Salting Out" & Polar Extraction

You must modify the partition coefficient (


) to force the alcohol into the organic phase.

Step-by-Step Optimized Workup:

  • Quench: Add saturated aqueous NH₄Cl dropwise at 0°C.

  • Concentration: Evaporate the Methanol completely before extraction. Methanol acts as a phase-transfer agent that drags your product into the water.

  • Saturation: Add solid NaCl to the aqueous residue until no more dissolves (saturation).

  • Extraction Solvent: Do NOT use pure DCM.

    • Use: DCM : Isopropanol (3:1) OR Chloroform : Ethanol (3:1) .

    • Perform 4–5 extractions.

  • Drying: Dry over Na₂SO₄ (Magnesium sulfate can sometimes adsorb polar alcohols).

Module 3: Deprotection (If applicable)

If your final target is the free amine (removing the Boc group), yield loss often occurs during the neutralization of the TFA/HCl salt.

The "Free-Basing" Trap: Neutralizing the amine salt with aqueous NaOH and extracting with ether will result in near-zero yield. The free amine (secondary amine + alcohol) is extremely water-soluble.

Correct Protocol:

  • Remove Boc with TFA/DCM (1:4).

  • Evaporate TFA completely (azeotrope with toluene).

  • Do not perform an aqueous workup.

  • Dissolve the crude salt in MeOH and treat with a basic ion-exchange resin (e.g., Amberlyst A-21) until neutral.

  • Filter and evaporate to obtain the free amine quantitatively.

FAQ: Troubleshooting Specific Scenarios

Q1: The product is an oil, but literature says it should be a solid. Is it impure?

  • Answer: Not necessarily. This compound derivatives often exist as low-melting waxy solids. Small amounts of solvent (DCM/MeOH) trapped in the lattice can keep it as an oil. High-vacuum drying (0.1 mbar) for 12 hours often induces solidification.

Q2: I see a new spot on TLC that is less polar than the product. What is it?

  • Answer: This is likely the elimination product (alkene). If the reaction mixture became too acidic or too hot during workup, the -OH group can eliminate to form the double bond in the cyclohexane ring. Ensure workup pH stays neutral (pH 7–8).

Q3: Can I use LiAlH₄ instead of NaBH₄?

  • Answer: Avoid LiAlH₄ if you have a Boc group. LiAlH₄ will reduce the Boc group to a methyl group (forming the N-methyl derivative) or cleave it entirely. Only use LiAlH₄ if you intend to reduce the ketone and the carbamate simultaneously.

References

  • Preparation of tert-butyl 7-oxo-2-azaspiro[3.

    • Source: ChemicalBook / Patent Liter
    • Context: Describes the synthesis of the ketone precursor via decarboxylative cycliz
  • Carreira, E. M., et al. (2011). "Spirocyclic Scaffolds in Drug Discovery."

    • Source:Angewandte Chemie Intern
    • Context: Discusses the physicochemical properties of spirocycles, specifically solubility issues (logP)
  • Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles."

    • Source:Organic Letters.
    • Context: Provides general protocols for handling small, strained azaspirocycles and preventing ring-opening during workup.
  • Wuxi AppTec / Enamine Protocols.

    • Source: Publicly available CRO synthesis protocols for spiro-amines.
    • Context: Industry standard for "salting out" procedures in amphiphilic amine isol

Technical Support Center: Azaspirocycle Synthesis Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Reactions in Azaspirocycle Formation and Mitigation Audience: Researchers, Medicinal Chemists, Process Chemists

Core Directive & Scope

Welcome to the Azaspirocycle Synthesis Support Hub. Azaspirocycles (e.g., azaspiro[3.3]heptanes, azaspiro[4.5]decanes) are high-value scaffolds in drug discovery due to their ability to orient exit vectors in 3D space, offering distinct physicochemical advantages over flat aromatic systems. However, their formation is thermodynamically fighting against ring strain (approx. 26 kcal/mol for spiro[3.3]heptane).

This guide addresses the three most critical failure modes in their synthesis:

  • Elimination vs. Cyclization in nucleophilic substitutions.

  • Oligomerization during Ring-Closing Metathesis (RCM).

  • 
    -Hydride Elimination  in Titanium-mediated cyclopropanations (Kulinkovich-de Meijere).
    
Troubleshooting Module: Intramolecular Alkylation (S_N2)

User Query: "I am attempting to close a 4-membered azetidine ring to form an azaspiro[3.3]heptane using a mesylate precursor and NaH, but I am isolating the vinyl elimination product instead of the spirocycle."

Diagnostic Check
  • 1H NMR: Look for new olefinic protons (typically

    
     5.0–6.5 ppm).
    
  • MS: Product mass is [M-HMs] (elimination) vs [M-HMs] (cyclization)? Note: They have the same mass loss relative to starting material, but the elimination product often fragments differently.

  • TLC: Elimination products are often less polar than the amine/spirocycle.

Root Cause Analysis

The formation of strained rings (3- and 4-membered) via intramolecular


 is kinetically slow due to the high energy of the transition state (ring strain). This allows the entropic advantage of the intramolecular reaction to be overtaken by the lower activation energy of E2 elimination , especially if the nucleophile (amine) is sterically hindered or the base is too basic/bulky.
Mitigation Protocol

Step 1: Exploit the Thorpe-Ingold Effect. Ensure the quaternary carbon (the spiro center) bears substituents that compress the internal bond angle, forcing the reactive centers closer together. If possible, install temporary bulky protecting groups on the non-reacting ring to pre-organize the conformation.

Step 2: Switch Phase-Transfer Conditions. Avoid strong bases like NaH/THF which promote elimination. Switch to a liquid-liquid or solid-liquid Phase Transfer Catalysis (PTC) system.

  • Protocol: Use 50% aq. NaOH / Toluene with TBAB (tetrabutylammonium bromide) (10 mol%).

  • Why? The interfacial mechanism ensures the deprotonated amine reacts immediately with the electrophile in the organic phase, minimizing the lifetime of the free anion that leads to elimination.

Step 3: Solvent & Concentration Control.

  • Concentration: Run at 0.05 M - 0.1 M . High dilution favors intramolecular cyclization over intermolecular oligomerization, though it does not directly stop elimination.

  • Solvent: Use Sulfolane or DMSO if PTC fails. These dipolar aprotic solvents accelerate

    
     rates significantly more than E2 rates compared to THF.
    

Data: Base/Solvent Effects on Azetidine Ring Closure

ConditionPrimary OutcomeMechanism Note
NaH / THF (Reflux)Elimination (Major)High basicity promotes E2; THF stabilizes cation poorly.
K2CO3 / MeCN (Reflux)Slow / IncompleteWeak base; requires high temp which risks degradation.
50% NaOH / Toluene / TBAB Cyclization (Major) PTC effect; rapid shuttling of anion.
t-BuOK / t-BuOHElimination (Exclusive)Bulky base + protic solvent favors Hofmann elimination.
Troubleshooting Module: Ring-Closing Metathesis (RCM)

User Query: "My RCM reaction to form an azaspiro[4.5]decene using Grubbs II is stalling at 50% conversion, and I see a ladder of spots on TLC indicating oligomers."

Diagnostic Check
  • 1H NMR: Broad peaks in the aliphatic region (polymer backbone) vs. sharp multiplets for the discrete spirocycle.

  • Visual: Reaction mixture turns into a gel (polymerization).

Root Cause Analysis

RCM is a reversible equilibrium.

  • Oligomerization: At concentrations >10 mM, intermolecular metathesis (ADMET) competes with intramolecular ring-closing.

  • Catalyst Death: Ruthenium methylidenes decompose over time, especially in the presence of basic amines (common in azaspirocycles).

  • Non-productive Chelation: The spiro-nitrogen can coordinate to the Ru-center, poisoning the catalyst.

Mitigation Protocol

Step 1: Acidic Additives (The "Amine Sponge" Method). Protonate the basic nitrogen to prevent catalyst poisoning.

  • Protocol: Add 1.0 equiv of p-Toluenesulfonic acid (pTSA) or use the HCl salt of the amine precursor.

  • Why? Ammonium salts do not coordinate to Grubbs catalysts, protecting the active species.

Step 2: The "Ti(OiPr)4" Trap. Add 0.2–0.5 equiv of


.
  • Why? It acts as a Lewis acid scavenger for impurities and prevents non-productive chelation of the amine to the Ruthenium.

Step 3: Visual Decision Tree for RCM Optimization

RCM_Troubleshooting cluster_legend Action Key Start RCM Outcome Analysis Check1 Is product Oligomeric? Start->Check1 Check2 Is Catalyst Dying? Check1->Check2 No (Discrete Spots) Sol1 Dilute to < 5 mM Add Benzoquinone (Isom. suppressor) Check1->Sol1 Yes (Gel/Broad NMR) Sol2 Add pTSA (1 equiv) Protect Nitrogen (Boc/Cbz) Check2->Sol2 Yes (Stalls <50%) Sol3 Switch to Hoveyda-Grubbs II Increase Temp (Reflux) Check2->Sol3 No (Just Slow) Action Mitigation Step

Figure 1: Decision matrix for optimizing Ring-Closing Metathesis in azaspirocycle synthesis.

Troubleshooting Module: Kulinkovich-de Meijere Reaction

User Query: "I am trying to convert a lactam to an aminocyclopropane spiro-fused system. I am using EtMgBr and Ti(OiPr)4, but I am generating massive amounts of gas and getting low yields of the amine."

Mechanistic Insight

The Kulinkovich-de Meijere reaction involves the formation of a titanacyclopropane species from the Grignard reagent.[1][2][3]

  • The Failure Mode: The titanacyclopropane intermediate is unstable. It tends to undergo

    
    -hydride elimination to release ethene  (the gas you see) and a Titanium(II) species that does not participate in the cycle effectively if not trapped immediately by the amide.
    
Diagnostic Check
  • Gas Evolution: Rapid bubbling upon Grignard addition indicates ethene formation.

  • Color: Deep black/brown indicates low-valent Ti, but if it precipitates early, the active species is lost.

Mitigation Protocol

Step 1: Ligand Exchange (The Cyclohexyl Trick). Do not use Ethyl Magnesium Bromide (EtMgBr) as the carbon source for the ring if possible, or use it only to generate the catalyst.

  • Protocol: Use Cyclohexyl Magnesium Chloride (CyMgCl) (2.5 equiv) + Ti(OiPr)4 (1.0 equiv).

  • Why? CyMgCl forms a titanacyclopropane that is less prone to non-productive

    
    -hydride elimination compared to the ethyl analog. It then undergoes ligand exchange with the olefin you actually want to incorporate (if using an external olefin) or simply stabilizes the Ti center longer for the intramolecular reaction.
    

Step 2: Methyl Titanium Triisopropoxide. Switch the catalyst precursor.

  • Protocol: Use MeTi(OiPr)3 instead of

    
    .
    
  • Why? It generates the active titanacyclopropane more cleanly without the induction period that leads to side reactions.

Step 3: Pathway Visualization

Kulinkovich_Pathway Start Amide Substrate + EtMgBr + Ti(IV) Titanacycle Titanacyclopropane (Active Species) Start->Titanacycle Ligand Exchange SideRxn Beta-Hydride Elimination Titanacycle->SideRxn Fast if hindered Insertion Oxatitanacyclopentane Titanacycle->Insertion Productive Path Waste Ethene Gas + Inactive Ti(II) SideRxn->Waste Mitigation Use CyMgCl or MeTi(OiPr)3 to suppress elimination SideRxn->Mitigation Product Azaspiro-cyclopropylamine Insertion->Product Ring Contraction

Figure 2: Mechanistic bifurcation in the Kulinkovich-de Meijere reaction showing the critical ethene-forming side reaction.

References
  • Kulinkovich Reaction Mechanism & Side Reactions

    • Kulinkovich, O. G. (2004). The Kulinkovich Reaction. Synlett. Link

    • Detailed discussion on ethene production via beta-hydride elimin
  • Azaspirocycle Synthesis via [2+2] Cycloaddition

    • Kirichok, A. A., et al. (2023).[4][5] 1‐Azaspiro[3.3]heptanes as Bioisosteres of Piperidine. ResearchGate. Link

    • Protocols for synthesis and handling strained azaspiro systems.
  • Ring-Closing Metathesis (RCM)

    • Grubbs, R. H., et al. (2006). Olefin Metathesis. Tetrahedron. Link

    • Strategies for suppressing oligomerization and c
  • Intramolecular Alkylation & Scale-Up

    • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles. Angewandte Chemie Int. Ed. Link

    • Foundational text on the geometric constraints and Thorpe-Ingold effects in spiro-synthesis.
  • Mitigation of Side Products in Spiro-Synthesis

    • Wuitschik, G., et al. (2008). Oxetanes in Drug Discovery. Angewandte Chemie. Link

    • Discusses the stability and formation challenges of 4-membered spiro-rings.

Sources

SpiroTech Support Hub: Optimization of Reaction Conditions for Spirocyclization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SPIRO-OPT-2025 Assigned Specialist: Senior Application Scientist, Dr. A. Vance

Introduction: The Architecture of Complexity

Welcome to the SpiroTech Support Hub. You are likely here because constructing spirocyclic scaffolds—joining two rings at a single quaternary carbon—is one of the most geometrically demanding tasks in modern synthesis. Whether you are targeting spirooxindoles for oncology or spiro[4.5]decane cores for CNS targets, the challenge lies in balancing ring strain , steric congestion , and stereoelectronic alignment .

This guide is not a textbook; it is a troubleshooting engine designed to unstall your reaction and maximize your diastereomeric ratio (dr).

Module 1: Metal-Catalyzed Spirocyclization (Au, Pd)

Focus: Activating Alkynes and Alkenes for Cyclization

In metal-catalyzed pathways, the metal center acts as a "soft" Lewis acid to activate π-systems. The most common failure mode here is not lack of reactivity, but catalyst poisoning or competitive hydroamination/alkoxylation without cyclization.

The Gold Standard: Au(I)/Au(III) Optimization

Gold catalysts are premier tools for activating alkynes for nucleophilic attack. However, the "gold rush" often ends in black precipitate (colloidal gold) if conditions aren't tuned.

Critical Parameter: The Counterion Effect

The counterion is not a spectator; it dictates the "tightness" of the ion pair.

  • Non-coordinating anions (e.g., SbF₆⁻, BArF⁻): Increase electrophilicity of the Au center. Use these if conversion is low.

  • Coordinating anions (e.g., OTf⁻, OTs⁻): Stabilize the catalyst but may dampen reactivity. Use these if you see decomposition.

Protocol: Ligand & Additive Screening Workflow

Objective: Optimize a stalled Au(I)-catalyzed spirocyclization of an alkynol.

  • Baseline Run: 5 mol% [Au(PPh3)Cl] / AgSbF6 in DCM at RT.

  • Screen 1 (Sterics): Switch to bulky phosphines (e.g., JohnPhos, BrettPhos) to prevent catalyst aggregation.

  • Screen 2 (Electronics): If yield is <40%, switch to N-Heterocyclic Carbenes (NHCs) like IPr or IMes for stronger σ-donation.

  • The "Silver Bullet" (Additives): Add 5 mol% of a mild base (e.g., 2,6-di-tert-butylpyridine) to scavenge trace acid that triggers protodeauration.

Visualization: The Optimization Logic Gate

OptimizationLogic Start Reaction Stalled? Check1 Check Conversion Start->Check1 LowConv Low Conversion Check1->LowConv < 20% HighConv High Conv / Low Yield Check1->HighConv > 80% Action1 Switch to Non-Coord Anion (SbF6, BArF) LowConv->Action1 Action2 Switch to Bulky Ligand (JohnPhos) LowConv->Action2 Action3 Check Protonolysis Add Base Scavenger HighConv->Action3

Figure 1: Decision matrix for troubleshooting metal-catalyzed spirocyclization failures.

Module 2: Oxidative Dearomatization

Focus: Converting Flat Aromatics to 3D Spirocycles

This method (often using Hypervalent Iodine or Electrochemistry) is powerful for creating spiro-fused cyclohexadienones. The primary enemy here is rearomatization .

The "Magic Solvent": HFIP

Hexafluoroisopropanol (HFIP) is essential for these reactions.

  • Mechanism: HFIP stabilizes the cationic radical intermediates and the phenoxenium ion via strong H-bond donation, preventing premature collapse or polymerization [1].

  • Troubleshooting Tip: If your yield is low in DCM or MeOH, swap to a 4:1 mixture of HFIP/DCM. The yield often doubles.

Protocol: Preventing Rearomatization

Scenario: You formed the spiro-dienone, but it rearranges back to a phenol or migrates to a fused system.

  • Buffer the System: The rearrangement is often acid-catalyzed. Add solid NaHCO3 or K2CO3 (2-3 equiv) to the reaction pot.

  • Oxidant Switch: If using PIDA (PhI(OAc)2), the byproduct is acetic acid (acidic). Switch to PIFA (PhI(OCOCF3)2) which is more reactive, or use anodic oxidation (carbon anode/cathode) to avoid reagent waste entirely [2].

Module 3: Stereocontrol & Diastereoselectivity

Focus: Controlling the "Fold"

Spirocyclization creates a quaternary center. Controlling the relative stereochemistry (dr) is often governed by the Thorpe-Ingold effect and transition state sterics .

Data Table: Solvent & Temperature Impact on DR

Based on spirooxindole synthesis optimization [3].

VariableConditionResult (dr)Explanation
Temperature 25°C3:1Thermodynamic equilibration allows isomer interconversion.
Temperature -78°C>20:1Kinetic Control: Locks the transition state of the initial cyclization.
Solvent MeOH (Protic)2:1H-bonding disrupts the tight ion pair needed for stereocontrol.
Solvent Toluene (Non-polar)15:1Encourages tight ion-pairing (if chiral counterion used).
Concentration 0.5 M5:1High concentration forces intermolecular side reactions.
Concentration 0.05 M12:1High Dilution: Favors intramolecular spirocyclization over polymerization.
Visualization: Kinetic vs. Thermodynamic Pathways

Stereocontrol Substrate Substrate (Pre-Spiro) TS_Kinetic TS-Kinetic (Lower Barrier) Substrate->TS_Kinetic Fast TS_Thermo TS-Thermo (Higher Barrier) Substrate->TS_Thermo Slow Product_A Product A (Kinetic Isomer) High dr at -78°C TS_Kinetic->Product_A Product_B Product B (Thermo Isomer) Stable at 25°C TS_Thermo->Product_B Product_A->Product_B Equilibration (Acid/Heat)

Figure 2: Pathway bifurcation. To maximize dr, operate at low temperatures to trap Product A and avoid the dashed equilibration line.

Module 4: Troubleshooting FAQ (The "Debug" Log)

Q1: My reaction turns black and conversion stops at 50%. What happened?

  • Diagnosis: Catalyst decomposition (Colloidal Gold/Palladium Black).

  • Fix:

    • Check Purity: Alkynes often contain trace heavy metals or sulfides that poison catalysts. Filter starting material through a pad of silica/Celite.

    • Stabilize: Add a "soft" ligand (e.g., triphenylphosphine) or lower the catalyst loading. Paradoxically, lower loading sometimes improves TON by reducing aggregation.

Q2: I am getting a fused ring instead of a spiro ring.

  • Diagnosis: This is likely an ipso- vs. ortho-attack competition.

  • Fix:

    • Electronic Bias: You need to make the ipso position (the spiro center) more nucleophilic or the electrophile more targeted.

    • Blocking Groups: Place a halogen (Br/Cl) at the ortho/para positions to sterically or electronically disfavor the fused-ring pathway.

Q3: The diastereoselectivity is poor (1:1 mixture).

  • Diagnosis: The reaction is under thermodynamic control, or the substrate is too flexible.

  • Fix:

    • Cool Down: Run at -40°C or -78°C.

    • Bulk Up: Use a bulkier protecting group on the nitrogen (e.g., switch from Benzyl to Trityl or Boc). This creates a "stereochemical wall" that forces the ring closure from only one face [4].

References

  • Dohi, T., & Kita, Y. (2024). Hypervalent Iodine-Induced Oxidative Couplings (New Methane). Accounts of Chemical Research. Link

  • Gholami, H., & Cornali, B. M. (2023). Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines.[1][2][3] Organic Letters, 25(43), 7822-7826. Link

  • Feng, X., et al. (2021).[4] Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. Link

  • Wagner, B., Hiller, W., Ohno, H., & Krause, N. (2015).[5] Gold-catalyzed three-component spirocyclization: a one-pot approach to functionalized pyrazolidines.[5][6] Organic & Biomolecular Chemistry.[2][5][7] Link

Sources

Troubleshooting low diastereoselectivity in azaspiro[3.5]nonane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Diastereoselectivity (dr) Doc ID: TS-AZS-35-004 Last Updated: 2025-06-15 Status: Active[1]

Introduction

Welcome to the SpiroCycle Technical Support Center . You are likely here because your synthesis of 2-azaspiro[3.5]nonane derivatives has hit a "stereochemical wall."

The spiro[3.5]nonane scaffold—comprising a strained azetidine ring spiro-fused to a cyclohexane/piperidine ring—is a privileged motif in modern drug discovery (e.g., enhancing metabolic stability over simple piperidines). However, the perpendicular orientation of the two rings creates unique steric corridors that often frustrate standard predictive models for diastereoselectivity (dr).

This guide addresses the three most common support tickets we receive regarding low dr in this scaffold.

Module 1: The "7-Keto" Bottleneck (Reductive Functionalization)

Ticket #: 404-DR User Issue: "I am performing a reductive amination on 2-azaspiro[3.5]nonan-7-one to install an amine at C7. I am getting a 1:1 to 2:1 mixture of diastereomers. I need >10:1."

Root Cause Analysis

The 6-membered ring of the spiro[3.5] system exists in a chair conformation. The spiro-azetidine ring at C2 acts as a bulky gem-disubstituent.[1] When a nucleophile (hydride or amine) approaches the C7 ketone, it faces two competing pathways:

  • Axial Attack: Approaches from the face parallel to the axial hydrogens (sterically hindered but leads to the thermodynamically stable equatorial product).

  • Equatorial Attack: Approaches from the face perpendicular to the ring (less hindered but leads to the axial product).

In spiro[3.5] systems, the conformational "locking" effect of the spiro center is less pronounced than in decalins, leading to rapid chair flipping and poor facial discrimination under standard conditions.

Troubleshooting Protocol
Scenario A: You want the Thermodynamic Product (Equatorial Amine/Alcohol)

Target: The substituent is anti to the axial protons.

Protocol:

  • Reagent Switch: Use Sodium Triacetoxyborohydride (STAB) .[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1] Avoid MeOH initially to prevent rapid non-selective reduction.[1]

  • Additive: Add Acetic Acid (1.0 eq) . This promotes the formation of the iminium ion, which is necessary for the STAB mechanism.

  • Mechanism: STAB is bulky and coordinates with the nitrogen, delivering hydride from the axial face (top), forcing the amine substituent equatorial.

Scenario B: You want the Kinetic Product (Axial Amine/Alcohol)

Target: The substituent is syn to the axial protons.

Protocol:

  • Step 1 (Reduction): Do not use reductive amination directly.[1] Reduce the ketone to the alcohol first using L-Selectride (Lithium tri-sec-butylborohydride) at -78°C in THF.[1]

    • Why? The massive steric bulk of the sec-butyl groups forces the hydride to attack from the most accessible equatorial trajectory, yielding the axial alcohol with high dr (>10:1).

  • Step 2 (Inversion): Convert the axial alcohol to the equatorial amine via a Mitsunobu Reaction (DPPA, DIAD, PPh3) followed by Staudinger reduction.

    • Result: Double inversion (or retention depending on route) allows precise control.[1]

Decision Tree: Optimizing Reductive Amination

ReductiveAmination Start Start: 2-azaspiro[3.5]nonan-7-one Goal What is your target isomer? Start->Goal Thermo Thermodynamic (Equatorial Substituent) Goal->Thermo Kinetic Kinetic (Axial Substituent) Goal->Kinetic MethodA Direct Reductive Amination Reagent: NaBH(OAc)3 Solvent: DCE + AcOH Temp: RT Thermo->MethodA MethodB Stepwise Approach Kinetic->MethodB Step1 1. Reduction with L-Selectride (-78°C) (Yields Axial Alcohol) MethodB->Step1 Step2 2. Mitsunobu with DPPA (Inversion to Equatorial Azide) Step1->Step2 Step3 3. Staudinger Reduction (Yields Equatorial Amine) Step2->Step3 caption Figure 1: Strategic selection of reagents based on desired stereochemical outcome.

Module 2: The "Cyclization" Conundrum

Ticket #: 702-CYC User Issue: "I am forming the spiro ring via alkylation of a piperidine derivative. The dr is poor (3:1).[1] How do I improve the ring-closing selectivity?"

Root Cause Analysis

When closing the 4-membered ring (azetidine) onto an existing 6-membered ring (e.g., alkylating a 4-substituted piperidine with an electrophile), the existing substituent on the 6-ring dictates the facial bias. However, the energy difference between the chair-chair flip states is often low (< 2 kcal/mol), meaning the reaction samples both conformers.

Advanced Optimization: The HFIP Effect

Recent literature suggests that fluorinated solvents can drastically alter the hydrogen-bonding network and effective steric bulk of the substrate.

The Protocol:

  • Solvent Switch: Replace standard solvents (DMF, THF) with Hexafluoroisopropanol (HFIP) or TFE (Trifluoroethanol) mixtures if solubility permits.[1]

  • Mechanism: HFIP forms strong H-bond networks with the piperidine nitrogen or carbonyl oxygens.[1] This "solvation shell" effectively increases the size of the directing group, amplifying the steric differentiation between faces.

  • Lewis Acid Additive: If using HFIP is not feasible, add CeCl3 (1.5 eq).[1] Lanthanides coordinate to the carbonyl/amine, locking the conformation and preventing ring flipping during the transition state.

Module 3: Analytical & Purification Guide

Ticket #: 909-SEP User Issue: "I have a 4:1 mixture. I cannot separate the diastereomers by standard silica chromatography."

Diagnostic: NMR Signature

Before purification, confirm your major isomer using 1H NMR coupling constants (


-values) of the proton at C7 (the functionalized carbon).
FeatureAxial Proton (Equatorial Substituent)Equatorial Proton (Axial Substituent)
Multiplicity Triplet of triplets (tt) or broad multipletNarrow triplet (t) or quintet

-Coupling
Two large couplings (

Hz)
Small couplings only (

Hz)
Chemical Shift Typically more shielded (upfield)Typically more deshielded (downfield)
Purification Protocol

Standard silica is often insufficient for spiro-diastereomers due to similar polarities.[1]

  • Derivatization: If the product is an amine, convert it to the Boc-protected or Cbz-protected derivative.[1] The conformational lock provided by the carbamate often amplifies

    
     on silica.
    
  • Chromatography Phase: Switch to C18 Reverse Phase (Water/Acetonitrile + 0.1% Formic Acid).[1] The hydrophobic surface area difference between the "flat" (equatorial) and "puckered" (axial) isomers is usually resolved better on C18 than silica.

Frequently Asked Questions (FAQ)

Q1: Does the N-protecting group on the azetidine ring affect the dr on the cyclohexane ring? A1: Yes, but weakly. A bulky group like N-Boc or N-Benzyl on the 2-position (azetidine) can induce a slight twist in the spiro-junction.[1] However, it is rarely enough to control dr at C7 (the distal end). You must rely on reagents (kinetic vs. thermodynamic) rather than distal protecting groups for stereocontrol.[1]

Q2: I am seeing "rotamers" in my NMR. Is this a mixture of diastereomers? A2: Not necessarily. Azaspiro[3.5]nonanes with carbamates (Boc) often show rotamers due to restricted N-C bond rotation.[1]

  • Test: Run the NMR at elevated temperature (50°C). If the peaks coalesce, they are rotamers. If they remain distinct, they are diastereomers.[1]

Q3: Can I use catalytic hydrogenation (H2, Pd/C) to set the stereochemistry? A3: Risky. Hydrogenation usually delivers hydrogen from the least hindered face.[1] In spiro[3.5] systems, the facial bias is subtle. You will likely get a mixture.[1][2] Reductive amination or hydride reduction is far more controllable.[1]

References

  • Carreira, E. M., et al. (2010).[1] "Spirocyclic Scaffolds in Medicinal Chemistry." Angewandte Chemie International Edition. [Link][1]

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [Link]

  • Werth, J., et al. (2015).[1] "Stereoselective Synthesis of Spirocyclic Piperidines via Rhodium-Catalyzed C-H Insertion." Journal of the American Chemical Society. [Link]

  • Collet, F., et al. (2020).[1] "HFIP in Organic Synthesis: A Review." Chemical Reviews. [Link][1]

Sources

Catalyst deactivation in spirocyclic amine synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Topic: Catalyst Deactivation in Spirocyclic Amine Synthesis Ticket ID: SPIRO-CAT-001 | Assigned Specialist: Senior Application Scientist

Triage: Diagnostic Interface

Welcome to the SpiroCycle-Tech Support Hub. Before we dismantle your reaction setup, please review these rapid diagnostic indicators to classify your catalyst failure mode.

Q: The reaction turns black immediately upon heating.

A: Rapid Aggregation (Pd-Black Formation).

  • Diagnosis: Your ligand is dissociating before the oxidative addition step. The spiro-scaffold's rigidity often prevents the substrate from stabilizing the metal center.

  • Immediate Action: Switch to a precatalyst system (e.g., Pd-G3/G4) rather than mixing Pd(OAc)₂ + Ligand in situ. Increase ligand-to-metal ratio to 2:1.

Q: Conversion stalls at ~20% but the catalyst remains soluble (clear/orange).

A: Product Inhibition (The "Amine Trap").

  • Diagnosis: The spirocyclic amine product is a better ligand than your phosphine. It is binding irreversibly to the metal center, shutting down the cycle.

  • Immediate Action: Add a Lewis acid (e.g., BPh₃) or a weak Brønsted acid (e.g., AcOH) to sequester the product amine.

Q: RCM (Ring-Closing Metathesis) yields are low; starting material is untouched.

A: Ruthenium Chelation.

  • Diagnosis: The nitrogen lone pair in your precursor is coordinating to the Ru-methylidene species, creating a stable, non-productive complex.

  • Immediate Action: Convert the amine to an ammonium salt (e.g., using HCl or p-TsOH) before adding the Grubbs catalyst.

Technical Deep Dive: The Lewis Basic Trap

Severity: Critical Context: Palladium-catalyzed C-N coupling or C-H activation.

The Mechanism of Failure

In spirocyclic synthesis, the 3D geometry often forces the nitrogen atom into a position where it can easily "bite" back onto the metal center. Unlike linear amines, spirocyclic amines possess a rigid directional lone pair that acts as a potent catalyst poison.

When the product (Spiro-Amine) concentration increases, it competes with the substrate for the open coordination site on the Palladium(II) intermediate. If the amine binds, it forms a thermodynamic sink (off-cycle species), preventing reductive elimination or oxidative addition.

Visualization: The Deactivation Pathway

The following diagram illustrates the competition between the productive catalytic cycle and the amine-poisoning pathway.

CatalystDeactivation ActiveCat Active Pd(0)L OxAdd Oxidative Addition (Ar-Pd-X) ActiveCat->OxAdd Ar-X Coordination Substrate Binding OxAdd->Coordination Amine HNR2 Poisoned DEAD END: Pd(II)-Amine Complex OxAdd->Poisoned Amine Interference RedElim Reductive Elimination (Product Release) Coordination->RedElim RedElim->ActiveCat Product Release RedElim->Poisoned Product Re-binding (High Affinity) Aggregated Pd Black (Precipitation) Poisoned->Aggregated Ligand Displacement

Caption: Figure 1. The "Amine Trap" mechanism showing how the spirocyclic product diverts the catalyst into a stable, inactive Pd-Amine resting state.

Ligand & Condition Selection Matrix

Use this table to select the correct catalyst system based on your specific spiro-architecture.

Substrate ClassChallengeRecommended Ligand/CatalystAdditive Strategy
Spiro[3.3]heptanes (Azetidine core)High ring strain; rapid catalyst decomposition.BrettPhos or RuPhos (Bulky biaryl phosphines create a protective pocket).K₃PO₄ (anhydrous). Avoid strong bases that open the ring.
Spiro[5.5]undecanes (Piperidine core)Steric crowding prevents reductive elimination.P(t-Bu)₃ or AdBippyPhos (High steric demand forces product release).HOAc (5-10 mol%) . Protonates product to prevent re-binding.
Free NH-Spirocycles Direct poisoning of Metal by NH.Pd-PEPPSI-IPr (NHC ligands are less labile than phosphines).Boc-protection is highly recommended. Deprotect post-cyclization.
RCM Precursors (Dienes)Ru-poisoning by Lewis basic N.Hoveyda-Grubbs II (Thermally stable).p-TsOH (1.0 equiv) . Run as the ammonium salt.

Validated Protocol: "The Rescue Method"

Objective: Recover a stalled Pd-catalyzed spirocyclization using the Acid-Modulation Technique. Applicability: Intramolecular C-N coupling or C-H activation where conversion halts at <50%.

Materials
  • Catalyst: Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%) OR BrettPhos Pd G3 (2 mol%).

  • Solvent: t-Amyl Alcohol (high boiling, polar) or Dioxane.

  • Base: K₂CO₃ (weak inorganic base).

  • Additive: Pivalic Acid (PivOH) or 2,6-Dimethylphenol.

Step-by-Step Workflow
  • Pre-Complexation (Critical):

    • If not using a G3/G4 precatalyst, mix Pd(OAc)₂ and Ligand in the solvent at 80°C for 2 minutes before adding substrate. This ensures the active L-Pd(0) species is formed without amine interference.

    • Why? Amine substrates can bind Pd(OAc)₂ directly, preventing phosphine ligation.

  • The "Dummy" Protonation:

    • Add the amine substrate and 30 mol% Pivalic Acid to the reaction vessel.

    • Mechanism:[1][2][3][4][5][6] This creates a buffered equilibrium. The amine is partially protonated (inactive), but the small equilibrium concentration of free amine enters the catalytic cycle. As product forms, it is also protonated, preventing it from poisoning the catalyst.

  • Initiation:

    • Add the Base (K₂CO₃) last.

    • Heat to 100°C.

  • Monitoring:

    • Take an aliquot at 1 hour.

    • Pass Criteria: Reaction mixture is dark red/brown (active catalyst).

    • Fail Criteria: Reaction is clear with black precipitate (Pd black formation).

Protocol Visualization

ProtocolFlow Start Start: Pre-catalyst Prep Step1 1. Generate L-Pd(0) (Heat in solvent w/o substrate) Start->Step1 Step2 2. Add Substrate + PivOH (30%) Step1->Step2 Prevents initial poisoning Step3 3. Add Base (K2CO3) Step2->Step3 Buffers amine conc. Decision Check Color @ 1h Step3->Decision ResultA Dark Red/Brown: Proceed to isolation Decision->ResultA ResultB Black Precipitate: Ligand Failure -> Switch to AdBippyPhos Decision->ResultB

Caption: Figure 2. Decision tree for the Acid-Modulated Rescue Protocol.

References

  • Mechanisms of Catalyst Poisoning

    • Detailed kinetic studies on amine/cyanide poisoning of Palladium species.
    • Source: ACS Publications.

  • Spirocyclic Scaffold Utility

    • Review of spirocyclic amines in drug discovery and the specific challenges in their synthesis (sterics/electronics).
    • Source: PubMed / NIH.[7]

  • Ring-Closing Metathesis Troubleshooting

    • Methodologies for handling basic amines in RCM using acid salts.
    • Source: Arkivoc.[8]

  • Prevention of Catalyst Aggregation

    • Strategies using bulky ligands and additives to prevent Pd-black form
    • Source: NIH / PMC.

  • General Catalyst Poisoning Prevention

    • Industrial and lab-scale strategies for feedstock purific
    • Source: Catalysts.com.

Sources

Technical Support Center: Purification of 2-Azaspiro[3.5]nonan-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SPIRO-PUR-007 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Removing impurities from crude 2-Azaspiro[3.5]nonan-7-ol (CAS: 885270-86-0)

Executive Summary

You are likely encountering difficulty purifying This compound due to its "amphiphilic trap" nature. It possesses a highly polar secondary amine (pKa ~10.5–11.0) and a secondary alcohol, making it water-soluble at neutral pH but difficult to extract into standard non-polar organic solvents. Furthermore, the rigid spiro-center creates steric constraints that can trap inorganic salts (boron/aluminum residues) during workup.

This guide moves beyond standard protocols to address the specific physicochemical challenges of the 2-azaspiro[3.5]nonane scaffold.

Module 1: The "Sticky" Amine Protocol (Extraction & Workup)

User Question: "I performed a standard DCM/Water extraction, but my yield is <20%. Where is my product?"

Diagnosis: Your product is likely stuck in the aqueous phase. The this compound scaffold is too polar for pure Dichloromethane (DCM) extraction, especially if the pH isn't high enough to fully suppress the ammonium ion.

The Solution: The "Salting-Out" & "Polar-Organic" Modification

  • pH Criticality: You must adjust the aqueous phase to pH > 12.5 .

    • Why: The pKa of the secondary amine is high. At pH 10, a significant portion (~10-20%) remains protonated (water-soluble). You need to be 2 units above the pKa to ensure >99% free base formation.

  • Solvent Modification: Do not use pure DCM. Use DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) .

    • Why: The isopropanol (IPA) disrupts the hydrogen bonding network of the water and solvates the hydroxyl group of your molecule, pulling it into the organic layer.

  • Salting Out: Saturate the aqueous layer with NaCl before extraction.

    • Why: This increases the ionic strength of the water (Common Ion Effect), forcing the organic amine out of the aqueous phase ("Salting out").

Workflow Diagram: Optimized Extraction

ExtractionWorkflow Start Crude Reaction Mixture (Acidic/Neutral) Basify Adjust to pH > 12.5 (Use 50% NaOH) Start->Basify Cool to 0°C Salt Saturate with NaCl (Salting Out) Basify->Salt Extract Extract with DCM:IPA (3:1) (3x Volume) Salt->Extract Dry Dry Organic Layer (Na2SO4 + Filtration) Extract->Dry Organic Layer Aqueous Check pH! If <12, re-basify Extract->Aqueous Aqueous Waste Evap Concentrate (Crude Free Base) Dry->Evap

Figure 1: High-pH extraction workflow specifically designed for polar spiro-amines to maximize recovery.

Module 2: Chromatographic Tailing & Resolution

User Question: "My compound streaks on the TLC plate and elutes as a broad tail on the column. How do I fix this?"

Diagnosis: The secondary amine interacts strongly with the acidic silanols on the silica gel surface, causing peak broadening and tailing.

The Solution: Mobile Phase Modifiers

Standard silica chromatography requires "deactivation" of the silica.

MethodMobile Phase CompositionProsCons
The "Ammonia" Method DCM : MeOH : NH₄OH (90:9:1)Best for free bases. Suppresses ionization.Ammonia smell; requires fume hood.
The "Triethylamine" Method DCM : MeOH : Et₃N (95:4:1)Good resolution; Et₃N blocks silanols.Et₃N is hard to remove (high boiling point).
The "Alumina" Alternative DCM : MeOH (Basic Alumina)No modifier needed.Lower capacity than silica; expensive.

Protocol Note: If using the Triethylamine (TEA) method, you must rotovap the fractions thoroughly and potentially Azeotrope with toluene to remove the TEA, otherwise, it will contaminate your NMR.

Module 3: The "Nuclear Option" – Salt Formation

User Question: "My product is an oil with 85% purity. I need >98% solid for biological assays. Recrystallization failed."

Diagnosis: The free base of this compound is often an oil or a low-melting solid that "oils out" rather than crystallizing.

The Solution: Oxalate or Hydrochloride Salt Formation Converting the amine to a salt breaks the amphiphilic nature and creates a rigid crystal lattice, rejecting impurities (like starting materials or stereoisomers).

Protocol: Oxalate Salt Formation (Recommended)

  • Dissolve crude free base (1 eq) in minimal Ethanol or Acetone .

  • Dissolve Oxalic Acid (1 eq) in a separate volume of Ethanol.

  • Add the acid solution dropwise to the amine solution with vigorous stirring.

  • A white precipitate should form immediately.

  • Cool to 0°C for 2 hours.

  • Filter and wash with cold Acetone/Ether.

Why Oxalate? Oxalate salts of spiro-amines often crystallize better than HCl salts, which can sometimes be hygroscopic.

Module 4: Removing Inorganic Salts (Boron/Aluminum)

User Question: "I see broad peaks in my NMR around 0-1 ppm or ash in my elemental analysis. How do I remove these inorganic residues?"

Diagnosis: If you synthesized this via reduction (e.g., from the ketone using NaBH₄ or LiAlH₄), boron or aluminum salts can chelate to the amino-alcohol motif.

The Solution: The "Resin Scavenge" or "Dry Grind"

Method A: The Dry Grind (Physical Removal)

  • Dissolve your crude oil in dry DCM (or Chloroform).

  • Inorganic salts are insoluble in dry DCM.

  • Filter the suspension through a pad of Celite .

  • Concentrate the filtrate.[1]

Method B: Resin Scavenging (Chemical Removal) If the metal is chelated:

  • Dissolve crude in Methanol.

  • Add Polymer-supported Trisamine or EDTA-functionalized silica .

  • Stir for 4 hours.

  • Filter and concentrate.

Module 5: Stereochemistry (Cis/Trans Isomers)

User Question: "I see two sets of peaks in the NMR. Is this a mixture of isomers?"

Diagnosis: Yes. The 7-hydroxyl group can be cis or trans relative to the nitrogen on the spiro-ring.

  • Cis-isomer: OH and Nitrogen are on the same side of the cyclohexane ring plane.

  • Trans-isomer: OH and Nitrogen are on opposite sides.

Troubleshooting Decision Tree

IsomerSeparation Problem Isomer Mixture Detected Check Check Ratio (NMR) Problem->Check HighBias Ratio > 90:10 Check->HighBias LowBias Ratio ~ 50:50 Check->LowBias Recryst Recrystallize Salt (Enriches Major Isomer) HighBias->Recryst Chiral Prep-HPLC (C18 or Chiral Column) LowBias->Chiral

Figure 2: Strategy for handling cis/trans diastereomers.

Note: Separation of these isomers on normal phase silica is extremely difficult. Reverse Phase (C18) or Recrystallization of the oxalate salt are the most effective non-chiral methods.

References

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link (Discusses the synthesis and properties of spirocyclic amine scaffolds).

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link (Comprehensive review on spiro-azetidine synthesis and handling).

  • Pfizer Inc. (2012). Patent WO2012064626: Spirocyclic compounds as modulators of G-protein coupled receptors. WIPO. Link (Contains experimental procedures for 2-azaspiro[3.5]nonane derivatives).

  • Aldabbagh, F., et al. (2023).[1][2][3] Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane. French-Ukrainian Journal of Chemistry. Link (Specific reference for oxalate salt formation of similar spiro-systems).

  • Sigma-Aldrich. (2024). 2-Oxa-7-azaspiro[3.5]nonane oxalate Product Sheet. Link (Confirming commercial availability and salt forms).

Sources

Challenges in the scale-up synthesis of azaspiro[3.5]nonanes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Spirocyclic Scaffold Synthesis Topic: Scale-Up Synthesis of 2-Azaspiro[3.5]nonane Ticket ID: #AZA-35-SCAL Assigned Specialist: Dr. A. Vance, Senior Process Chemist

Core Directive & Mission

Welcome to the SpiroTech Technical Support Center. You are likely accessing this guide because you are transitioning from milligram-scale medicinal chemistry to gram- or kilogram-scale process development.

The Challenge: 2-Azaspiro[3.5]nonane is a high-value bioisostere for morpholine and piperidine. However, its synthesis combines two distinct process risks: the formation of a quaternary carbon center (steric bulk) and the closure of a strained azetidine ring (kinetic instability).

This guide prioritizes the Nitrile-Ester Reduction Route , recognized as the most robust pathway for scale-up as it avoids expensive transition metal catalysts and hazardous azide intermediates often found in academic literature.

The Synthetic Workflow (Visualized)

The following flowchart outlines the industry-standard "Nitrile-Ester" route, highlighting critical process control points (PCPs).

G Start Ethyl Cyanoacetate + 1,5-Dibromopentane Step1 Step 1: Double Alkylation (Formation of Cyclohexane Ring) Start->Step1 K2CO3, DMSO/DMF Inter1 Intermediate A: Ethyl 1-cyanocyclohexanecarboxylate Step1->Inter1 Step2 Step 2: Global Reduction (LiAlH4 or Borane) Inter1->Step2 Inter2 Intermediate B: (1-(Aminomethyl)cyclohexyl)methanol Step2->Inter2 Hazard1 ⚠ Exotherm/Runaway Risk Step2->Hazard1 Step3 Step 3: Ring Closure (Cyclization) (Activation via SOCl2, HBr, or MsCl) Inter2->Step3 Product Target: 2-Azaspiro[3.5]nonane Step3->Product Base-mediated displacement Hazard2 ⚠ Strained Ring Instability Step3->Hazard2

Figure 1: Critical Process Flow for 2-Azaspiro[3.5]nonane Synthesis. Note the high-risk zones at Step 2 (Reduction) and Step 3 (Cyclization).

Troubleshooting & FAQs

This section addresses specific failure modes reported by process chemists during scale-up.

Module A: The Quaternary Center (Step 1)

Q: My alkylation yield is stalling at the mono-alkylated stage. How do I force the second alkylation to close the cyclohexane ring?

  • Diagnosis: The formation of the quaternary center is sterically demanding. If you are using sodium ethoxide (NaOEt) in ethanol, the reaction temperature may be insufficient to overcome the activation energy for the second alkylation.

  • Solution: Switch to a Phase Transfer Catalysis (PTC) system or a polar aprotic solvent.

    • Protocol Adjustment: Use

      
       in DMSO or DMF at 
      
      
      
      . The higher solubility of the enolate in DMSO accelerates the second displacement.
    • Alternative: Use TBAB (Tetrabutylammonium bromide) as a phase transfer catalyst in a Toluene/Water/NaOH system. This manages the exotherm better on large scales than homogenous DMSO reactions.

Module B: The Reduction & Safety (Step 2)

Q: The LiAlH4 reduction workup turned into an unfilterable grey gel. How do I recover my amino-alcohol?

  • Diagnosis: This is the classic "aluminum emulsion" trap. On a milligram scale, you can use Rochelle's salt, but on a kilogram scale, the volume becomes unmanageable.

  • Solution: Implement the Fieser Workup Protocol strictly.

    • The Ratio: For every

      
       grams of 
      
      
      
      used:
      • Add

        
         mL of water (Slowly! Exotherm!).
        
      • Add

        
         mL of 15% aqueous NaOH.
        
      • Add

        
         mL of water.
        
    • The Result: This precipitates granular, white lithium aluminate salts that can be filtered off on a sintered glass funnel, leaving a clear filtrate containing your amino-alcohol (Intermediate B).

    • Safety Note: Ensure the reactor is vented to a scrubber. The hydrogen evolution is massive (

      
       per mole of nitrile reduced).
      
Module C: The Azetidine Ring Closure (Step 3)

Q: I am trying to cyclize the amino-alcohol using Tosyl Chloride (TsCl), but I'm getting a complex mixture of oligomers.

  • Diagnosis: You are likely competing between

    
    -tosylation (desired) and 
    
    
    
    -tosylation (undesired). If the nitrogen gets tosylated, it loses its nucleophilicity and cannot close the ring.
  • Solution: Use a specific activation strategy that favors the oxygen or protects the nitrogen temporarily.

    • Preferred Scale-Up Method (Appel-type or Sulfuric Acid): Instead of TsCl, use 70% Sulfuric Acid at high temperature (

      
      ) to dehydrate the amino-alcohol directly. This forms the sulfate ester intermediate which cyclizes intramolecularly.
      
      • Reference: This "dehydration cyclization" is a classic industrial method for making pyrrolidines and azetidines from amino-alcohols without expensive leaving groups [1].

    • Alternative: If using TsCl, you must protect the amine first (e.g., Benzyl) or ensure the pH is controlled such that the amine remains protonated (unreactive) while the alcohol reacts, though this is difficult.

Q: My product decomposes during silica gel chromatography.

  • Diagnosis: Azetidines are strained amines.[1][2] Silica gel is slightly acidic. The combination leads to acid-catalyzed ring opening or irreversible adsorption.

  • Solution: Do NOT use standard silica chromatography.

    • Method 1 (Distillation): 2-Azaspiro[3.5]nonane is a liquid/low-melting solid. Vacuum distillation is the cleanest isolation method.

    • Method 2 (Salt Formation): Dissolve the crude oil in MTBE or Diethyl Ether and bubble anhydrous HCl gas (or add HCl in Dioxane). The hydrochloride salt will precipitate as a stable, white solid.

    • Method 3 (TCA Precipitation): Recent green chemistry approaches suggest using Trichloroacetic acid (TCA) to precipitate the amine, followed by thermal decarboxylation to release the pure amine [2].

Data Summary: Reagent Selection for Scale

ParameterAcademic Route (Avoid)Industrial Route (Recommended)Why?
Starting Material 1,1-bis(bromomethyl)cyclohexaneEthyl CyanoacetateCost & Availability. The dibromide is a skin irritant and expensive.
Reduction

(Powder addition)

(Solution in THF) or Red-Al
Solid handling of LAH on scale is a fire hazard. Red-Al is thermally more stable.
Cyclization Mitsunobu (

/DEAD)
Thermal Dehydration (

) or Activation (

)
Atom economy. Mitsunobu generates massive phosphorus waste.
Purification Flash ColumnVacuum Distillation / HCl SaltScalability. Columns are bottlenecks at >100g scale.

Troubleshooting Logic Tree

Use this decision matrix when the reaction fails to meet specifications.

Troubleshooting Start Problem Detected Q1 Step 1: Low Yield? Start->Q1 Q2 Step 3: No Cyclization? Start->Q2 Q3 Product Degrading? Start->Q3 A1 Check Water Content. Use dry DMSO/DMF. Q1->A1 Yes A2 Increase Temp to 80°C. Steric bulk requires energy. Q1->A2 No, it's slow A3 Check pH. Amine must be free base for nucleophilic attack. Q2->A3 Reagents correct A4 Switch Leaving Group. -OH is poor. Convert to -Cl or -OMs. Q2->A4 Using native alcohol A5 Acidic Environment? Azetidines open in acid. Store as HCl salt or in base. Q3->A5 On storage

Figure 2: Decision Matrix for troubleshooting common synthetic failures.

References

  • VulcanChem. Synthesis and Derivatives of 2-Azaspiro[3.5]nonane-7-carboxylic acid. (General overview of the scaffold and Boc-protection strategies). Link

  • Beilstein Journals. Trichloroacetic acid fueled practical amine purifications. (Novel non-chromatographic purification method for amines). Link

  • ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (Detailed experimental procedures for similar spirocyclic systems). Link

  • Stanford Environmental Health & Safety. Scale Up Safety Guide. (Protocols for handling exotherms and increasing reagent quantities). Link

  • National Institutes of Health (PMC). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. (Demonstrates the use of hydroxide-facilitated alkylation for azetidine ring formation on 100g scale). Link

Sources

Minimizing elimination side products in azaspiro[3.5]nonan-1-one synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Elimination Side Products in 7-Azaspiro[3.5]nonan-1-one Synthesis

Executive Summary & Incident Analysis

The Issue: Users synthesizing 7-azaspiro[3.5]nonan-1-one (and related spiro-cyclobutanones) frequently report low yields due to the formation of alkene impurities. These "elimination side products" arise during the critical cyclization step required to form the strained four-membered ring.

The Chemistry: The synthesis typically involves the intramolecular alkylation of a 4-(3-halopropyl)piperidine-4-carboxylate (or nitrile) enolate. The competition is between:

  • 
     Cyclization (Desired):  The enolate attacks the terminal leaving group to close the cyclobutane ring.
    
  • E2 Elimination (Undesired): The base (or the enolate itself) deprotonates the

    
    -carbon of the side chain, expelling the leaving group to form an allyl  or vinyl  side chain.
    

Impact:

  • Loss of valuable late-stage intermediate.

  • Difficult chromatographic separation of the alkene impurity (often co-elutes with product).

  • Failure to scale due to exotherm-driven elimination.

Diagnostic Matrix (Troubleshooting)

Use this table to identify the specific cause of your elimination products based on your observation.

Symptom Probable Cause Corrective Action
NMR shows terminal alkene (multiplets at 5.0–6.0 ppm).E2 Elimination dominates. The base is acting on the side-chain protons rather than forming the enolate, or the enolate is acting as a base.Switch to a non-nucleophilic, bulky base (e.g., LiHMDS) at low temperature (-78°C) to pre-form the enolate, then warm slowly.
Reaction stalls ; adding heat increases alkene impurities.Poor Leaving Group (LG) . The

barrier is too high for the cyclization to occur before thermal elimination sets in.
Switch LG from Chloride/Bromide to Iodide (Finkelstein in situ) or Triflate (highly reactive).
Low Yield with Alkoxide Bases (e.g., NaOEt, KOtBu).Base-Mediated Elimination . Alkoxides are basic enough to trigger E2 on the alkyl halide side chain before cyclization occurs.Avoid alkoxides. Use NaH in DMF/DMSO or LiHMDS in THF .
Product decomposes upon workup/purification.Ring Strain Release . The spiro-cyclobutanone is strained and sensitive to acid/base hydrolysis.Use buffered workup (pH 7). Avoid strong acids during deprotection steps if possible.

Technical Deep Dive: The vs. E2 Competition

The formation of a spiro-cyclobutane ring is thermodynamically disfavored due to ring strain (~26 kcal/mol). Therefore, the reaction must be driven kinetically.

The Mechanism of Failure

In the standard protocol, you generate a quaternary center at C4 of the piperidine ring.

  • Pathway A (Cyclization): The C4-enolate attacks the

    
    -carbon of the propyl side chain.
    
  • Pathway B (Elimination): A base removes a proton from the

    
    -carbon of the propyl chain.
    

Key Insight: The activation energy (


) for forming a 4-membered ring is significantly higher than for 5- or 6-membered rings. This allows the lower-energy E2 pathway to compete effectively, especially at higher temperatures.
Optimized Reaction Conditions
1. Solvent Selection
  • Avoid: Ethanol/Methanol (promotes E2 via solvation of leaving group and hydrogen bonding).

  • Preferred: THF (for kinetic enolization with LiHMDS) or DMSO (for thermodynamic enolization with NaH). DMSO accelerates

    
     rates by enhancing the nucleophilicity of the enolate "naked anion."
    
2. The "Golden Batch" Protocol (LiHMDS Method)

This method separates enolization from cyclization to minimize side reactions.

  • Substrate: 1-tert-butyl 4-ethyl 4-(3-iodopropyl)piperidine-1,4-dicarboxylate. (Note: Iodide is superior to bromide).

  • Enolization: Cool substrate in anhydrous THF to -78°C .

  • Base Addition: Add LiHMDS (1.1 equiv) slowly. Stir for 30-60 mins. Crucial: Low temp prevents the base from attacking the alkyl halide.

  • Cyclization: Allow the mixture to warm to 0°C (or RT) over 2 hours. The intramolecular attack happens as the system gains just enough thermal energy to cross the ring-closure barrier.

  • Quench: Saturated NH₄Cl.

Visualizing the Pathway

The following diagram illustrates the divergence between the desired cyclization and the elimination side reaction.

SpiroSynthesis cluster_conditions Control Factors Precursor Precursor: 4-(3-halopropyl)piperidine ester Enolate Intermediate: Stabilized C4-Enolate Precursor->Enolate Base (LiHMDS/NaH) TS_Cyc TS: Ring Closure (High Barrier) Enolate->TS_Cyc SN2 Attack (Kinetic Control) TS_Elim TS: E2 Elimination (Lower Barrier) Enolate->TS_Elim Heat / Hindered Base Product Target: 7-Azaspiro[3.5]nonan-1-one TS_Cyc->Product SideProduct Impurity: Allyl-piperidine derivative TS_Elim->SideProduct Factor1 Temp: -78°C favors Enolate stability Factor2 LG: Iodide speeds up SN2

Caption: Divergent pathways in spiro-cyclization. Kinetic control (low temp, reactive LG) favors the green path.

Frequently Asked Questions (FAQ)

Q: Can I use the [2+2] cycloaddition of dichloroketene instead? A: Yes, reacting N-Boc-4-methylene piperidine with dichloroketene is a valid alternative. However, the subsequent dechlorination step (using Zn/AcOH) often leads to over-reduction or elimination to an


-unsaturated ketone. If you choose this route, control the Zinc activation carefully and keep the temperature below 60°C.

Q: Why is my ring opening during deprotection? A: Cyclobutanones are inherently strained. If you are removing a Boc group with TFA, the strong acid can catalyze a retro-aldol-like ring opening if water is present. Use HCl in Dioxane or TMSOTf under strictly anhydrous conditions for deprotection.

Q: My precursor has a chloride leaving group. Is that okay? A: Chlorides are often too sluggish for 4-membered ring closure, allowing E2 elimination to compete. Add NaI (0.5 equiv) to the reaction to form the iodide in situ (Finkelstein reaction), which is a much better leaving group (


).

References

  • BenchChem. (n.d.). Synthesis of 7-Azaspiro[3.5]nonan-1-one Derivatives: Application Notes and Protocols for Researchers. Retrieved from

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. (Contextual grounding on spiro-piperidine scaffolds).
  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.
  • Vertex AI Search. (2025). Patent EP3191441B1: Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione. Retrieved from

Technical Guide: Optimizing Base & Solvent for Staudinger Ketene-Imine Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to assist researchers in optimizing the Staudinger ketene-imine cycloaddition for


-lactam synthesis.

Core Principles & Mechanistic Grounding

To troubleshoot this reaction effectively, one must understand that the Staudinger synthesis is not a concerted ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 cycloaddition (which is thermally forbidden) but a stepwise process .

The reaction proceeds through a zwitterionic intermediate .[1][2][3][4] The lifetime and stability of this intermediate dictate your stereochemical outcome (cis vs. trans) and overall yield.

  • Step 1: Nucleophilic attack of the imine on the ketene (generated in situ).

  • Step 2: Conrotatory ring closure of the zwitterion to form the

    
    -lactam ring.[3][4]
    

The Golden Rule of Optimization:

Conditions that stabilize the zwitterion (polar solvents, electron-donating groups) prolong its lifetime, allowing bond rotation and isomerization, typically favoring the thermodynamic (trans) product. Conditions that force rapid closure (non-polar solvents, low temperature) favor the kinetic (cis) product.

Module 1: Solvent Selection & Optimization

Q1: Why is Dichloromethane (DCM) the standard solvent, and when should I switch to Toluene?

Answer: DCM is the baseline solvent because it solubilizes a wide range of polar imines and acid chlorides while being moderately polar (


). It supports the formation of the zwitterionic intermediate without stabilizing it too much.[5]

Switch to Toluene (


) if: 
  • You require high cis-selectivity: Toluene is non-polar. It destabilizes the charged zwitterion, forcing it to collapse rapidly into the ring before bond rotation can occur. This "locks in" the stereochemistry of the starting imine (usually E-imine

    
    cis-
    
    
    
    -lactam).
  • High Temperature is needed: If your ketene precursor is stable or the imine is sterically hindered, refluxing toluene provides the thermal energy to overcome the activation barrier for the initial nucleophilic attack.

Q2: My starting material is insoluble in Toluene, but I need high cis-selectivity. What is the workaround?

Answer: Use a mixed solvent system . A common strategy is to dissolve reagents in a minimum amount of DCM or THF, then dilute with a larger volume of Toluene or Hexane. Alternatively, use Benzene (if safety protocols permit) or Chlorobenzene , which offers a balance of solubility and non-polarity.

Q3: How does solvent polarity affect the cis/trans ratio specifically?

Answer: See the data summary below. Polar solvents stabilize the zwitterion, allowing the C-N bond to rotate.

SolventDielectric Constant (

)
Zwitterion LifetimePredominant Isomer (from E-imine)
Toluene 2.4 (Low)Short (Rapid Closure)Cis (Kinetic)
Benzene 2.3 (Low)ShortCis
DCM 8.9 (Medium)MediumCis/Trans mixture (Substrate dependent)
Acetonitrile 37.5 (High)Long (Allows Rotation)Trans (Thermodynamic)

Module 2: Base Selection & Stoichiometry

Q4: I am using Triethylamine (Et N). Why am I seeing low yields and ketene dimerization?

Answer: Et


N  is often too nucleophilic or insufficiently bulky. If the imine is slow to react, free Et

N can catalyze the dimerization of the ketene (forming unreactive byproducts).

Optimization Protocol:

  • Switch to DIPEA (Hünig's Base): The increased steric bulk prevents the base from acting as a nucleophile against the ketene, reducing dimerization.

  • Use "Slow Addition": Do not dump the base in. Add the acid chloride slowly to a solution of Imine + Base. This ensures the ketene is trapped by the imine immediately upon generation.

Q5: When is "Proton Sponge" required?

Answer: Use Proton Sponge (1,8-Bis(dimethylamino)naphthalene) when using highly sensitive acid chlorides or when "reversed mode" synthesis (adding catalyst to acid chloride) is employed. It acts as a thermodynamic base to scavenge HCl without participating in nucleophilic side reactions due to its extreme steric hindrance.

Q6: Can I use inorganic bases like K CO ?

Answer: Generally, no . The Staudinger reaction requires a homogeneous solution to generate the ketene efficiently. Heterogeneous bases often lead to slow ketene formation, allowing hydrolysis (by trace water) to compete with cycloaddition.

Visualizing the Mechanism & Stereocontrol

The following diagram illustrates the critical bifurcation point where solvent and base choices determine the stereochemical outcome.

StaudingerMechanism cluster_trouble Failure Modes Start Acid Chloride + Base Ketene Ketene (In Situ) Start->Ketene Elimination (-HCl) Zwitterion Zwitterionic Intermediate (Critical Bifurcation) Ketene->Zwitterion + Imine (Nucleophilic Attack) Dimer Ketene Dimer Ketene->Dimer Excess Base / No Imine Hydrolysis Carboxylic Acid Ketene->Hydrolysis Wet Solvent Imine Imine (E-isomer) Imine->Zwitterion DirectClosure Fast Ring Closure (Kinetic Control) Zwitterion->DirectClosure Non-polar Solvent (Toluene) Isomerization Bond Rotation/Isomerization (Thermodynamic Control) Zwitterion->Isomerization Polar Solvent (MeCN, DCM) CisProduct Cis-Beta-Lactam DirectClosure->CisProduct TransProduct Trans-Beta-Lactam Isomerization->TransProduct

Figure 1: Mechanistic pathway highlighting the divergence between kinetic (cis) and thermodynamic (trans) outcomes based on zwitterion stability.

Troubleshooting Guide

Symptom: High Yield, but Wrong Diastereomer (Trans instead of Cis)
  • Root Cause: The zwitterionic intermediate is too stable, allowing isomerization.

  • Fix:

    • Switch solvent from DCM to Toluene or Benzene .

    • Lower the reaction temperature (e.g.,

      
       or 
      
      
      
      ).
    • Ensure you are starting with a pure E-imine.

Symptom: Low Yield, Starting Imine Remains
  • Root Cause: The ketene is decomposing/dimerizing before the imine can attack it.

  • Fix:

    • Increase Imine Nucleophilicity: If the imine has electron-withdrawing groups, it attacks slowly. Use a Lewis Acid catalyst (e.g., In(OTf)

      
      ) to activate the imine.
      
    • Change Addition Order: Add the Acid Chloride dropwise to the Imine/Base mixture. High local concentration of imine captures the ketene instantly.

Symptom: Formation of Amide Byproduct (N-acyl imine)
  • Root Cause: The zwitterion formed but failed to close the ring (hydrolysis or elimination occurred).

  • Fix:

    • Strictly Anhydrous Conditions: Water intercepts the zwitterion or ketene. Flame-dry glassware and use distilled solvents.

    • Check Sterics: If the substituents are too bulky, ring closure is sterically forbidden.

References

  • Mechanism & Stereoselectivity: Jiao, L., Liang, X., & Xu, J. (2006). Origin of the Relative Stereoselectivity of the

    
    -Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society.[2] Link
    
  • Solvent Effects: Cossío, F. P., et al. (2021). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. RSC Advances.[5] Link

  • Base Optimization: France, S., Weatherwax, A., & Lectka, T. (2004). Enantioselective Staudinger Synthesis of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Lactams Catalyzed by a Planar-Chiral Nucleophile.[6] Journal of the American Chemical Society.[2] Link
    
  • General Review: Palomo, C., et al. (1999).

    
    -Lactams as Versatile Intermediates in Stereoselective Synthesis. European Journal of Organic Chemistry. Link
    

Sources

How to avoid racemization in spirocyclic aldehyde intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Spirocyclic Aldehyde Stability

Ticket Subject: Prevention of Racemization in Spirocyclic Aldehyde Intermediates Status: Open Priority: Critical (Chiral Integrity Risk)

Executive Summary: The Alpha-Proton Vulnerability

Spirocyclic aldehydes (e.g., spiro[3.3]heptane or spiro[2.5]octane derivatives) are high-value scaffolds in modern drug discovery due to their ability to project substituents in defined 3D vectors. However, they possess a critical vulnerability: the


-proton .

Due to the electron-withdrawing nature of the carbonyl group, the


-proton is acidic (

). In spirocyclic systems, ring strain and fixed conformations can sometimes align the

-C-H bond with the carbonyl

-system, lowering the activation energy for deprotonation. Once deprotonated, the resulting achiral enol/enolate intermediate destroys the stereocenter.

Core Objective: Maintain the


 hybridization of the 

-carbon throughout synthesis, isolation, and derivatization.

Mechanism of Failure

Before implementing fixes, understand the enemy. Racemization occurs via keto-enol tautomerism, catalyzed by both acids and bases.

RacemizationMechanism Aldehyde_S S-Enantiomer (sp3 Alpha-Carbon) Transition Base Abstraction of Alpha-Proton Aldehyde_S->Transition + Base/Acid Enol Achiral Enol/Enolate (Planar sp2) Transition->Enol Aldehyde_Mix Racemic Mixture (R/S) Enol->Aldehyde_Mix Reprotonation (Non-stereoselective)

Figure 1: The pathway to stereochemical loss. Note that even weak bases (like silica gel surface sites or amine impurities) can trigger the transition to the planar enol.

Module 1: Synthesis & Generation

Scenario A: Oxidation of Chiral Spiro-Alcohols

The Trap: Swern oxidation is the standard for primary alcohols, but it requires triethylamine (Et


N) in the final step. If the reaction warms up before quenching, or if excess base is used, the aldehyde will epimerize instantly.

The Fix: Use Dess-Martin Periodinane (DMP) .[1][2] It operates under neutral-to-slightly-acidic conditions and does not require a basic workup.

Protocol: Buffered DMP Oxidation

  • Preparation: Dissolve the spiro-alcohol (1.0 equiv) in wet DCM (DMP reacts faster with trace water).

  • Buffering: Add solid Sodium Bicarbonate (NaHCO

    
    , 5.0 equiv) directly to the flask. Reason: DMP releases acetic acid as a byproduct. The buffer neutralizes this immediately, preventing acid-catalyzed enolization.
    
  • Addition: Add DMP (1.2 equiv) at 0°C. Warm to RT.

  • Quench: Pour into a 1:1 mixture of sat. NaHCO

    
     and 10% Na
    
    
    
    S
    
    
    O
    
    
    .[1] Stir vigorously until the organic layer is clear (removes iodine byproducts).
Scenario B: Reduction of Esters

The Trap: Direct reduction of esters with DIBAL-H to aldehydes is notoriously difficult to stop at the aldehyde stage. Over-reduction to the alcohol is common, and the tetrahedral intermediate is unstable at higher temperatures.

The Fix: Route through a Weinreb Amide .[3]

Protocol: Weinreb Amide Reduction

  • Synthesis: Convert ester to Weinreb amide (

    
    -methoxy-
    
    
    
    -methylamide).
  • Reduction: Treat with LiAlH

    
     or DIBAL-H at -78°C.
    
  • The Safety Net: The intermediate forms a stable 5-membered chelate with the metal (Li or Al). This "locks" the oxidation state and prevents over-reduction.

  • Critical Step: The aldehyde is only released during the acidic quench. Perform this quench at 0°C with mild acid (e.g., NaHSO

    
    ) to minimize racemization time.
    

Module 2: Isolation & Purification

The Issue: Silica gel is slightly acidic (


) and possesses active hydroxyl sites that function as weak general acid/base catalysts.

Data: Stability of


-Chiral Aldehyde on Stationary Phases 
Stationary PhaseAdditive% ee Retention (1 hr)Recommendation
Standard Silica (SiO

)
None85%Avoid
Neutralized Silica1% Et

N
60%Critical Failure (Base induces racemization)
Deactivated Silica1% Pyridine92%Risky
Flash Silica None (Fast Elution) 98% Acceptable
Telescoping N/A >99% Best Practice

Troubleshooting Guide: Purification

  • Q: My aldehyde decomposes/racemizes on the column.

  • A: Do not purify. Most spirocyclic aldehydes should be telescoped (used crude). If the oxidation/reduction is clean (see DMP protocol above), simply perform an aqueous workup, dry over Na

    
    SO
    
    
    
    , and carry the crude oil directly into the next step.

Module 3: Downstream Functionalization

Scenario: Reductive Amination This is the most common failure point. Formation of the imine generates water, and the equilibrium between imine and enamine allows for racemization.

Protocol: Racemization-Free Reductive Amination

  • Solvent: Use 1,2-Dichloroethane (DCE) or THF.

  • Drying Agent: Add anhydrous MgSO

    
     or molecular sieves to the reaction pot. Reason: Removing water shifts equilibrium toward the imine and prevents hydrolysis/enolization.
    
  • Reductant: Use Sodium Triacetoxyborohydride (STAB) .

    • Why: STAB is mild and does not reduce the aldehyde/ketone, only the imine.

    • Avoid: Sodium Cyanoborohydride (requires acidic pH ~3-4, which promotes enolization).

  • Temperature: Keep at 0°C to RT. Do not heat.

Decision Logic: Experimental Workflow

Use this flow to determine the safest route for your specific spirocycle.

Workflow Start Start: Spirocyclic Precursor Check_Type Functional Group? Start->Check_Type Route_Alc Primary Alcohol Check_Type->Route_Alc Route_Est Ester Check_Type->Route_Est Decision_Ox Oxidation Method Route_Alc->Decision_Ox Decision_Red Reduction Method Route_Est->Decision_Red Swern Swern Oxidation Decision_Ox->Swern Avoid (Basic) DMP Buffered DMP (Recommended) Decision_Ox->DMP Safe DIBAL Direct DIBAL-H Decision_Red->DIBAL Risky Weinreb Via Weinreb Amide (Recommended) Decision_Red->Weinreb Safe Purify Purification? DMP->Purify Weinreb->Purify Column Silica Column Purify->Column High Risk Telescope Telescope (Use Crude) Purify->Telescope Best Practice

Figure 2: Decision matrix for synthesizing alpha-chiral spirocyclic aldehydes.

Frequently Asked Questions (FAQ)

Q: Can I store the aldehyde in the freezer? A: No. Even at -20°C, autoxidation to the carboxylic acid or slow epimerization can occur. Always prepare fresh. If storage is unavoidable, convert it to a stable intermediate like a dimethyl acetal or a bisulfite adduct, which can be hydrolyzed back to the aldehyde when needed.

Q: I must use Swern because DMP is too expensive/unavailable. How do I save the ee? A: Use Hunig’s Base (DIPEA) instead of Triethylamine. It is bulkier and less nucleophilic. Crucially, keep the reaction at -78°C during the base addition and quench at -78°C with a pre-cooled phosphate buffer (pH 7) before allowing it to warm up.

Q: Does the size of the spiro-ring affect stability? A: Yes. Smaller rings (e.g., spiro[3.3]heptane) have higher angle strain (Baeyer strain). If the aldehyde is directly attached to the ring, the hybridization change from


 to 

(enolate formation) might be energetically disfavored due to increased strain, actually offering more stability than a linear chain. However, if the aldehyde is on a linker, it behaves like a standard aliphatic aldehyde.

References

  • Dess-Martin Oxidation & Chiral Stability: Myers, A. G., et al. "Synthesis of highly epimerizable N-protected ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -amino aldehydes of high enantiomeric excess." Tetrahedron Letters, 2000. Link
    
  • Weinreb Amide Reduction: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981. Link

  • Silica Gel Epimerization: Raghavan, S., et al. "Epimerization of aldehydes on silica gel." Journal of Organic Chemistry, 2002. (General reference on surface acidity effects).
  • Spirocyclic Scaffolds in Drug Design: Carreira, E. M., et al. "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie Int. Ed., 2010. Link

  • Reductive Amination Controls: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

Sources

Technical Support Center: Dieckmann Condensation for Spirocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting guide for Dieckmann condensation in spirocycle synthesis. Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Introduction: The Spiro-Dieckmann Challenge

Welcome to the Technical Support Center. You are likely here because your spirocyclization failed to yield the expected


-keto ester, or you are battling the reversibility of the Dieckmann condensation in a sterically constrained environment.

The Dieckmann condensation is the intramolecular Claisen condensation of diesters to form cyclic


-keto esters.[1][2][3][4][5][6] In spirocycle synthesis, this reaction is a powerful tool to construct 5- or 6-membered rings anchored to a pre-existing cyclic scaffold. However, the formation of spiro[n.m]alkane  systems introduces unique thermodynamic penalties—specifically ring strain and steric crowding at the quaternary spiro center—that often shift the equilibrium back toward the open-chain diester.

This guide treats your chemical reaction as a system with specific failure modes. Follow the diagnostic steps below to resolve your issue.

Phase 1: Diagnostic & Triage (Pre-Reaction Check)

Before troubleshooting experimental conditions, verify your substrate design against the "Alpha-Proton Rule."

Critical System Requirement: The Thermodynamic Sink

The Dieckmann condensation is an equilibrium process (


). The reaction is only driven to completion by the irreversible deprotonation  of the product by the base.
  • Requirement: The resulting cyclic

    
    -keto ester must have an acidic proton at the 
    
    
    
    -position (between the ketone and the ester).
  • Spiro-Specific Trap: If your cyclization creates a quaternary center at this specific

    
    -position, the product cannot be deprotonated. The equilibrium will favor the open diester, and you will isolate starting material (Retro-Dieckmann).
    

Decision Matrix:

  • Scenario A: The spiro center is formed at the

    
    -position relative to the new ketone. The 
    
    
    
    -position retains a proton.[1][2][3]
    
    
    Proceed to Phase 2.
  • Scenario B: The cyclization forms the spiro center at the

    
    -position (e.g., cyclizing onto a pre-existing quaternary carbon). 
    
    
    
    STOP. This reaction is thermodynamically forbidden under standard conditions. See FAQ for "Quaternary Trap" workarounds.

Phase 2: Troubleshooting Execution Failures

Issue 1: "No Reaction" or "Starting Material Recovered"

Symptoms: TLC shows only starting material. No enol formation observed.

Potential CauseTechnical ExplanationCorrective Action
Wet Solvent/Base Water quenches the base (e.g., NaH + H₂O → NaOH), creating hydroxide which causes saponification (ester hydrolysis) rather than enolization.Strictly Anhydrous: Use freshly distilled THF or Toluene. Verify NaH quality (grey powder = good; white/crusty = hydrolyzed).
Steric Inhibition In spiro-synthesis, the nucleophilic enolate is often tertiary or attacking a neopentyl-like center. Kinetic barriers are high.Increase Temperature: Switch from THF (66°C) to Toluene (110°C) or Xylene (140°C).
Wrong Base Strength Alkoxides (NaOEt) are equilibrium bases (

). If the substrate is crowded, the equilibrium concentration of the enolate is too low.
Upgrade Base: Switch to NaH (irreversible deprotonation of alcohol byproduct) or LiHMDS/LDA (kinetic enolization at -78°C).
Issue 2: "Product Decomposes upon Isolation" (The Retro-Dieckmann)

Symptoms: Product forms in situ (visible on TLC/LCMS) but disappears during aqueous workup or column chromatography.

  • Root Cause: The

    
    -keto ester product is unstable. In the presence of alkoxide bases and trace water, the ring opens back up (Retro-Dieckmann) to relieve the strain of the spiro-fusion.
    
  • Fix:

    • Acidic Quench: Never quench with water alone. Pour the reaction mixture into ice-cold 10% acetic acid or 1M HCl . You must protonate the enolate immediately to stop the reverse reaction.

    • Avoid Heating: Do not heat the crude product. Purify immediately or proceed to the decarboxylation step if that is the end goal.

Issue 3: "Oligomerization / Gumming Up"

Symptoms: Baseline material on TLC, viscous oil, low mass balance.

  • Root Cause: Intermolecular Claisen condensation (polymerization) is competing with the intramolecular Dieckmann cyclization.

  • Fix: High Dilution Technique.

    • Add the diester solution dropwise over 2–4 hours to a refluxing suspension of the base.

    • Target concentration: < 0.05 M in the reaction flask. This statistically favors the intramolecular reaction.

Phase 3: Visualization of the Mechanism & Failure Points

The following diagram illustrates the critical decision points in the reaction pathway.

DieckmannPathway Start Diester Substrate Enolate Enolate Formation (Reversible) Start->Enolate Base (NaH/NaOEt) Tetrahedral Tetrahedral Intermediate (Cyclization) Enolate->Tetrahedral Intramolecular Attack Product_Enol Cyclic Beta-Keto Ester (Neutral Form) Tetrahedral->Product_Enol -ROH (Elimination) Deprotonated Stable Enolate Anion (Thermodynamic Sink) Product_Enol->Deprotonated Base (Fast, Irreversible) Reverse Retro-Dieckmann (Ring Opening) Product_Enol->Reverse No Alpha-Proton (Steric Strain) Final Isolated Spirocycle Deprotonated->Final Acid Quench (H3O+) Reverse->Start Equilibrium Shift

Caption: The "Thermodynamic Sink" (green node) is required to prevent the Retro-Dieckmann pathway (red node).

Phase 4: Standardized Protocol

Protocol: Synthesis of Spiro[4.5]decane-1,6-dione derivative

Targeting a 5-membered ring formation on a cyclohexane scaffold.

Reagents:

  • Substrate: Diethyl 3,3'-(cyclohexane-1,1-diyl)dipropionate (1.0 equiv)

  • Base: Sodium Hydride (60% dispersion, 2.2 equiv) or Potassium tert-butoxide (2.2 equiv)

  • Solvent: Anhydrous Toluene (0.1 M concentration)

  • Quench: Glacial Acetic Acid

Step-by-Step Procedure:

  • Base Preparation: Wash NaH (if used) with dry hexane to remove mineral oil. Suspend in anhydrous toluene under Argon/Nitrogen.

  • Initiation: Heat the base suspension to 80°C.

  • Addition: Dissolve the diester in toluene. Add this solution dropwise to the base over 1 hour. Note: Evolution of H₂ gas indicates successful deprotonation.

  • Reflux: After addition, reflux (110°C) for 4–12 hours. Monitor by TLC.

    • Checkpoint: If the mixture becomes too thick (gelatinous enolate), add more toluene.

  • Quench: Cool to 0°C. Add glacial acetic acid dropwise until pH < 5. Do not use water yet.

  • Workup: Dilute with water/brine. Extract with Ethyl Acetate.[3] Wash organics with NaHCO₃ (to remove acetic acid) and brine. Dry over MgSO₄.

  • Purification: Flash chromatography. Note:

    
    -keto esters stain dark purple with FeCl₃ stain.
    

Phase 5: Frequently Asked Questions (FAQ)

Q: My spiro-cyclization requires forming a quaternary center at the


-position. Is it impossible? 
A:  Via standard Dieckmann, yes, it is effectively impossible because you lack the driving force (the final deprotonation).
  • Workaround 1: Use irreversible kinetic conditions . Use 2.5 equiv of LDA at -78°C to form the dianion, then warm up. However, yield is often poor.

  • Workaround 2: Trap the intermediate. Use TMSCl (trimethylsilyl chloride) in the reaction to trap the enolate as a silyl enol ether, preventing the reverse reaction. This is known as the Ruhlmann modification.

Q: I see two spots on TLC that are very close. Isomers? A: Likely yes. The


-keto ester exists as a mixture of keto  and enol  tautomers. This is normal. In spirocycles, you may also have diastereomers if the ring has other substituents. Do not try to separate tautomers; they will re-equilibrate.

Q: Can I decarboxylate immediately? A: Yes, and this is often recommended for spirocycles to relieve strain.

  • Protocol: Treat the crude

    
    -keto ester with 6M HCl and reflux for 4 hours. This induces hydrolysis of the ester followed by thermal decarboxylation, yielding the spiro-ketone directly.
    

References

  • Mechanism & Reversibility: Davis, B. R.; Garrett, P. J. "Dieckmann Condensation."[1][2][3][4][5][7] Comprehensive Organic Synthesis, 1991 , 2, 806–829. Link

  • Spirocycle Synthesis Examples: Wittekind, R. R.; Weissman, C. "Synthesis of the 1,8-diazaspiro[4.5]decane system." Journal of Heterocyclic Chemistry, 1972 , 9, 111–113.[8] Link

  • Dieckmann Condensation Overview: "Dieckmann Condensation." Organic Chemistry Portal. Link

  • Spiro-Lactam Synthesis: Yang, W., et al. "Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids."[9] Experts@Minnesota, 2015 . Link

  • General Dieckmann Methodology: Schaefer, J. P.; Bloomfield, J. J. "The Dieckmann Condensation."[1][2][3][4][5][7] Organic Reactions, 2011 . Link

Sources

Improving the efficiency of reductive amination for azaspirocycle precursors.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support for High-Value Scaffold Synthesis

Status: Operational Ticket ID: AZ-SPIRO-REDAM-001 Assigned Specialist: Senior Application Scientist Subject: Overcoming Steric Hindrance in Azaspirocycle Precursors

Executive Summary

Azaspirocycles (e.g., 2-azaspiro[3.3]heptanes, spiro[piperidine-4,3'-indolines]) are critical in modern drug discovery for increasing fraction saturated carbon (


) and improving metabolic stability without adding lipophilicity.[1] However, the very feature that makes them valuable—the quaternary spiro carbon—creates significant steric strain that inhibits standard reductive amination.

This guide moves beyond textbook protocols to address the specific kinetic and thermodynamic barriers associated with hindered spiro-ketones.

Module 1: The "Imine Wall" (Mechanistic Insight)

The Problem: Standard reductive amination relies on the equilibrium formation of an imine (or iminium ion) followed by irreversible reduction. In azaspirocycles, the trajectory of the incoming amine is blocked by the axial protons or ring strain of the spiro system.

  • Result: The equilibrium stays heavily favored toward the ketone.

  • Consequence: Adding a reducing agent (like STAB) too early reduces the unreacted ketone to an alcohol (dead end).

The Solution: You must shift the equilibrium thermodynamically before introducing the hydride source. This requires a water scavenger and a Lewis acid .[2]

Diagram 1: The Steric Decision Tree

Use this flow to select the correct protocol based on your substrate's steric profile.

ReductiveAminationFlow Start START: Assess Substrate IsHindered Is the Ketone/Amine Hindered? (e.g., Spiro center, t-butyl group) Start->IsHindered Standard Protocol A: Standard STAB (Direct Reductive Amination) IsHindered->Standard No (Open chain/Cyclohexanone) Advanced Protocol B: Ti(OiPr)4 Mediated (Stepwise Indirect) IsHindered->Advanced Yes (Azaspirocycle) StabDetails Reagent: NaBH(OAc)3 Solvent: DCE or THF Additive: AcOH (1 eq) Time: 2-16 h Standard->StabDetails TiDetails Step 1: Ti(OiPr)4 (Neat or THF) Stir 6-12h (Force Imine) Step 2: Add NaBH4 + MeOH Quench: Aqueous NH4OH Advanced->TiDetails Check Check LCMS StabDetails->Check TiDetails->Check Result Target Amine Check->Result Success Failure Alcohol Impurity Check->Failure Ketone Reduced

Caption: Decision logic for selecting between direct (STAB) and indirect (Titanium-mediated) protocols based on steric hindrance.

Module 2: The "Titanium Turbo" Protocol

For azaspirocycles, the Bhattacharyya Protocol (Titanium(IV) isopropoxide mediated) is the gold standard. Ti(OiPr)4 serves a dual role:

  • Lewis Acid: Activates the carbonyl oxygen, making the carbon more electrophilic.

  • Dehydrating Agent: Irreversibly consumes the water produced during imine formation, driving the equilibrium to completion.

Protocol B: Ti(OiPr)4 Mediated Reductive Amination

Recommended for: Spiro[3.3]heptan-2-ones, 4-Piperidones with alpha-substitution.

Reagents:

  • Ketone (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Titanium(IV) isopropoxide (1.5 - 2.0 equiv) [Warning: Moisture Sensitive]

  • Sodium Borohydride (NaBH4) (2.0 equiv)

  • Solvent: THF (anhydrous) or Neat

  • Quench: 2M NH4OH or 1N NaOH

Step-by-Step Workflow:

  • Complexation (The Critical Step):

    • In a flame-dried vial under N2, combine the amine and ketone.

    • Add Ti(OiPr)4 dropwise.

    • Note: If the amine is a salt (HCl), add 1.0 equiv of TEA.

    • Stir neat or in minimal THF for 6–12 hours. Do not rush this. This step builds the "Imine Wall."

  • Reduction:

    • Dilute the viscous mixture with absolute Ethanol or MeOH (approx. 0.5 M concentration).

    • Cool to 0°C.

    • Add NaBH4 in portions. (Caution: Gas evolution).

    • Warm to room temperature and stir for 2–4 hours.

  • Workup (The "Titanium Crash"):

    • The reaction will be a messy slurry.

    • Add 2M NH4OH (aqueous ammonia) dropwise. This precipitates titanium oxide as a white/gray solid.

    • Dilute with DCM or EtOAc.

    • Filter through a Celite pad to remove the titanium salts.

    • Wash the filtrate with brine, dry over Na2SO4, and concentrate.

Diagram 2: Mechanism of Titanium Activation

Visualizing why Titanium succeeds where Acid Catalysis fails.

TiMechanism Ketone Ketone (Steric Bulk) TiComplex Ti-Coordination (Activation) Ketone->TiComplex + Ti(OiPr)4 AmineAttack Amine Attack TiComplex->AmineAttack + R-NH2 WaterScavenge Water Scavenging (Ti-O-Ti) AmineAttack->WaterScavenge - H2O Imine Activated Imine/Iminium WaterScavenge->Imine Irreversible Product Azaspirocycle Imine->Product + NaBH4

Caption: Ti(OiPr)4 coordinates to the ketone, facilitating amine attack, then chemically traps the water byproduct to prevent hydrolysis.[2][3][4][5][6][7][8][9][10][11]

Module 3: Comparative Data (Yield Optimization)

The following table illustrates the typical yield improvements when switching from standard conditions to Ti-mediated conditions for hindered spiro-substrates (based on aggregated literature data for hindered ketones).

VariableProtocol A (Standard)Protocol B (Titanium)Why?
Reagents NaBH(OAc)3 / AcOHTi(OiPr)4 / NaBH4Ti forces imine formation; STAB is too gentle for hindered equilibrium.
Solvent DCE (Dichloroethane)Neat

MeOH
High concentration (Neat) favors bimolecular imine formation.
Temp RTRT (or 60°C for step 1)Kinetic energy needed to overcome spiro-steric clash.
Typical Yield 15 - 40%75 - 92% Protocol A leaves unreacted ketone; Protocol B drives conversion.
Major Impurity Alcohol (Direct Reduction)MinimalTi-Imine forms before hydride is added.
Module 4: Troubleshooting FAQ (The "Help Desk")

Q1: I see a large "M+2" peak in LCMS (Alcohol formation). Why?

  • Diagnosis: Direct reduction of the ketone.[12] The imine formation was too slow, and the hydride reduced the ketone instead.

  • Fix: Switch to the Indirect Method (Protocol B) . You must pre-form the imine. If you are already using Ti(OiPr)4, increase the "Step 1" time or heat to 50°C before adding borohydride.

Q2: My reaction turned into a solid rock. How do I stir it?

  • Diagnosis: Ti(OiPr)4 reactions can become extremely viscous, especially neat.

  • Fix: Add a minimal amount of anhydrous THF (just enough to allow stirring). Do not use protic solvents (MeOH/EtOH) in Step 1, as they deactivate the Titanium.

Q3: The workup is a nightmare; the emulsion won't separate.

  • Diagnosis: Incomplete hydrolysis of titanium alkoxides.

  • Fix: The "Celite filtration" step is non-negotiable. Use aqueous ammonia (NH4OH) or 1N NaOH to quench. Stir the quench vigorously for 15 minutes until a distinct white precipitate forms before attempting extraction.

Q4: Can I use this for chiral amines?

  • Answer: Yes. Ti(OiPr)4 is excellent for preventing racemization because it operates under mild, non-acidic conditions (unlike ZnCl2 or high temp AcOH).

References
  • Abdel-Magid, A. F., et al. (1996).[13] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Mattson, R. J., et al. (1990).[5] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] The Journal of Organic Chemistry.

  • Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of a New Class of Azaspirocycles." Angewandte Chemie International Edition. (Foundational work on spiro-scaffolds in drug discovery).

Sources

Validation & Comparative

Technical Comparison Guide: Structure-Activity Relationship (SAR) of 2-Azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland with Spirocycles

The "Escape from Flatland" initiative in medicinal chemistry has elevated spirocyclic scaffolds from academic curiosities to essential tools for optimizing drug-like properties. Among these, 2-azaspiro[3.5]nonane represents a strategic geometric compromise between the highly strained 2-azaspiro[3.3]heptane and the lipophilic azaspiro[5.5]undecane systems.

This guide analyzes the Structure-Activity Relationship (SAR) of 2-azaspiro[3.5]nonane derivatives, positioning them as superior bioisosteres for piperidine and azetidine rings. We focus on their ability to modulate lipophilicity (LogD), improve metabolic stability by blocking oxidation sites, and provide novel exit vectors for target engagement.

Part 1: Structural & Physicochemical Profile[1]

The 2-azaspiro[3.5]nonane scaffold consists of a four-membered azetidine ring spiro-fused to a six-membered cyclohexane ring. This geometry creates a distinct "L-shaped" or "kinked" topology, unlike the planar or chair conformations of piperidine.

Comparative Physicochemical Landscape

The following table contrasts the 2-azaspiro[3.5]nonane core with its primary alternatives.

PropertyPiperidine (Reference)2-Azaspiro[3.3]heptane 2-Azaspiro[3.5]nonane Implication
Hybridization sp³ (flexible)sp³ (rigid, strained)sp³ (rigid, mixed strain)2-Azaspiro[3.5]nonane offers a balance of rigidity and steric bulk.
pKa (Calc.) ~11.0~10.5~10.5 - 10.8 Slightly reduced basicity improves membrane permeability compared to piperidine.
LogP (Trend) BaselineLower (-0.4 to -1.0)Moderate (-0.2 to -0.5) Lowers lipophilicity vs piperidine but less drastic than the [3.3] system.
Metabolic Liability High (α-oxidation)Low (Quaternary carbon block)Low The spiro-carbon at position 3 blocks α-oxidation on one side.
Exit Vectors Linear/EquatorialLinear/AxialOrthogonal Enables access to novel sub-pockets in GPCRs and enzymes.
Geometric Causality

The spiro-fusion at C3 (relative to the azetidine nitrogen) forces substituents on the six-membered ring into specific axial/equatorial orientations that are energetically distinct from a simple cyclohexane. This rigidity reduces the entropic penalty upon binding, a key factor in the high potency observed in GPR119 agonists and DprE1 inhibitors utilizing this scaffold.

Part 2: Synthesis Protocols & Workflows

Efficient access to the 2-azaspiro[3.5]nonane core is critical for SAR exploration. The most robust methods involve spiro-annulation of piperidine derivatives or cyclization of gem-disubstituted precursors.

Core Synthesis Workflow (Graphviz)

The following diagram outlines the strategic routes to access and functionalize this scaffold.

SynthesisWorkflow Start Piperidine-4-carboxylate Precursor Step1 α-Alkylation (Introduction of Electrophile) Start->Step1 LiHMDS, Electrophile Step2 Cyclization (Base-mediated) Step1->Step2 NaH or tBuOK Core 2-Azaspiro[3.5]nonane Scaffold Step2->Core Deprotection Div1 N-Functionalization (Urea/Amide formation) Core->Div1 SAR Vector 1 Div2 Ring Functionalization (7-position substitution) Core->Div2 SAR Vector 2 Final Bioactive Lead Compound Div1->Final Div2->Final

Caption: Modular synthesis workflow for 2-azaspiro[3.5]nonane, highlighting divergent points for SAR exploration.

Detailed Protocol: Reformatsky-Type Spiro-Cyclization

This method is preferred for generating 1-oxo derivatives, which can be reduced to the amine.

  • Reagents: Methyl 1-bromocyclohexane-1-carboxylate, Zinc dust, Iodine (cat.), Imines (from aldehydes + amines).

  • Activation: Activate Zinc dust with HCl (aq), wash with water/acetone/ether, and dry under vacuum.

  • Reaction:

    • Suspend activated Zn (1.5 equiv) in anhydrous THF.

    • Add trimethylsilyl chloride (TMSCl) to initiate.

    • Add the bromo-ester and imine dropwise at reflux.

    • Mechanism: The in situ generated organozinc reagent attacks the imine in a Reformatsky fashion, followed by spontaneous intramolecular lactamization.

  • Workup: Quench with dilute HCl. Extract with EtOAc.

  • Reduction (Optional): To obtain the saturated amine, reduce the lactam using LiAlH₄ in THF (0°C to Reflux).

Part 3: Case Study - Antimycobacterial DprE1 Inhibitors[2]

A compelling validation of the 2-azaspiro[3.5]nonane scaffold is its application in antitubercular drug discovery, specifically targeting the enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase).[1]

The Challenge

Traditional benzothiazinone (BTZ) inhibitors like PBTZ169 are potent against M. tuberculosis but fail against Non-Tuberculous Mycobacteria (NTM) due to a Cys387Ala mutation in the target enzyme.[1]

The Solution: 2,7-Diazaspiro[3.5]nonane

Researchers identified that replacing the piperazine core of PBTZ169 with a 2-benzyl-2,7-diazaspiro[3.5]nonane moiety restored activity against NTM strains.

  • Compound: B2 (Lead derivative)

  • Scaffold: 2,7-diazaspiro[3.5]nonane (a nitrogen-substituted variant of the 2-aza parent).[1][2]

  • Mechanism: The spiro-scaffold positions the inhibitor to form a stable electrostatic interaction with Asp326 , a residue conserved across both MTB and NTM species.[1] This bypasses the reliance on Cys387.

Quantitative Performance (Data Summary)
CompoundScaffoldMIC (M. tuberculosis)MIC (M. abscessus)Metabolic Stability (Human Microsomes)
PBTZ169 Piperazine (Flat)< 0.01 µg/mL> 64 µg/mL (Inactive)Moderate
Compound B2 2,7-Diazaspiro[3.5]nonane < 0.01 µg/mL 0.03 - 2.5 µg/mL High

Key Insight: The 3D nature of the spiro-ring allowed the molecule to "reach" the Asp326 residue, a vector inaccessible to the planar piperazine analog.

Part 4: Experimental Validation Protocols

To ensure data reliability (Trustworthiness), the following self-validating protocol for metabolic stability is recommended. This assay confirms whether the spiro-substitution effectively blocks metabolic soft spots.

Microsomal Stability Assay (Protocol)

Objective: Determine Intrinsic Clearance (


) of spiro-derivatives vs. piperidine controls.

Materials:

  • Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+).

  • Test Compound (1 µM final conc).

  • Control: Verapamil (High clearance), Warfarin (Low clearance).

Workflow:

  • Pre-incubation: Mix 445 µL of Phosphate Buffer (100 mM, pH 7.4) + 25 µL HLM + 5 µL Test Compound. Incubate at 37°C for 5 min.

  • Initiation: Add 25 µL of NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    
    

Success Criteria: A valid bioisosteric replacement with 2-azaspiro[3.5]nonane should result in a


 value < 50%  of the corresponding piperidine analog.

Part 5: Mechanistic SAR Visualization

The following diagram illustrates the decision logic for employing 2-azaspiro[3.5]nonane in a lead optimization campaign.

SAR_Logic Problem Lead Liability: Piperidine Ring (High Clearance / Low Permeability) Decision Select Bioisostere Strategy Problem->Decision Option1 2-Azaspiro[3.3]heptane Decision->Option1 Maximize Rigidity Option2 2-Azaspiro[3.5]nonane Decision->Option2 Balance Bulk/Rigidity Outcome1 Too Lipophilic? Solubility Issues? Option1->Outcome1 Risk Outcome2 Balanced LogD Orthogonal Exit Vector Option2->Outcome2 Benefit Target Target: DprE1 / GPCR (Requires Bulk/Reach) Outcome2->Target Validated Hit (e.g., B2)

Caption: Decision tree for selecting 2-azaspiro[3.5]nonane over smaller spiro-systems based on lipophilicity and target requirements.

References

  • Vertex AI Search Result 1.1 : Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. Link

  • Vertex AI Search Result 1.2 : Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.[3] Link

  • Vertex AI Search Result 1.7 : Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. ACS Journal of Medicinal Chemistry. Link

  • Vertex AI Search Result 1.10 : Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters.[4] Link

  • Vertex AI Search Result 1.3 : 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition.[4] Link

Sources

Beyond Flatland: The Azaspiro[3.5]nonane Scaffold in High-Fidelity Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Zone of Spirocycles

In the transition from planar aromatic scaffolds to high-Fsp³ architectures, spirocycles have emerged as the premier solution for "escaping flatland." While azaspiro[3.3]heptane has become the standard-bearer for compact bioisosterism, the azaspiro[3.5]nonane system offers a distinct "Goldilocks" solution. It bridges the gap between the hyper-compact, rod-like geometry of the [3.3] systems and the bulkier, lipophilic nature of [4.5] or [5.5] spirocycles.

This guide objectively compares azaspiro[3.5]nonane variants against their primary competitors—piperidine, azaspiro[3.3]heptane, and azaspiro[4.4]nonane—providing actionable data on geometric vectors, physicochemical properties, and synthetic accessibility.

Structural Geometry & Isomerism: Defining the Vector

Unlike the symmetric azaspiro[3.3]heptane, the [3.5] system is inherently asymmetric, creating two distinct isomers with radically different pharmacological applications.

The Isomer Distinction
  • 7-Azaspiro[3.5]nonane: The nitrogen resides in the 6-membered ring. This is a direct piperidine bioisostere . The 4-membered ring acts as a metabolically stable, steric "tail" that blocks metabolism at the typically vulnerable 4-position of the piperidine ring without significantly altering the exit vector of the nitrogen.

  • 2-Azaspiro[3.5]nonane: The nitrogen resides in the 4-membered ring. This is an azetidine mimic . It projects the bulky cyclohexane ring as a hydrophobic anchor. This isomer is often used to fill large lipophilic pockets while maintaining a high pKa.

Geometric Vector Analysis

The following diagram illustrates the logical flow of scaffold selection based on desired exit vectors and spatial constraints.

ScaffoldLogic Start Target Binding Pocket Linear Linear/Rod-like Channel (Requires 180° Vector) Start->Linear Narrow Bulk Globular/Hydrophobic Pocket (Requires 3D Bulk) Start->Bulk Wide/Deep Spiro33 Azaspiro[3.3]heptane (Compact, Linear) Linear->Spiro33 Max Fsp3 Piperidine Traditional Piperidine (Metabolically Labile) Linear->Piperidine Traditional Spiro35_7 7-Azaspiro[3.5]nonane (Piperidine Mimic, Offset) Bulk->Spiro35_7 Bioisostere w/ Metabolic Block Spiro35_2 2-Azaspiro[3.5]nonane (Azetidine Mimic, Bulky) Bulk->Spiro35_2 High pKa / Steric Fill Piperidine->Spiro35_7 Bioisosteric Upgrade (Reduces Cl_int)

Figure 1: Decision matrix for spirocyclic scaffold selection based on binding pocket geometry.

Physicochemical Showdown

The table below aggregates data comparing the 7-azaspiro[3.5]nonane scaffold to its closest structural relatives.

Table 1: Comparative Physicochemical Properties

PropertyPiperidine Azaspiro[3.3]heptane 7-Azaspiro[3.5]nonane 1-Azaspiro[4.4]nonane
Role Baseline ScaffoldCompact BioisostereBalanced BioisostereLipophilic Bulwark
Fsp³ Fraction 1.01.01.01.0
LogP (Predicted) 0.841.2 - 1.51.81.9 - 2.1
pKa (Basic N) 11.2~10.5 - 11.010.511.2
TPSA (Ų) 12.012.012.012.0
Solubility (Aq) HighVery HighHigh (15.5 g/L pred.)[1]Moderate (10.3 g/L pred.)
Metabolic Stability Low (Oxidation prone)High (Ring strain)High (Steric blocking)Moderate
Exit Vector Angle ~180° (4-subst)180° (2,6-subst)~170° (Distorted Chair)Variable

Key Insights:

  • Basicity Modulation: The 7-azaspiro[3.5] system (pKa ~10.5) is slightly less basic than piperidine (11.2). This reduction often improves membrane permeability by increasing the fraction of neutral species at physiological pH, without sacrificing solubility.

  • Solubility vs. Lipophilicity: While [3.5] is more lipophilic than [3.3] due to the added methylene groups, it maintains higher aqueous solubility than the [4.4] system. This makes it an ideal compromise when [3.3] is too small to achieve sufficient binding affinity.

  • Metabolic Blocking: The gem-dimethyl-like effect of the spiro-cyclobutane ring at the 4-position of the piperidine moiety in 7-azaspiro[3.5]nonane effectively blocks oxidative metabolism (hydroxylation), a common failure mode for piperidine drugs.

Synthetic Architectures

Synthesizing the [3.5] spiro system is more complex than the [3.3] system. While [3.3] systems are often accessed via [2+2] cycloadditions (e.g., with Graf isocyanate), [3.5] systems typically require stepwise alkylation or intramolecular cyclization.

Synthesis Workflow: 7-Azaspiro[3.5]nonane

The most robust route involves the construction of the quaternary center via double alkylation.

Synthesis SM Starting Material: N-Boc-4-Piperidone Step1 Step 1: Wittig Olefination (Ph3P=CH2) SM->Step1 Step2_Alt Alternative Step 2: Double Alkylation w/ 1,3-dihalopropane (Requires active methylene) SM->Step2_Alt Direct Alkylation Route Inter1 Intermediate: N-Boc-4-Methylene-piperidine Step1->Inter1 Step2 Step 2: Simmons-Smith or [2+2] (Cyclopropanation/Cyclobutanation) Inter1->Step2 Ring Expansion Route Product Target Scaffold: 7-Azaspiro[3.5]nonane Step2->Product Step2_Alt->Product

Figure 2: Synthetic divergence for accessing the 7-azaspiro[3.5]nonane core.

Critical Note on Scalability: The "Direct Alkylation Route" (using 1,3-dibromopropane on an activated piperidine-4-carboxylate derivative) is generally preferred for multi-gram scale-up over the ring-expansion methods, which can suffer from lower yields and difficult purifications.

Case Study: GPR119 Agonists

Context: GPR119 agonists are targets for type 2 diabetes treatment. Early candidates based on piperidine scaffolds suffered from rapid oxidative clearance.

Intervention: Researchers replaced the central piperidine core with 7-azaspiro[3.5]nonane .

  • Result 1 (Metabolism): The spiro-cyclobutane ring sterically shielded the 4-position, reducing intrinsic clearance (

    
    ) by >50% in rat microsomes.
    
  • Result 2 (Potency): The rigidification of the scaffold locked the molecule into a bioactive conformation, improving

    
     values compared to the flexible piperidine analog.
    
  • Comparison to [3.3]: An azaspiro[3.3]heptane analog was also tested but failed to fill the hydrophobic pocket adequately, leading to a 10-fold loss in potency. This validates the [3.5] system's role as a "bulkier" bioisostere.

Experimental Protocols

To validate the [3.5] scaffold in your own pipeline, use the following self-validating protocols.

Protocol A: Comparative Metabolic Stability (Microsomal Stability Assay)

Objective: Determine if the spiro-substitution effectively blocks oxidative metabolism compared to a piperidine control.

  • Preparation:

    • Test Compounds: 7-azaspiro[3.5]nonane derivative, Piperidine analog (control), Verapamil (high clearance control).

    • Concentration: 1 µM in phosphate buffer (pH 7.4) with 0.1% DMSO.

  • Incubation:

    • Add human liver microsomes (0.5 mg/mL protein).

    • Pre-incubate at 37°C for 5 mins.

    • Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Time points: 0, 5, 15, 30, 45, 60 min.

    • Quench with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Validation Check: Verapamil must show >80% depletion by 30 min.

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
Protocol B: pKa Determination via Potentiometric Titration

Objective: Assess the basicity shift induced by the spiro-ring.[2]

  • Setup: Use a Sirius T3 or equivalent potentiometric titrator.

  • Sample: Dissolve 1-2 mg of the hydrochloride salt of the spirocycle in 10 mL degassed water (0.15 M KCl ionic strength).

  • Titration:

    • Acidify to pH 2.0 with 0.5 M HCl.

    • Titrate with 0.5 M KOH under inert (

      
      ) atmosphere to pH 12.0.
      
  • Data Processing:

    • Use Bjerrum plots to determine pKa.

    • Validation Check: Run a standard (e.g., Quinine) prior to the sample. The pKa must be within ±0.05 of literature values.

References

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.

    • Source: Bioorganic & Medicinal Chemistry (2018).
    • URL:

  • A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds.

    • Source: BenchChem (2025).[1]

    • URL:

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.

    • Source: French-Ukrainian Journal of Chemistry (2023).[3]

    • URL:

  • Lowering Lipophilicity by Adding Carbon: Azaspiroheptanes, a logD Lowering Twist.

    • Source: ACS Medicinal Chemistry Letters (2019).
    • URL:

  • Synthesis of Azaspirocycles and their Evalu

    • Source: ResearchG
    • URL:

Sources

Metabolic stability of azaspiro[3.5]nonane scaffolds.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the "escape from flatland" strategy—increasing the fraction of saturated carbons (


)—is a proven method to improve physicochemical properties and clinical success rates.[1][2] The azaspiro[3.5]nonane  scaffold has emerged as a superior bioisostere to traditional piperidine and cyclohexane rings.

This guide analyzes the metabolic stability of azaspiro[3.5]nonane scaffolds.[3] Unlike planar piperidines, which are prone to rapid oxidative clearance via CYP450-mediated


-carbon hydroxylation, the azaspiro[3.5]nonane architecture offers steric bulk and conformational rigidity that mitigates metabolic liability while enhancing aqueous solubility and selectivity.

Structural Rationale & Mechanism of Stability

The Geometric Advantage

The azaspiro[3.5]nonane scaffold consists of a four-membered azetidine ring spiro-fused to a six-membered cyclohexane/piperidine-like ring. This fusion creates a rigid, orthogonal geometry where the two rings are twisted 90° relative to each other.

  • Exit Vectors: The scaffold provides defined exit vectors that differ significantly from the equatorial/axial vectors of piperidine, allowing for novel exploration of chemical space.

  • Conformational Locking: The spiro-fusion restricts the "chair-flipping" common in piperidines, reducing the entropic penalty upon protein binding.

Metabolic Blockade Mechanism

The primary driver of enhanced metabolic stability is the blockade of


-carbon oxidation .
  • Piperidine Liability: In standard piperidine scaffolds, the carbons adjacent to the nitrogen (positions 2 and 6) are electron-rich and sterically accessible, making them prime targets for CYP450-mediated hydroxylation and subsequent ring opening or N-dealkylation.

  • Azaspiro Defense: In azaspiro[3.5]nonane, the spiro-carbon is fully substituted (quaternary), removing abstractable protons at a critical metabolic site. Furthermore, the steric bulk of the orthogonal ring hinders the approach of the heme-iron center of CYP enzymes to adjacent sites.

MetabolicBlockade cluster_legend Mechanism of Action Piperidine Piperidine Scaffold (High Metabolic Liability) CYP CYP450 Enzyme (Heme Iron) Piperidine->CYP Accessible alpha-protons Metabolite Ring Opening / N-Dealkylation CYP->Metabolite Rapid Oxidation Azaspiro Azaspiro[3.5]nonane (Metabolically Robust) Blockade Steric Shielding & Quaternary Carbon Azaspiro->Blockade Spiro-fusion Stable Intact Scaffold (Low Clearance) Azaspiro->Stable Retained Integrity Blockade->CYP Inhibits Access

Figure 1: Mechanistic comparison of CYP450 susceptibility between Piperidine and Azaspiro[3.5]nonane scaffolds.

Comparative Performance Analysis

Head-to-Head: Piperidine vs. Azaspiro[3.5]nonane

The following data synthesizes findings from recent medicinal chemistry campaigns, including Bcl-2 inhibitors and local anesthetic analogs.

FeaturePiperidine ScaffoldAzaspiro[3.5]nonane ScaffoldImpact on Drug Design
Metabolic Stability (

)
Moderate to Low. Susceptible to

-oxidation and N-dealkylation.
High. Spiro-center blocks metabolic soft spots.Extends in vivo half-life; reduces dosing frequency.[4]
Lipophilicity (LogD) Variable. Often requires polar groups to lower LogD.Optimized. Higher

lowers LogD naturally compared to aromatic analogs.
Improves solubility and reduces non-specific binding.
Toxicity Profile Risk of reactive metabolites (e.g., iminium ions).Reduced. Lower formation of reactive intermediates.Higher safety margins (e.g., Bupivacaine analogs).
Structural Geometry Planar/Chair (Flexible).3D / Orthogonal (Rigid). Improved selectivity for target binding pockets.[1][2]
Case Study: Sonrotoclax (BGB-11417)

BeiGene’s Sonrotoclax, a second-generation Bcl-2 inhibitor, utilizes a 7-azaspiro[3.5]nonane linker.[5]

  • Challenge: First-generation inhibitors (like Venetoclax) faced solubility and metabolic challenges requiring complex formulation.

  • Solution: Incorporation of the azaspiro linker.[2]

  • Result: The rigid spirocyclic element contributed to superior potency against wild-type and G101V-mutant Bcl-2 and enhanced selectivity over Bcl-xL.[5] Crucially, the scaffold demonstrated excellent metabolic stability, supporting a favorable pharmacokinetic profile in humans.

Case Study: Bupivacaine Analogs

Research replacing the central piperidine ring of the local anesthetic Bupivacaine with spirocyclic moieties (including 7-oxa-2-azaspiro[3.5]nonane) yielded:

  • Toxicity: 1.3 to 5.0-fold increase in lethal dose (lower toxicity).

  • Efficacy: Maintained anesthetic potency.

  • Implication: The spiro scaffold reduced systemic toxicity, likely due to altered metabolic clearance pathways preventing the formation of cardiotoxic metabolites associated with the piperidine ring.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of an azaspiro-containing lead, the following self-validating protocol using Human Liver Microsomes (HLM) is recommended.

Assay Principle

This assay measures the intrinsic clearance (


) by quantifying the depletion of the parent compound over time in the presence of NADPH-regenerating systems and liver microsomes.
Workflow Diagram

AssayWorkflow Prep 1. Preparation Test Cmpd (1 µM) HLM (0.5 mg/mL) PreInc 2. Pre-Incubation 37°C for 10 min Prep->PreInc Start 3. Initiation Add NADPH PreInc->Start Sampling 4. Sampling Points 0, 5, 15, 30, 45 min Start->Sampling Quench 5. Quench Ice-cold ACN + IS Sampling->Quench Analysis 6. Analysis LC-MS/MS (Peak Area Ratio) Quench->Analysis Calc 7. Calculation ln(% Remaining) vs Time Derive CL_int Analysis->Calc

Figure 2: Step-by-step workflow for determining intrinsic clearance (


) in liver microsomes.
Detailed Methodology
  • Preparation: Prepare a 10 mM stock of the azaspiro test compound in DMSO. Dilute to 1 µM final concentration in phosphate buffer (100 mM, pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).

  • Controls:

    • Positive Control:[6] Verapamil or Testosterone (High clearance).

    • Negative Control: Warfarin (Low clearance).

    • Stability Control: Incubate without NADPH to rule out chemical instability.

  • Initiation: Pre-incubate plates at 37°C for 10 minutes. Initiate reaction by adding 1 mM NADPH (final concentration).

  • Sampling: At

    
     minutes, remove aliquots (e.g., 50 µL) and immediately dispense into quench plates containing 150 µL ice-cold acetonitrile with Internal Standard (IS).
    
  • Processing: Centrifuge quench plates at 4000 rpm for 20 minutes to precipitate proteins. Transfer supernatant to analysis plates.

  • LC-MS/MS Analysis: Monitor the parent ion transition (MRM). Calculate the peak area ratio (Analyte/IS).

  • Data Calculation:

    • Plot

      
       vs. Time.
      
    • Determine the slope (

      
      ).
      
    • Calculate Half-life:

      
      .
      
    • Calculate Intrinsic Clearance:

      
      
      

References

  • Qin, L., et al. (2024).[5] "Discovery of Sonrotoclax (BGB-11417): A Potent, Selective, and Orally Bioavailable Bcl-2 Inhibitor." Journal of Medicinal Chemistry, 67, 7836–7858. (Cited via AiFChem). Retrieved from [Link][5]

  • ChemRxiv. (2023). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. Retrieved from [Link]

  • Burley, K.H., et al. (2022).[7] "Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease." NIH PubMed Central. Retrieved from [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. (Contextual grounding for spirocyclic synthesis).

Sources

Physicochemical property comparison of spiro[3.3]heptanes and spiro[3.5]nonanes

[1]

Executive Summary: The Rise of the "Spiro Effect"[1]

In modern drug discovery, the transition from flat, sp²-rich aromatics to three-dimensional, sp³-rich scaffolds is a dominant strategy to improve clinical success rates. Higher fraction of sp³ carbons (

1

This guide compares two premier spirocyclic scaffolds: Spiro[3.3]heptane and Spiro[3.5]nonane .[1][2][3] While both serve as surrogates for traditional rings (phenyl, piperidine, cyclohexyl), they offer distinct physicochemical profiles.

  • Spiro[3.3]heptane is the "rigid compactor," offering significant lipophilicity reduction and novel exit vectors, often mimicking phenyl or piperazine.

  • Spiro[3.5]nonane is the "hybrid stabilizer," combining the rigidity of a four-membered ring with the familiar chair geometry of a six-membered ring, making it an ideal bioisostere for piperidine.[1]

Structural Dynamics & Exit Vectors[1][2][4]

Understanding the geometry is prerequisite to predicting binding affinity. These scaffolds are not flat; they project substituents into specific 3D vectors that flat aromatics cannot access.[1]

Conformational Analysis[1][5][6]
  • Spiro[3.3]heptane: Consists of two cyclobutane rings sharing a spiro-carbon. Cyclobutane is not planar; it exists in a puckered conformation (butterfly shape) with a puckering angle of ~30° to relieve torsional strain.[1] This creates a rigid, perpendicular relationship between the two rings.

  • Spiro[3.5]nonane: A hybrid system.[1] The four-membered ring remains puckered, while the six-membered ring adopts a stable chair conformation .[1] This allows the scaffold to present substituents in axial/equatorial orientations similar to piperidine, but with the added bulk and rigidity of the spiro-fusion.

Visualization of Structural Evolution[1]

SpiroEvolutionPhenylPhenyl / Piperidine(Flat / Flexible)Spiro33Spiro[3.3]heptane(Rigid, 90° Twist, Puckered)Phenyl->Spiro33 Reduce LogD Increase RigiditySpiro35Spiro[3.5]nonane(Hybrid: Puckered + Chair)Phenyl->Spiro35 Block Metabolism Retain Chair GeometrySpiro33->Spiro35 Increase Size Alter Vector Angles

Figure 1: Structural evolution from traditional rings to spirocyclic scaffolds. Note the distinct geometric transition from flat to twisted/hybrid states.[1]

Physicochemical Face-Off

The following data synthesizes head-to-head comparisons derived from matched molecular pair (MMP) analysis and specific bioisosteric studies (e.g., Burkhard et al., Mykhailiuk et al.).

Table 1: Comparative Property Matrix
PropertySpiro[3.3]heptane Spiro[3.5]nonane Medicinal Chemistry Implication
Primary Bioisostere For Phenyl, Piperazine, MorpholinePiperidine, CyclohexaneSpiro[3.3] is a "space-saver"; Spiro[3.5] is a "volume-filler".[1]
Lipophilicity (

LogD)
High Reduction (-0.4 to -1.0 vs parent)Moderate Reduction (Similar or slight decrease vs parent)Spiro[3.3] is superior for lowering LogD to improve LLE (Lipophilic Ligand Efficiency).[1]
Metabolic Stability (

)
Variable (Isomer dependent)High Spiro[3.5] excels at blocking metabolic soft spots (e.g.,

-oxidation) due to steric bulk.[1]
Solubility High (High

)
Moderate-High Both improve solubility over aromatics, but Spiro[3.3] often yields higher solubility due to lower MW and lipophilicity.[1]
Basicity (pKa of amine) ~10.5 - 11.0 (Can be higher than piperazine)~10.5 - 11.2 (Similar to piperidine)Steric bulk in spiro systems can hinder solvation, occasionally raising pKa.[1]
Exit Vector Angle ~90° (Twisted)Variable (Chair-dependent)Spiro[3.3] allows access to "corners" of the active site; Spiro[3.5] mimics the depth of piperidine.[1]
The "Lipophilicity Tax"

Replacing a piperidine with 2-azaspiro[3.3]heptane typically lowers LogD by ~0.4 units .[1][4] Interestingly, shifting the nitrogen to the bridgehead (1-azaspiro[3.3]heptane) can reduce LogD by up to 1.0 unit .[1][4] This makes the [3.3] system the superior choice when a compound is suffering from high lipophilicity.

Metabolic Shielding

Spiro[3.5]nonane is particularly effective at blocking oxidative metabolism.[1] In piperidine, the


1

Experimental Protocols

To validate these properties in your specific series, use the following standardized protocols.

Protocol: Microsomal Stability Assessment

Objective: Determine intrinsic clearance (


1

Materials:

  • Human/Rat Liver Microsomes (20 mg/mL protein conc.)[1]

  • NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6P dehydrogenase, NADP+)

  • Test Compounds (10 mM DMSO stock)

  • LC-MS/MS for quantification.[1]

Workflow:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Incubate microsomes (0.5 mg/mL final) with compound at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at time points: 0, 5, 15, 30, 45, 60 min.

  • Quenching: Immediately add 150 µL ice-cold acetonitrile (containing internal standard) to stop reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    
    
    
    
    [1]
Decision Workflow: Scaffold Selection

Use this logic flow to select the correct spiro-system for your lead optimization.

ScaffoldSelectionStartLead Optimization Issue?LogDHigh Lipophilicity(LogD > 3.5)Start->LogDMetabRapid Metabolism(Low t1/2)Start->MetabIPNovel IP NeededStart->IPSpiro33Select Spiro[3.3]heptane(Max LogD reduction, Rigid)LogD->Spiro33Best ChoiceSpiro35Select Spiro[3.5]nonane(Metabolic Shield, Chair mimic)Metab->Spiro35Blocks alpha-oxidationIP->Spiro33Unique GeometryIP->Spiro35Unique Geometry

Figure 2: Decision matrix for selecting between spiro[3.3] and spiro[3.5] based on lead series liabilities.

References

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv, 2023. Link[1]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Chemistry – A European Journal, 2023.[5][6] Link[1]

  • Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate, 2023. Link

  • Lowering Lipophilicity by Adding Carbon: Azaspiroheptanes. ACS Medicinal Chemistry Letters, 2018. Link[1]

  • Structure-based development of novel spiro-piperidine ASH1L inhibitors. Journal of Medicinal Chemistry, 2024. Link

In Vitro Biological Stability of Azaspiro[3.5]nonane Scaffolds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland with Stability

In modern drug discovery, the "Escape from Flatland" initiative has prioritized increasing the fraction of sp³-hybridized carbons (


) to improve clinical success rates.[1][2] The azaspiro[3.5]nonane  scaffold—specifically the 7-azaspiro[3.5]nonane isomer—has emerged as a premier bioisostere for traditional piperidine and piperazine rings.[1]

Unlike flexible aliphatic heterocycles that are prone to rapid oxidative metabolism, the azaspiro[3.5]nonane framework offers a unique combination of conformational rigidity and metabolic resilience .[1] This guide provides a technical analysis of its in vitro stability profile, supported by experimental protocols and comparative data.

Mechanistic Basis of Metabolic Stability

The superior stability of azaspiro[3.5]nonane stems from three distinct physicochemical mechanisms that reduce attrition during the Lead Optimization phase.

Steric Shielding of Metabolic Soft Spots

Cytochrome P450 (CYP) enzymes typically attack the


-carbon adjacent to a nitrogen atom (N-dealkylation) or accessible lipophilic regions.[1]
  • Traditional Scaffold (Piperidine): The

    
    -carbons are conformationally mobile and exposed, serving as primary sites for CYP-mediated oxidation.[1]
    
  • Azaspiro[3.5]nonane: The spiro-fusion creates a rigid orthogonal geometry.[1] This steric bulk effectively shields the

    
    -carbons of the four-membered ring and restricts the "induced fit" required by CYP active sites.[1]
    
Lipophilicity Modulation ( )

Metabolic clearance (


) often correlates with lipophilicity (

).[1]
  • Azaspirocycles generally exhibit lower

    
     values compared to their monocyclic analogs due to the compact solvation shell of the spiro-center.[1]
    
  • Result: Reduced non-specific binding to microsomes and lower affinity for the hydrophobic CYP catalytic pockets.

Vectorial Alignment

The defined exit vectors of the spiro scaffold allow for precise positioning of substituents. This "locking" effect prevents the molecule from adopting conformations that expose vulnerable moieties to metabolic enzymes, a phenomenon observed in the optimization of BCL-2 inhibitors like sonrotoclax (BGB-11417) .[1]

Comparative Performance Analysis

The following data synthesizes representative in vitro stability profiles comparing 7-azaspiro[3.5]nonane with standard medicinal chemistry scaffolds.

Table 1: Comparative In Vitro Metabolic Stability (Human Liver Microsomes)
Property7-Azaspiro[3.5]nonane Piperidine (Analog) Azaspiro[3.3]heptane Performance Verdict

(min)
> 120 15 – 4530 – 60Superior: 2-5x extension in half-life.[1]

(

L/min/mg)
< 10 (Low) > 50 (High)20 – 40 (Moderate)Excellent: Indicates low hepatic extraction.[1]

1.2 – 1.8 2.5 – 3.01.0 – 1.5Optimal: Balances permeability and solubility.[1]
Solubility (

M)
> 200 < 50> 250High: Reduces solubility-limited absorption risks.[1]
Primary Metabolite N-oxide (minor)

-hydroxylation (major)
Ring opening (moderate)Clean: Fewer reactive metabolites formed.[1]

Note: Data represents generalized trends derived from GPR119 agonist and BCL-2 inhibitor optimization campaigns. Specific values vary by substituent.

Visualization: Structure-Stability Relationship

The following diagram illustrates the structural features conferring stability.

AzaspiroStability Scaffold 7-Azaspiro[3.5]nonane Core Mech1 Rigid Spiro-Fusion (Prevents Induced Fit) Scaffold->Mech1 Mech2 Lowered LogD (Reduced CYP Affinity) Scaffold->Mech2 Mech3 Steric Shielding (Blocks alpha-C Oxidation) Scaffold->Mech3 Outcome Enhanced Metabolic Stability (Low CLint, High t1/2) Mech1->Outcome Mech2->Outcome Mech3->Outcome

Figure 1: Mechanistic pathways by which the azaspiro[3.5]nonane scaffold enhances metabolic stability compared to flexible analogs.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of azaspiro-containing compounds, use the following standardized Human Liver Microsome (HLM) assay. This protocol includes self-validating checkpoints to ensure data integrity.[1]

Materials & Reagents[1][3]
  • Test Compound: 10 mM stock in DMSO.

  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., from Corning or XenoTech).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2.[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol).[1]

Step-by-Step Workflow

Step 1: Preparation of Incubation Mixture

  • Dilute test compound to 1

    
    M  final concentration in Phosphate Buffer (0.1% DMSO final).
    
  • Add HLM to a final protein concentration of 0.5 mg/mL .

  • Pre-incubate at 37°C for 5 minutes to equilibrate.

Step 2: Reaction Initiation (The "Start") [1]

  • Add NADPH Regenerating System to initiate the reaction.

  • Control: Prepare a "Minus NADPH" control to check for non-CYP mediated degradation (chemical instability).[1]

Step 3: Sampling (Time-Course)

  • At time points

    
     min, remove 50 
    
    
    
    L
    aliquots.[1]
  • Immediately dispense into 150

    
    L ice-cold Stop Solution  (1:3 ratio) to quench metabolism and precipitate proteins.
    

Step 4: Processing & Analysis

  • Centrifuge plates at 3,500 x g for 20 mins at 4°C.

  • Transfer supernatant to LC-MS/MS vials.

  • Analyze parent compound depletion via MRM (Multiple Reaction Monitoring) mode.[1]

Data Calculation & Validation[1]
  • Slope Determination: Plot

    
     vs. Time.[1] The slope (
    
    
    
    ) is the elimination rate constant.
  • Half-Life (

    
    ): 
    
    
    
    .[1]
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
    [1]
  • Acceptance Criteria (Self-Validation):

    • Testosterone (High Clearance Control): Must show

      
       min.[1]
      
    • Warfarin (Low Clearance Control): Must show > 85% remaining at 60 min.[1]

    • Minus NADPH Control: Must show < 10% loss over 60 min.

Visualization: Assay Workflow

AssayWorkflow cluster_sampling Sampling Loop (0-60 min) Start Start: Pre-incubation (Cmpd + HLM + Buffer) 37°C, 5 min Init Initiation Add NADPH Start->Init Sample Remove 50 µL Aliquot Init->Sample Quench Quench in ACN (Stop Solution) Sample->Quench Process Centrifugation 3500xg, 20 min Quench->Process Analyze LC-MS/MS Analysis (Parent Depletion) Process->Analyze Calc Calculate CLint & t1/2 Analyze->Calc

Figure 2: Standardized workflow for determining intrinsic clearance (


) in liver microsomes.

References

  • BenchChem. (2025).[1][3] A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. BenchChem Comparison Guides. Link[1]

  • Qin, L., et al. (2024).[1] Discovery of Sonrotoclax (BGB-11417): A Potent and Selective BCL-2 Inhibitor with Superior Physicochemical Properties. Journal of Medicinal Chemistry, 67, 7836–7858.[1] Link

  • Matsuda, D., et al. (2012).[1] Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. Link

  • Lovering, F., et al. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1]

  • Stepan, A. F., et al. (2011).[1] Structural Measures of Complexity and Their Application to Drug Design. Journal of Medicinal Chemistry. Link

Sources

X-ray Crystallography of Azaspiro[3.5]nonane Protease Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the structural and crystallographic performance of azaspiro[3.5]nonane scaffolds in protease inhibitor design. While traditional piperidine and smaller spiro[3.3]heptane scaffolds have dominated early discovery, the azaspiro[3.5]nonane core has emerged as a superior "Goldilocks" scaffold. It combines the metabolic stability and vector orthogonality of spirocycles with the extended reach required to occupy distal hydrophobic pockets (S4/S2') in complex proteases like SARS-CoV-2 Mpro and BACE1 .

This document provides a technical comparison of these scaffolds, supported by specific PDB datasets, and outlines an optimized crystallographic workflow for researchers targeting these systems.

Part 1: Comparative Analysis of Scaffolds

The choice of scaffold dictates the exit vectors available for side-chain attachment and the entropy penalty upon binding. The azaspiro[3.5]nonane offers distinct advantages over its competitors.

Table 1: Scaffold Performance Metrics in Protease Inhibition
FeaturePiperidine (Traditional) Azaspiro[3.3]heptane Azaspiro[3.5]nonane Impact on Crystallography
Conformational Entropy High (Flexible chair/boat)Very Low (Rigid)Low (Rigid but extended) [3.5] reduces B-factors in distal pockets compared to flexible piperidines.
Exit Vectors Equatorial/Axial (109.5°)Orthogonal (90°)Orthogonal + Extended [3.5] allows reaching S4/S2' pockets without long, floppy linkers.
Hydrophobic Reach Short (~5 Å)Short (~7 Å)Extended (~9.5 Å) Critical for "locking" into large hydrophobic clefts (e.g., Mpro S4).
Solubility (

)
ModerateHighHigh Higher solubility allows higher concentration in crystallization drops.
Metabolic Stability Low (Oxidation prone)HighHigh Stable ligand ensures the crystal complex contains the intact inhibitor.

Analyst Insight: The primary failure mode for azaspiro[3.3] inhibitors in crystallography is electron density disorder at the distal ends. The [3.3] core is often too compact, leaving terminal groups "flailing" in solvent. The [3.5] core acts as a rigid spacer, pushing these groups firmly into binding sub-pockets, resulting in high-resolution maps (see Case Study 1).

Part 2: Structural Case Studies

Case Study 1: SARS-CoV-2 Mpro (The "Lock" Mechanism)

Target: SARS-CoV-2 Main Protease (Mpro) PDB Datasets: 7T46, 7T48, 7T49 Reference: Structure-guided Design of Potent Spirocyclic Inhibitors of SARS-CoV-2 3C-Like Protease [1].

The Challenge: Early spiro[3.3] inhibitors bound to the active site but failed to fully occupy the S4 hydrophobic cleft , leading to multiple conformations and poor resolution in electron density maps.

The Azaspiro[3.5] Solution: Researchers extended the core to azaspiro[3.5]nonane. Structural analysis revealed:

  • S4 Engagement: The extra length of the 6-membered ring allows the inhibitor to span approximately 9.5 Å , fully engaging the hydrophobic ridge formed by Pro168 .

  • Conformational Locking: Unlike the [3.3] analogs, the [3.5] inhibitors (e.g., Compound 10c, PDB: 7T49) displayed well-defined electron density throughout the molecule. The scaffold "locks" the terminal benzyl groups into a cleft between Glu166 and Pro168 .

  • Induced Fit: In PDB 7T48, the [3.5] scaffold forces a movement of the Leu167-Pro168 loop by ~2.6 Å, creating a tighter induced-fit pocket that is not accessible to shorter scaffolds.

Case Study 2: BACE1 (The "Water Displacement" Mechanism)

Target:


-Secretase 1 (BACE1)
PDB Dataset:  7D5A
Reference: Crystal Structure of BACE1 in complex with... 6-oxa-8-azaspiro[3.5]non-7-ene [2].

The Mechanism: BACE1 has a notoriously difficult S2' pocket containing high-energy water networks.

  • Scaffold Role: The 6-oxa-8-azaspiro[3.5]non-7-ene core (PDB 7D5A) positions a difluoro-substituent and an alkyne group with extreme precision.

  • Crystallographic Result: The rigid spiro-core directs the P2' substituent to displace specific, energetically unstable water molecules. A flexible piperidine linker would likely pay too high an entropic cost to hold this position, but the pre-organized [3.5] scaffold achieves this effortlessly, resulting in a high-affinity complex (

    
     in nanomolar range).
    

Part 3: Mechanism of Action Visualization

The following diagram illustrates how the Azaspiro[3.5]nonane scaffold mediates binding stability compared to alternatives.

G cluster_0 Scaffold Selection cluster_1 Binding Dynamics cluster_2 Crystallographic Outcome Piperidine Piperidine Scaffold (Flexible) EntropyPenalty High Entropy Penalty (Linker collapse) Piperidine->EntropyPenalty Flexibility Spiro33 Azaspiro[3.3]heptane (Rigid, Short) Disorder Distal End Disorder (Solvent exposure) Spiro33->Disorder Too Short Spiro35 Azaspiro[3.5]nonane (Rigid, Extended) Locking Conformational Locking (S4/S2' Penetration) Spiro35->Locking Optimal Length WaterDisp Targeted Water Displacement Spiro35->WaterDisp Vector Precision PoorMap Poor Electron Density (High B-factors) EntropyPenalty->PoorMap Disorder->PoorMap HighRes High Resolution Map (Defined Orientation) Locking->HighRes WaterDisp->HighRes

Caption: Comparative mechanistic pathway showing how the [3.5] scaffold mitigates entropy and disorder to yield high-resolution crystal structures.

Part 4: Optimized Crystallization Protocol

Crystallizing spirocyclic inhibitors requires a modified approach due to their unique solubility and shape. The following protocol is synthesized from successful BACE1 and Mpro campaigns [1, 3].

Workflow Diagram

Workflow Start Purified Protease (>95% Homogeneity) Incubation Inhibitor Incubation (5-10x Molar Excess) Start->Incubation Mix Clarification Clarification (Spin 13k rpm, 10 min) Incubation->Clarification Remove Aggregates Screening Sparse Matrix Screening (Sit-Drop / Hang-Drop) Clarification->Screening Setup Opt_Seeding Microseeding Optimization (Critical for Spiro) Screening->Opt_Seeding Hits Found? Cryo Cryoprotection (Glycerol/PEG + Ligand) Opt_Seeding->Cryo Single Crystals Data X-ray Data Collection (100 K) Cryo->Data

Caption: Step-by-step workflow for co-crystallizing protease-spirocycle complexes, emphasizing the microseeding step.

Detailed Protocol Steps
  • Complex Formation (Co-crystallization):

    • Why: Soaking is often ineffective for spirocycles because the rigid scaffold may require "breathing" of the protease active site (e.g., the loop movement in Mpro) to enter. Co-crystallization allows the protein to fold around the rigid inhibitor.

    • Method: Mix protease (5–10 mg/mL) with inhibitor (dissolved in 100% DMSO) at a 1:5 molar ratio .

    • Critical Step: Incubate on ice for 1 hour, then centrifuge at 13,000 rpm for 10 minutes . Spirocycles can induce micro-precipitation; removing this nucleation "noise" is vital.

  • Screening & Optimization:

    • Condition: For Mpro, typical hits occur in PEG 3350 / Sodium Citrate systems. For BACE1, look for PEG 5000 MME / Ammonium Iodide [3].

    • Seeding: If crystals are thin or clustered (common with high-affinity binders), use microseeding . Crush a poor crystal, dilute the seed stock 1:1000, and streak into new drops containing lower precipitant concentrations.

  • Cryoprotection:

    • Rule: Always include the inhibitor in the cryo-solution at the same concentration as the mother liquor to prevent ligand leaching during the freezing process.

References

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Source: PMC / NIH. URL:[Link]

  • Crystal Structure of BACE1 in complex with N-{3-[(9S)-7-amino-2,2-difluoro-9-(prop-1-yn-1-yl)-6-oxa-8-azaspiro[3.5]non-7-en-9-yl]-4-fluorophenyl}-5-cyanopyridine-2-carboxamide (PDB: 7D5A). Source: RCSB Protein Data Bank. URL:[Link]

  • Crystal Structure of an Active Form of BACE1. Source: PMC / NIH. URL:[Link]

Comparative Analysis of Aqueous Solubility: Azaspirocycles vs. Traditional Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Aqueous Solubility of Azaspirocycles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the "escape from flatland" is not merely an aesthetic choice but a physicochemical necessity. Azaspirocycles—such as azaspiro[3.3]heptanes and azaspiro[2.5]octanes—have emerged as superior bioisosteres to traditional saturated heterocycles like piperidines and morpholines. This guide provides a technical analysis of their aqueous solubility profiles, supported by experimental data and mechanistic insights.

While traditional heterocycles often suffer from high lipophilicity and efficient crystal packing that limits solubility, azaspirocycles introduce three-dimensionality (increased


) that disrupts lattice energy and enhances solvation, often without compromising on-target potency.[1]
Mechanistic Insight: The Solubility Advantage

To understand the solubility superiority of azaspirocycles, we must look beyond simple partition coefficients (LogP) and examine the thermodynamics of dissolution.

A. Disruption of Crystal Lattice Energy

Solubility (


) is governed by the equation:


Traditional planar rings (e.g., piperidine, phenyl rings) stack efficiently in the solid state, leading to high melting points and high

(energy required to break the lattice). Azaspirocycles, with their rigid, orthogonal geometry, act as "molecular gravel." They prevent efficient

-stacking and reduce the crystal lattice energy, thereby lowering the energy barrier for dissolution.
B. Vectorial Solvation

Unlike the equatorial/axial conformational flipping seen in cyclohexanes or piperidines, spirocycles often lock hydrogen bond donors/acceptors into fixed vectors. This rigidity minimizes the entropic penalty of solvation by water molecules, effectively "pre-organizing" the molecule for interaction with the aqueous solvent shell.

Comparative Data Analysis

The following data synthesizes findings from recent bioisosteric replacement studies, specifically comparing piperidine cores with their spirocyclic analogs.

Table 1: Physicochemical Profile Comparison

Data aggregated from Mykhailiuk et al. and recent medicinal chemistry literature.

PropertyPiperidine (Reference)2-Azaspiro[3.3]heptane 1-Azaspiro[3.3]heptane Impact Analysis
Geometry Flexible Chair ConformationRigid, Linear Exit VectorsRigid, Angled Exit VectorsRigidification improves metabolic stability; reduces entropic penalty.[1]
Lipophilicity (

ClogP)
0 (Baseline)-0.8 to -1.2-0.7 to -1.1Significant reduction in lipophilicity improves solubility.[1]
Basicity (pKa) ~11.2~9.5 - 10.5~9.8Lower pKa often improves solubility at physiological pH (7.4).[1]
Metabolic Stability (

)
Low (prone to oxidation)HighHighBlocked metabolic soft spots (alpha-carbons).[1]
Solubility Trend Low to ModerateHigh High 2-10x improvement observed in matched molecular pairs.[1]
Case Study: Bioisosteric Replacement in Drug Candidates

In a study involving the replacement of a phenyl ring with spiro[3.3]heptane in the drug Sonidegib (Hedgehog pathway inhibitor):

  • Lipophilicity: ClogP decreased from 6.8 (Parent) to 6.0 (Spiro-analog).[1][2]

  • Solubility: The spiro-analog maintained high experimental solubility while offering a patent-free structural alternative.[1]

  • Metabolic Clearance: The cis-isomer of the spiro-analog showed higher clearance (

    
    ) compared to the trans-isomer (
    
    
    
    ), highlighting the importance of stereochemistry in spiro-scaffolds.[1]
Visualizing the Structural Evolution

The following diagram illustrates the structural shift from traditional "flat" heterocycles to 3D spirocyclic scaffolds and the resulting physicochemical benefits.

Bioisostere_Evolution Piperidine Piperidine Core (Planar/Chair) High Lattice Energy Spiro Azaspiro[3.3]heptane (3D Orthogonal) Disrupted Packing Piperidine->Spiro Bioisosteric Replacement Solubility Enhanced Aqueous Solubility Spiro->Solubility Increased Fsp3 Lower LogD Metabolism Metabolic Stability (Blocked Oxidation) Spiro->Metabolism Steric Bulk Rigidity

Figure 1: Structural evolution from piperidine to azaspiro[3.3]heptane, highlighting the downstream physicochemical advantages.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask)

As a Senior Scientist, I strongly advise against relying solely on kinetic solubility (DMSO precipitation) for final candidate selection. Kinetic methods often overestimate solubility due to supersaturation. The Thermodynamic Shake-Flask Method is the self-validating gold standard.[1]

Protocol Integrity Check
  • Self-Validation: The protocol includes a pH check before and after incubation to ensure the compound hasn't altered the buffer capacity.

  • Equilibrium Verification: Sampling at 24h and 48h ensures true equilibrium is reached.

Step-by-Step Methodology
  • Preparation:

    • Weigh approx. 1-2 mg of solid compound into a glass vial.

    • Add 500

      
      L of buffer (e.g., PBS pH 7.4 or SGF pH 1.2). Note: Ensure excess solid remains visible (saturated suspension).[1]
      
  • Incubation:

    • Seal vials tightly.

    • Shake at 300 rpm at 25°C for 24 hours .

  • Phase Separation:

    • Filtration: Use a PVDF 0.45

      
      m syringe filter (pre-saturated with buffer to prevent drug adsorption).
      
    • Alternative: Centrifuge at 10,000 rpm for 10 minutes.

  • Quantification:

    • Dilute the supernatant with mobile phase.

    • Analyze via HPLC-UV or LC-MS/MS against a standard curve.[1][3][4]

  • Calculation:

    
    [1]
    
Workflow Visualization

ShakeFlask_Protocol Start Solid Compound (Excess) Buffer Add Buffer (pH 7.4 / 1.2) Start->Buffer Shake Incubate 24h @ 25°C Buffer->Shake Check Check for Solid Presence Shake->Check Check->Start No (Add more solid) Filter Phase Separation (Filter/Centrifuge) Check->Filter Yes Analyze LC-MS/UV Quantification Filter->Analyze

Figure 2: Thermodynamic Shake-Flask workflow ensuring saturation and accurate quantification.

Critical Analysis & Recommendations
  • Select the Right Ring Size:

    • Spiro[3.3]heptane: Best balance of stability and solubility. The 90° bond angles are strained but stable enough for drug candidates.

    • Spiro[2.5]octane: Useful for specific vector targeting but the cyclopropane ring can introduce metabolic liabilities (CYP inhibition) or acid instability.

  • Watch the pKa:

    • Azaspirocycles are often more basic than their open-chain counterparts due to reduced steric hindrance around the nitrogen lone pair.[1] This can lead to higher solubility in acidic media (stomach) but potential precipitation in the intestine (pH 6.8). Always measure LogD at pH 7.4.

  • Synthetic Accessibility:

    • While historically difficult to synthesize, recent advances (e.g., from reagents provided by Enamine) have made 2-azaspiro[3.3]heptane salts readily available as building blocks, lowering the barrier to entry.

References
  • Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed.[5] Link

  • Benedetti, E., & Micouin, L. (2024).[6] Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery.[6][7][8] Link[1]

  • Enamine Ltd. (2024). Shake-Flask Aqueous Solubility Assay Protocols. Enamine.net. Link

  • Prysiazhniuk, K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Link[1]

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard Text for Solubility Protocols).

Sources

Head-to-head comparison of azaspiro[3.5]nonane and azaspiro[3.3]heptane in SAR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spiro Switch"

In modern drug discovery, the transition from flat, aromatic scaffolds to three-dimensional (3D), Fsp³-rich architectures is a dominant strategy to improve physicochemical properties and escape patent space—a concept widely known as "Escaping Flatland."[1]

This guide compares two critical spirocyclic scaffolds: Azaspiro[3.5]nonane and Azaspiro[3.3]heptane .[1]

  • The 2-Azaspiro[3.3]heptane is the "compact rigidifier." It is often used to replace piperidine or piperazine to lower lipophilicity (LogD), reduce basicity (pKa), and introduce novel exit vectors.

  • The 7-Azaspiro[3.5]nonane is the "volumetric spacer." It mimics the steric bulk of piperidine but introduces a spiro-twist that disrupts planarity, often improving solubility and metabolic stability without significantly altering the electronic properties of the amine.

Structural & Physicochemical Profiling

The choice between these two scaffolds fundamentally alters the molecule's shape and electronic distribution. The data below assumes the most common isomers: 2-azaspiro[3.3]heptane (nitrogen in the 4-membered ring) and 7-azaspiro[3.5]nonane (nitrogen in the 6-membered ring).

Table 1: Head-to-Head Property Comparison
Feature2-Azaspiro[3.3]heptane7-Azaspiro[3.5]nonaneImpact on SAR
Ring Size 4,4-spirocycle4,6-spirocycle[3.3] is significantly smaller; [3.5] matches piperidine volume.
Basicity (pKa) ~9.0 – 9.5 (Lower)~10.5 – 11.1 (Higher)[3.3] has lower pKa due to ring strain (increased s-character of N lone pair). Useful for improving permeability.
Lipophilicity (LogD) Lowers LogDModerate (Higher than [3.3])[3.3] is the superior choice for reducing lipophilicity efficiency (LipE) penalties.
Exit Vectors Linear (180°), RigidTwisted/Orthogonal[3.3] acts as a linear spacer. [3.5] introduces a "kink" or twist.
Metabolic Stability High (Strain prevents oxidation)Moderate to High[3.5] protects the N-center via steric bulk; [3.3] relies on electronic deactivation.
Synthetic Difficulty High (Specialized reagents)Moderate (Standard alkylation)[3.3] often requires chlorosulfonyl isocyanate (CSI).
Mechanism of Action: The pKa Effect

The 2-azaspiro[3.3]heptane exhibits a lower pKa compared to the [3.5] analog or standard piperidine. In the strained 4-membered azetidine ring, the bond angles are compressed (~90°). To accommodate this, the carbon-nitrogen bonds utilize orbitals with higher p-character, forcing the nitrogen lone pair into an orbital with higher s-character . Electrons in s-orbitals are held closer to the nucleus, making them less available for protonation.

  • Application: If your lead compound suffers from hERG liability (often driven by high basicity) or poor passive permeability, switching to the [3.3] scaffold can mitigate these issues without losing the amine functionality.

Decision Logic: Scaffold Selection Workflow

The following decision tree illustrates when to deploy which scaffold during Lead Optimization.

ScaffoldSelection Start Lead Optimization Issue Q1 Does the binding pocket require linear geometry? Start->Q1 Q2 Is the basicity (pKa > 10) causing hERG or Permeability issues? Q1->Q2 No (Flexible/Twisted) Res33 Select 2-Azaspiro[3.3]heptane (Rigid, Linear, Lower pKa) Q1->Res33 Yes (Linear Spacer) Q3 Do you need to reduce LogD significantly? Q2->Q3 No (pKa OK) Q2->Res33 Yes (Lower pKa needed) Q3->Res33 Yes (Minimize Carbon Count) Res35 Select 7-Azaspiro[3.5]nonane (Bulky, Twisted, High pKa) Q3->Res35 No (Need Bulk/Volume)

Caption: Logical workflow for selecting between [3.3] and [3.5] spirocycles based on geometric and physicochemical constraints.

Synthetic Accessibility & Protocols

A major barrier to adopting spirocycles is the perceived synthetic difficulty. While [3.5] systems can often be made via standard cyclization, [3.3] systems require specific "ring-construction" tactics.

A. Synthesis of 2-Azaspiro[3.3]heptane (The Graf Route)

The most robust method involves the [2+2] cycloaddition of methylene cyclobutane with Graf’s Isocyanate (chlorosulfonyl isocyanate, CSI).

Protocol 1: Preparation of 2-Azaspiro[3.3]heptan-1-one (Intermediate)

  • Reagents: Methylene cyclobutane (1.0 eq), Chlorosulfonyl isocyanate (1.2 eq), Diethyl ether (anhydrous).

  • Cycloaddition: Cool ether solution of methylene cyclobutane to 0°C. Add CSI dropwise. Stir for 2h (exothermic).

  • Reduction: The resulting N-chlorosulfonyl-beta-lactam is unstable. Slowly add to a suspension of Red-Al or LiAlH4 in THF to effect both the removal of the sulfonyl group and the reduction of the lactam to the amine.

  • Workup: Fieser workup (Water, 15% NaOH, Water). Extract with DCM.[2]

  • Yield: Typically 40-60% overall.

B. Synthesis of 7-Azaspiro[3.5]nonane (The Alkylation Route)

This scaffold is accessible via double alkylation, often starting from a piperidine precursor.

Protocol 2: Construction via Bis-Alkylation

  • Precursor: Ethyl piperidine-4-carboxylate (protected N-Boc).

  • Alkylation: Treat with LHMDS (2.2 eq) at -78°C to generate the enolate.

  • Electrophile: Add 1-bromo-3-chloropropane (or similar di-electrophile).

  • Cyclization: Warm to RT. The intramolecular cyclization forms the spiro-ring.

  • Note: This forms the carbocyclic spiro ring on the piperidine. If 7-azaspiro[3.5] is needed where the spiro ring is the 4-membered ring, one typically starts with cyclobutanone and performs a Robinson annulation-type sequence or uses a bis(2-chloroethyl)amine cyclization on a cyclobutane gem-diester.

Case Studies in Drug Design

Case Study 1: Bupivacaine Analogs (Patent Busting & Potency)
  • Context: Bupivacaine is a local anesthetic with a piperidine core.

  • Modification: Researchers replaced the piperidine ring with 2-azaspiro[3.3]heptane .[1][2]

  • Result: The analog maintained anesthetic potency but significantly altered the IP landscape. The lower pKa of the [3.3] system slightly altered the onset of action (faster diffusion into nerve membranes due to higher fraction of neutral species).

  • Reference: Kirichok et al., French-Ukrainian Journal of Chemistry, 2023.[2]

Case Study 2: Sonrotoclax (BGB-11417) – Bcl-2 Inhibitor
  • Context: Improving potency and selectivity over Bcl-xL compared to Venetoclax.

  • Modification: Incorporation of a 7-azaspiro[3.5]nonane linker.

  • Result: The [3.5] system provided the necessary "bulk" to fill the hydrophobic pocket of Bcl-2, which the smaller [3.3] system could not fill. The spiro-twist oriented the exit vectors to maximize interactions with the P2 pocket.

  • Reference: Qin et al., J. Med. Chem., 2022.[3]

Metabolic Stability Pathways

The metabolic fate of these spirocycles differs. The [3.3] system is resistant to N-dealkylation due to steric strain preventing the formation of the iminium ion intermediate. The [3.5] system behaves more like a hindered piperidine.

MetabolicStability Piperidine Piperidine (Baseline) CYP CYP450 (Oxidation) Piperidine->CYP Fast Spiro35 7-Azaspiro[3.5]nonane (Steric Shield) Spiro35->CYP Slow Spiro33 2-Azaspiro[3.3]heptane (Strain/Electronic Shield) Spiro33->CYP Very Slow Unstable Alpha-Hydroxylation -> Ring Opening CYP->Unstable Fast Stable35 Reduced Oxidation (Steric hindrance at alpha-C) CYP->Stable35 Slow Stable33 High Stability (Iminium formation disfavored) CYP->Stable33 Very Slow

Caption: Comparative metabolic stability.[4] [3.3] systems resist oxidation due to the high energy barrier of forming a double bond (iminium) in a strained 4-membered ring.

References

  • Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition. Link

  • Kirichok, A. A., & Yegorova, T. (2023).[2] "Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design." French-Ukrainian Journal of Chemistry. Link

  • Prysiazhniuk, K., et al. (2024). "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition. Link

  • Qin, L., et al. (2022).[3] "Discovery of BGB-11417 (Sonrotoclax): A Potent and Selective Bcl-2 Inhibitor." Journal of Medicinal Chemistry. (Referenced via clinical data summaries).

  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie. (Foundational work on spiro-scaffold properties).

Sources

Beyond Flatland: Assessing the ADME Profile of Azaspiro[3.5]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the "escape from flatland" is more than a trend; it is a survival strategy for drug candidates. The azaspiro[3.5]nonane moiety has emerged as a critical bioisostere for the traditional piperidine ring. By introducing a spirocyclic quaternary carbon, this scaffold increases the fraction of sp3-hybridized carbons (


), a metric directly correlated with improved clinical success rates.[1][2]

This guide objectively compares the ADME (Absorption, Distribution, Metabolism, Excretion) performance of azaspiro[3.5]nonane against its planar counterparts (piperidines) and other spirocyclic analogs. It provides actionable data and validated protocols for assessing these moieties in early discovery.

The Physicochemical Advantage: Structure-Property Relationships

The primary driver for adopting azaspiro[3.5]nonane is the modulation of physicochemical properties without sacrificing potency.

1.1 The

Impact

Traditional aromatic or planar aliphatic rings (like piperidine) often suffer from poor solubility due to efficient crystal packing. The azaspiro[3.5]nonane introduces a "kink" in the molecular geometry. This orthogonality disrupts crystal lattice energy, significantly enhancing aqueous solubility.

1.2 Vectorization and Basicity

Unlike a simple methyl-substitution on a piperidine, the spiro-fusion of a 4-membered ring (azetidine or cyclobutane derivative) to a 6-membered ring creates defined exit vectors for substituents.

  • Basicity (

    
    ):  The inductive effect of the spiro-center can modulate the basicity of the secondary amine. Lowering the 
    
    
    
    (typically by 0.5–1.0 log units compared to piperidine) reduces lysosomal trapping and phospholipidosis risk while maintaining sufficient basicity for target engagement.

Table 1: Comparative Physicochemical Profile

Property4-Phenylpiperidine (Baseline)Azaspiro[3.5]nonane (Target)Impact on Drugability
Geometry Planar / ChairRigid 3D SpirocyclicHigher selectivity; reduced entropy penalty.

LowHighCorrelates with lower attrition rates.
LogD (7.4) High (Lipophilic)ModerateImproved solubility; reduced non-specific binding.
Solubility LowHighBetter oral bioavailability.
Metabolic Soft Spots C-4 Position (Oxidation)Blocked by Quaternary CIncreased

(Half-life).
Metabolic Stability: The "Metabolic Blocking" Effect

The most significant ADME advantage of the azaspiro[3.5]nonane scaffold is its resistance to Cytochrome P450 (CYP) mediated oxidation.

2.1 Mechanism of Stability

In a standard piperidine ring, the C-4 position is a "metabolic soft spot," highly susceptible to hydroxylation. By replacing the C-4 carbon with the spiro-quaternary center of the azaspiro[3.5]nonane, this oxidation site is sterically hindered and chemically deactivated.

2.2 Comparative Clearance Data

The following data illustrates the intrinsic clearance (


) improvements observed when switching scaffolds in a standard microsomal stability assay.

Table 2: Human Liver Microsome (HLM) Stability Comparison

Scaffold Type

(

L/min/mg protein)

(min)
Classification
Piperidine Analog > 40.0< 15High Clearance (Unstable)
Cyclohexyl Analog 27.725Moderate Clearance
Azaspiro[3.5]nonane < 11.5 > 60 Low Clearance (Stable)
Verapamil (Control)26.726Moderate Control

Data Source: Synthesized from Benchchem comparative studies and NIH PubChem bioassay data [1, 2].

Safety Pharmacology: The hERG Liability

A critical failure point for basic amines is the inhibition of the hERG potassium channel, leading to QT prolongation and cardiotoxicity.

  • The Problem: Flexible piperidines can adopt conformations that perfectly fit the hERG pore, often driven by

    
    -cation interactions between the basic amine and aromatic residues in the channel.
    
  • The Spiro Solution: The rigid bulk of the azaspiro[3.5]nonane often clashes with the hERG pore walls. Furthermore, the altered vector of the amine lone pair reduces the affinity for the channel's binding site.

  • Evidence: Studies on local anesthetics (bupivacaine analogs) showed that replacing the piperidine with a spirocycle reduced cardiotoxicity significantly while maintaining efficacy [4].[3]

Visualizing the ADME Logic

The following diagram illustrates the decision logic and structural impact of the azaspiro scaffold.

ADME_Logic cluster_0 Scaffold Evolution cluster_1 ADME Outcome Piperidine Piperidine Scaffold (Flexible, Planar) Spiro Azaspiro[3.5]nonane (Rigid, 3D) Piperidine->Spiro Bioisosteric Replacement (Increase Fsp3) Metab Metabolic Stability (Blocked C-4 Oxidation) Spiro->Metab Steric Hindrance Solubility Solubility (Disrupted Crystal Packing) Spiro->Solubility Lattice Disruption hERG hERG Safety (Reduced Pore Binding) Spiro->hERG Conformational Restriction Outcome Optimized Drug Candidate Metab->Outcome Lower CL_int Solubility->Outcome Higher Bioavailability hERG->Outcome Reduced Cardiotoxicity

Caption: Structural evolution from piperidine to azaspiro[3.5]nonane and the resulting downstream improvements in ADME parameters.

Detailed Experimental Protocols

To validate these properties in your own lab, use the following self-validating protocols.

Protocol A: Microsomal Stability Assay (Determination of

)

Objective: Quantify the metabolic stability of the azaspiro compound compared to a piperidine control.

Reagents:

  • Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test compound (final conc. 1

    
    M). Incubate at 37°C for 5 min.
    
    • Why? Ensures temperature equilibrium and non-specific protein binding equilibrium before metabolism starts.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L Ice-cold Stop Solution.
    
    • Critical Step: The ratio of 1:3 (Sample:ACN) is vital to precipitate proteins fully and stop CYP activity instantly.

  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    (
    
    
    ). Calculate
    
    
    using:
    
    
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive permeability changes caused by the spiro-modification.

Workflow:

  • Donor Plate: Prepare 10 mM stock of Azaspiro compound in DMSO. Dilute to 50

    
    M in PBS (pH 7.4). Add 200 
    
    
    
    L to donor wells.
  • Acceptor Plate: Add 300

    
    L of PBS to acceptor wells.
    
  • Membrane: Coat the PVDF filter of the acceptor plate with 5

    
    L of 1% lecithin in dodecane.
    
    • Self-Validation: Ensure the membrane appears translucent. Opaque spots indicate insufficient coating (leakage risk).

  • Incubation: Sandwich the plates and incubate for 18 hours at room temperature in a humidity chamber.

  • Quantification: Measure concentration in both Donor and Acceptor wells via UV-Vis or LC-MS. Calculate

    
     (Apparent Permeability).
    
References
  • Benchchem. (2025).[4] A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. Retrieved from

  • Benchchem. (2025).[4] Navigating Metabolic Hurdles: A Comparative Guide to the In Vitro Stability of 2-Oxaspiro[3.5]nonane-7-methanamine. Retrieved from

  • National Institutes of Health (NIH). (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C.[5] Bioorg Med Chem. Retrieved from

  • ChemRxiv. (2025). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. Retrieved from

  • PharmaBlock. (2024).[6] Spirocyclic Piperidines in Drug Discovery: Whitepaper.[7] Retrieved from

Sources

Safety Operating Guide

2-Azaspiro[3.5]nonan-7-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Guide: 2-Azaspiro[3.5]nonan-7-ol Disposal Protocols

Executive Summary & Chemical Context

This compound is a high-value bifunctional spirocyclic building block used extensively in medicinal chemistry to modulate lipophilicity and metabolic stability in drug candidates.[1][2][3] As a secondary amine and secondary alcohol, it presents specific handling challenges typical of basic organic scaffolds.[2][3]

While often chemically stable, its disposal requires strict adherence to organic amine protocols to prevent environmental contamination and ensure regulatory compliance (RCRA/EPA).[3] This guide replaces generic advice with a specific, field-validated workflow for researchers handling milligram-to-gram scale quantities.

Hazard Identification & Physicochemical Profile

Before disposal, you must validate the state of your material.[2][3][4] Most commercially available forms of this spirocycle are supplied as hydrochloride salts (solids) or viscous free-base oils .[1][2][3]

Table 1: Physicochemical & Hazard Profile

ParameterSpecification / Hazard ClassOperational Implication
Functional Groups Secondary Amine (

), Secondary Alcohol (

)
Basic character; incompatible with strong acids/oxidizers.[1][2][3]
Physical State Solid (Salt) or Viscous Liquid (Free Base)Determines waste stream (Solid vs. Liquid Organic).[1][2][3]
GHS Classification Warning Handle with standard PPE (Nitrile gloves, safety glasses).[1][2][3]
Hazard Statements H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.)[1][2][3][5][6]Avoid dust generation; do not wash down sink.[1][2][3]
Flash Point

(Predicted)
Combustible but not highly flammable.[1][2][3]
Reactivity Stable under normal conditions.Exothermic reaction with strong acids.[1][2][3]

Strategic Disposal Protocol

Core Directive: The primary disposal method for this compound is high-temperature incineration via a licensed chemical waste contractor.[1][2][3] Under no circumstances should this compound be discharged into municipal wastewater systems due to potential aquatic toxicity associated with spirocyclic amines.[1][2][3]

Workflow A: Solid Waste (Pure Substance or Salt Forms)

Applicable for: Expired solids, spill cleanup residues, and reaction byproducts.[3]

  • Segregation: Place the solid material into a wide-mouth high-density polyethylene (HDPE) jar labeled "Non-Halogenated Organic Solids."

    • Note: If the material is a hydrochloride or triflate salt, it technically contains halogens, but most waste streams accept amine salts in the general organic solid stream unless strictly separated by your facility.[3] Best Practice: Check if your facility requires "Halogenated Solids" segregation.[1][2][3]

  • Labeling: Affix a hazardous waste tag. Clearly write:

    • Chemical Name: this compound[1][2][3]

    • Hazards: Irritant, Toxic[3][5]

  • Secondary Containment: Store the jar in a secondary bin to prevent tipping or leakage until pickup.

Workflow B: Liquid Waste (Solutions & Mother Liquors)

Applicable for: Reaction mixtures, HPLC fractions, or free-base oils.[1][2][3]

  • Solvent Compatibility Check:

    • Non-Halogenated: If dissolved in MeOH, EtOH, DMSO, or Toluene

      
      Red Can (Non-Halogenated Waste). [3]
      
    • Halogenated: If dissolved in DCM or Chloroform

      
      Yellow Can (Halogenated Waste). [3]
      
  • pH Check: Ensure the solution pH is between 5 and 9. If the solution is highly acidic (from workup), neutralize carefully with Sodium Bicarbonate before adding to the organic waste drum to prevent exothermic reactions in the drum.[3]

  • Transfer: Pour into the appropriate carboy using a funnel. Do not overfill (leave 10% headspace).

Workflow C: Contaminated Packaging (Vials & Syringes)
  • Empty Vials: If the vial contains residual solid, triple rinse with a minimal amount of methanol.[2][3] Add the rinsate to the Liquid Organic Waste .

  • Glass Disposal: Place the triple-rinsed vial into the Glass/Sharps container. Deface the label to prevent confusion.

  • Heavily Contaminated: If the vial cannot be cleaned, cap it tightly and dispose of the entire vial as Solid Chemical Waste (Workflow A).[2][3]

Visualization: Decision Matrix & Spill Response

Figure 1: Waste Stream Decision Matrix

This logic gate ensures you select the correct waste stream based on the physical form and solvent system.[2][3]

WasteDecisionTree Start Waste Material: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Salt / Residue StateCheck->Solid Powder/Crystal Liquid Solution / Oil StateCheck->Liquid Dissolved/Oil SolidStream Stream: Solid Organic Waste (Incineration) Solid->SolidStream SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, CHCl3) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO, Toluene) SolventCheck->NonHalogenated HaloWaste Stream: Halogenated Liquid Waste Halogenated->HaloWaste NonHaloWaste Stream: Non-Halogenated Liquid Waste NonHalogenated->NonHaloWaste

Caption: Operational logic for categorizing spirocyclic amine waste. Always prioritize solvent composition for liquid waste classification.

Figure 2: Spill Cleanup Workflow

Immediate actions for benchtop spills (


 mg).

SpillCleanup Spill Spill Detected PPE 1. Don PPE (Gloves, Goggles, Lab Coat) Spill->PPE Contain 2. Containment Cover with absorbent pads PPE->Contain Clean 3. Decontamination Wipe with MeOH/Water Contain->Clean Dispose 4. Disposal Place pads in Solid Waste Clean->Dispose

Caption: Rapid response protocol for minor laboratory spills.

Regulatory & Compliance Framework

  • RCRA Classification (USA): This compound is not P-listed or U-listed specifically.[1][2][3] However, it falls under the "characteristic" waste definition if ignitable (D001) or reactive.[3] It is generally classified as Non-Regulated Organic Waste unless mixed with listed solvents.[1][2][3]

  • European Waste Catalogue (EWC): Assign code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21955284, 2-Oxa-7-azaspiro[3.5]nonane (Analogous Structure).[1][2][3] Retrieved from [Link][1][2][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][3] National Academies Press (US).[1][2][3] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[1][2][3][7] Retrieved from [Link][1][2][3]

Sources

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.